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  • Product: Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate
  • CAS: 632352-60-4

Core Science & Biosynthesis

Foundational

(3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate synthesis

An In-Depth Technical Guide to the Synthesis of (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate Abstract (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate is a chiral building block of paramount importance in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate

Abstract

(3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate is a chiral building block of paramount importance in medicinal chemistry, most notably as a key intermediate in the synthesis of the poly(ADP-ribose)polymerase (PARP) inhibitor, Niraparib.[1][2][3] The efficacy and safety of Niraparib are intrinsically linked to the stereochemical purity of this piperidine intermediate, making its enantioselective synthesis a critical challenge for pharmaceutical development. This guide provides a comprehensive overview of the primary synthetic strategies, delving into the mechanistic underpinnings, process considerations, and practical execution of each approach. It is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of this crucial synthesis.

Introduction: The Strategic Importance of a Chiral Piperidine

The 3-arylpiperidine motif is a privileged scaffold in modern drug discovery, appearing in numerous biologically active compounds.[2][3] In the case of (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate (henceforth referred to as (S)-1 ), the precise (S)-configuration at the C3 position is essential for the therapeutic activity of Niraparib. The synthesis of (S)-1 is therefore not merely a matter of chemical transformation but a complex problem of stereocontrol.

The core challenge lies in efficiently and selectively creating a single enantiomer from achiral or racemic precursors. The synthetic approaches to this molecule can be broadly categorized into three main philosophies: classical chiral resolution, substrate-controlled synthesis from the chiral pool, and catalyst-controlled asymmetric synthesis. This guide will explore the most prominent and field-proven methods within these categories.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical deconstruction of the target molecule reveals the key bond disconnections and strategic considerations for its synthesis. The tert-butoxycarbonyl (Boc) group is a standard amine protecting group, readily installed on a piperidine nitrogen. The primary challenge is the stereoselective formation of the C-C bond between the phenyl ring and the piperidine core or the enantioselective functionalization of a pre-formed piperidine ring.

G cluster_0 cluster_1 Strategy 1: Resolution cluster_2 Strategy 2: Asymmetric Catalysis cluster_3 Strategy 3: Chiral Pool Target (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate Racemic Racemic Precursor (Boc-protected) Target->Racemic Boc Protection & Chiral Resolution Pyridine Pyridine Derivative Target->Pyridine Asymmetric Synthesis (e.g., Catalytic Reduction/Addition) ChiralPool Chiral Starting Material (e.g., L-Glutamic Acid) Target->ChiralPool Multi-step Synthesis (Ring Formation) Salt (S)-Amine-(R)-Acid Salt Racemic->Salt Diastereomeric Salt Formation Tetrahydropyridine Chiral Tetrahydropyridine Pyridine->Tetrahydropyridine Partial Reduction & Asymmetric Arylation Diol Chiral Diol ChiralPool->Diol Reduction Salt->Target Liberation of Amine Tetrahydropyridine->Target Reduction & Protection Diol->Target Cyclization & Arylation

Figure 1: Retrosynthetic analysis of (S)-1.

Strategy 1: Classical Chiral Resolution

Chiral resolution is a robust and often scalable method for obtaining enantiomerically pure compounds. This strategy involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Causality Behind the Method: The principle relies on converting a mixture of enantiomers, which are physically indistinguishable, into a mixture of diastereomers, which are not. The differential intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) within the crystal lattice of the two diastereomeric salts lead to different solubilities, enabling separation.

A well-documented approach utilizes a derivative of D-phenylglycine (D-PG) as the resolving agent for racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[4]

Workflow for Chiral Resolution

G start Start: Racemic Boc-3-(4-aminophenyl)piperidine step1 Dissolve racemate in aqueous alcohol solution start->step1 step2 Add chiral resolving agent (e.g., D-PG derivative) step1->step2 step3 Heat to facilitate salt formation (e.g., 60-70°C) step2->step3 step4 Cool slowly to induce fractional crystallization step3->step4 step5 Isolate precipitated diastereomeric salt by filtration (Enriched in (S,R) salt) step4->step5 step6 Treat isolated salt with acid to hydrolyze step5->step6 step7 Extract to remove the resolving agent step6->step7 step8 Adjust aqueous layer pH to 8-10 with base step7->step8 step9 Extract with organic solvent step8->step9 end End Product: (S)-1 (Enantiomerically Enriched) step9->end G cluster_0 center [Rh(I)-L*] A Oxidative Addition center->A 1 B Carbometalation A->B 2 C β-Hydride Elimination B->C 3 D Reductive Elimination C->D 4 Product Chiral Tetrahydropyridine C->Product D->center 5 ArBOH2 Ar-B(OH)₂ ArBOH2->A DHP Dihydropyridine DHP->B Base Base H_Source H-Source H_Source->D

Figure 3: Simplified Rh-catalyzed asymmetric arylation cycle.

Protocol 2: Asymmetric Synthesis via Reductive Heck Reaction

This protocol is a conceptual representation based on published methodologies. [2][5]

  • Step 1: Dihydropyridine Formation: Activate 3-(4-nitrophenyl)pyridine by reacting it with an activating agent (e.g., phenyl chloroformate) followed by a mild reducing agent (e.g., sodium borohydride) to form the corresponding N-protected 1,2-dihydropyridine intermediate.

  • Step 2: Asymmetric Arylation: In an inert atmosphere, charge a reactor with a rhodium precursor (e.g., [Rh(cod)Cl]₂) and a chiral phosphine ligand (e.g., a Josiphos-type ligand). Add the dihydropyridine substrate and an arylboronic acid. The reaction proceeds, often in the presence of a base, to furnish the enantioenriched N-protected 3-aryl-tetrahydropyridine.

  • Step 3: Reduction of Nitro Group and Alkene: Subject the product from Step 2 to catalytic hydrogenation (e.g., H₂, Pd/C). This step simultaneously reduces the double bond of the tetrahydropyridine ring to yield the piperidine and reduces the nitro group to the desired aniline.

  • Step 4: Boc Protection: Protect the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane to yield the final product, (S)-1 . [6]

Strategy 3: Chemo-enzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods. Enzymes operate with exquisite chemo-, regio-, and stereoselectivity under mild conditions.

Causality Behind the Method: The three-dimensional structure of an enzyme's active site creates a chiral environment. When a prochiral or racemic substrate binds, the enzyme orients it in a specific way, ensuring that the chemical transformation (e.g., reduction, oxidation, or amine transfer) occurs on only one face or on one enantiomer, leading to a highly enantioenriched product.

For synthesizing chiral amines, transaminases are particularly effective. A dynamic kinetic resolution (DKR) process using a transaminase can convert a racemic amine or a prochiral ketone into a single enantiomer of the desired amine with theoretical yields up to 100%. [2][7]Another approach uses a combination of an amine oxidase and an ene-imine reductase in a cascade reaction to convert N-substituted tetrahydropyridines into chiral piperidines. [8]

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on various factors including scale, cost, available technology, and regulatory requirements.

StrategyAdvantagesDisadvantagesIdeal Application
Chiral Resolution Robust, well-understood technology. Often cost-effective at large scale.Theoretical maximum yield is 50% (without racemization of the unwanted enantiomer). Requires screening of resolving agents.Large-scale industrial manufacturing where process robustness is key. [4]
Asymmetric Catalysis High potential for efficiency (high yield and ee). Low catalyst loading.Requires expensive and often air-sensitive transition metal catalysts and chiral ligands. Requires significant process optimization.Development and manufacturing where atom economy and stereoselectivity are critical. [2][5]
Biocatalysis Extremely high enantioselectivity (>99% ee). "Green" process (mild, aqueous conditions).Enzymes can be sensitive to substrate scope and reaction conditions. May require specialized fermentation/biotechnology equipment.Situations demanding the highest enantiopurity and where green chemistry principles are a priority. [8][7]

Conclusion and Future Outlook

The synthesis of (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl formate showcases the evolution of synthetic organic chemistry. While classical chiral resolution remains a viable and important industrial method, the field is increasingly moving towards more elegant and efficient catalytic asymmetric strategies. Both transition-metal catalysis and biocatalysis offer powerful platforms for accessing this key pharmaceutical intermediate with exceptional levels of stereocontrol. Future research will likely focus on developing more cost-effective and robust catalysts, expanding the scope of biocatalytic routes, and integrating these advanced methodologies into continuous flow manufacturing processes to further enhance efficiency and safety.

References

  • CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Institutes of Health (NIH). [Link]

  • CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Chongqing Chemdad Co., Ltd. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. PubChem, National Institutes of Health (NIH). [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Diastereoselective access to substituted 4-aminopiperidines via a pyridine reduction approach. Sci-Hub. [Link]

Sources

Exploratory

An In-depth Technical Guide to Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 4-amino-3-phenylpiperidine-1-ca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate, a valuable building block in modern medicinal chemistry. As a Senior Application Scientist, the following content is curated to offer not just data, but also insights into the practical application and scientific reasoning behind the manipulation of this versatile scaffold.

Introduction and Significance

Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate is a disubstituted piperidine derivative that has garnered significant interest in the field of drug discovery. The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1] The strategic placement of amino and phenyl groups on the piperidine ring, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group, makes this molecule a highly versatile intermediate for the synthesis of complex molecular architectures.

The 3-phenyl-4-aminopiperidine scaffold is of particular importance as it can be found in a variety of biologically active compounds. The phenyl group can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, while the amino group provides a key site for further functionalization and can act as a hydrogen bond donor or acceptor. The Boc protecting group offers a stable yet readily cleavable means of masking the piperidine nitrogen, allowing for selective reactions at other positions of the molecule.

This guide will focus on the chemical properties of this compound, with a particular emphasis on the (3S,4R) stereoisomer (CAS Number: 1163286-35-8), providing a foundational understanding for its use in the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

While extensive experimental data for tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate is not widely available in the public domain, we can infer and predict its key properties based on its structure and data from closely related analogues.

General Properties
PropertyValue/DescriptionSource
Molecular Formula C₁₆H₂₄N₂O₂[2]
Molecular Weight 276.37 g/mol [2]
Appearance Expected to be a solid at room temperature.[3]
Stereochemistry The molecule possesses two stereocenters, leading to four possible stereoisomers. The (3S,4R) and (3R,4S) isomers represent one enantiomeric pair, while the (3S,4S) and (3R,4R) isomers constitute the other.Inferred
CAS Number 1163286-35-8 for the (3S,4R) isomer.N/A
Predicted Physicochemical Data

The following table summarizes predicted physicochemical properties for a related isomer, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. These values can serve as a useful approximation for the title compound.

PropertyPredicted ValueSource
Boiling Point 412.7 ± 45.0 °C[3]
Density 1.100 ± 0.06 g/cm³[3]
pKa 4.96 ± 0.10[3]

Note: These values are predictions and should be used as a guide. Experimental determination is recommended for precise applications.

Spectroscopic Profile (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (Phenyl Ring): Expected to appear in the range of δ 7.20-7.40 ppm as a multiplet.

  • Piperidine Ring Protons: A complex series of multiplets are expected between δ 1.50 and 4.20 ppm. The protons on carbons adjacent to the nitrogen will be deshielded and appear at the lower field end of this range. The protons at C3 and C4 will also show distinct chemical shifts and coupling constants depending on their relative stereochemistry.

  • Boc Group Protons: A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around δ 1.45 ppm.

  • Amino Group Protons: A broad singlet is anticipated, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Signals for the phenyl group carbons are expected in the region of δ 126-140 ppm.

  • Carbonyl Carbon (Boc group): A signal around δ 155 ppm.

  • Quaternary Carbon (Boc group): A signal around δ 80 ppm.

  • Piperidine Ring Carbons: Signals for the piperidine ring carbons are expected in the range of δ 30-60 ppm.

  • Methyl Carbons (Boc group): A signal around δ 28 ppm.

Infrared (IR) Spectroscopy:

  • N-H Stretching (Amino Group): Two bands are expected in the region of 3300-3400 cm⁻¹.

  • C=O Stretching (Boc Group): A strong absorption band around 1680-1700 cm⁻¹.

  • C-H Stretching (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C Stretching (Aromatic): Bands around 1600 and 1450 cm⁻¹.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) would be expected at m/z = 276. The fragmentation pattern would likely involve the loss of the Boc group or isobutylene.

Synthesis and Reaction Chemistry

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the diastereoselective reduction of an appropriate enamine or the reductive amination of a suitable ketone precursor.

G target tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate intermediate1 N-Boc-3-phenyl-4-oxopiperidine target->intermediate1 Reductive Amination intermediate2 3-Phenyl-4-piperidone intermediate1->intermediate2 Boc Protection starting_material Readily available starting materials intermediate2->starting_material Multi-step synthesis

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The following multi-step synthesis is a practical and logical approach to obtain the target compound.

Step 1: Synthesis of N-Boc-3-phenyl-4-oxopiperidine

This key intermediate can be synthesized from commercially available starting materials through a multi-step sequence, likely involving a Michael addition of a phenyl group equivalent to a protected 4-piperidone derivative, followed by Boc protection of the piperidine nitrogen.

Step 2: Reductive Amination

The final step involves the conversion of the ketone to the primary amine. This can be achieved through a variety of methods, with the choice of reagents influencing the stereochemical outcome.

  • Reaction Setup: To a solution of N-Boc-3-phenyl-4-oxopiperidine in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C. The choice of reducing agent is critical; for instance, NaBH(OAc)₃ is often milder and can provide better diastereoselectivity.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate. The stereoisomers can be separated by chiral chromatography if necessary. A similar chiral resolution has been described for a regioisomer using a chiral acid.[6]

G start N-Boc-3-phenyl-4-oxopiperidine product tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate start->product Reductive Amination reagents 1. NH₄OAc, MeOH 2. NaBH₃CN

Sources

Foundational

A Comprehensive Technical Guide to the Biological Activity of Substituted 4-Aminopiperidines

Introduction: The 4-Aminopiperidine Scaffold as a Cornerstone of Modern Medicinal Chemistry The 4-aminopiperidine moiety is a quintessential example of a "privileged scaffold" in drug discovery. Its unique three-dimensio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-Aminopiperidine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The 4-aminopiperidine moiety is a quintessential example of a "privileged scaffold" in drug discovery. Its unique three-dimensional structure, combined with the basicity of its two nitrogen atoms, provides a versatile framework for designing molecules that can interact with a wide array of biological targets.[1] This structural motif is found in numerous bioactive compounds, serving as a critical intermediate in the synthesis of therapeutics ranging from analgesics and antidepressants to agents targeting complex neurological disorders.[1][2]

The value of this scaffold lies in its synthetic tractability and its ability to present substituents in well-defined spatial orientations, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. However, its utility is not without challenges. Compounds incorporating this scaffold are often extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4, which catalyzes N-dealkylation reactions.[3] Understanding this metabolic liability is crucial for the rational design of durable and effective therapeutic agents.

This guide provides an in-depth exploration of the diverse biological activities of substituted 4-aminopiperidines. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the structure-activity relationships (SAR), mechanisms of action, and experimental protocols that underpin the development of these remarkable compounds. We will delve into their roles as modulators of the central nervous system, their power as anti-infective agents, and their emerging applications in oncology, providing a robust technical foundation for future innovation.

Core Synthetic Strategies: Building the 4-Aminopiperidine Framework

The versatility of the 4-aminopiperidine scaffold is matched by the robustness of its synthetic routes. The most prevalent strategies involve the functionalization of a pre-formed piperidine ring, allowing for modular and efficient library synthesis.

A cornerstone technique is the reductive amination of an N-protected 4-piperidone with a desired primary amine, followed by deprotection and further modification. This method is highly effective for installing diversity at the 4-amino position.[4][5] An alternative and equally powerful approach begins with 4-amino-1-Boc-piperidine, which can be readily elaborated through reductive amination or alkylation at the exocyclic nitrogen, followed by acidic removal of the Boc protecting group to functionalize the ring nitrogen.[6] These methods facilitate a systematic exploration of the chemical space around the core scaffold.[6]

General Synthetic Workflow Diagram

G cluster_0 Route A: From N-Boc-4-Piperidone cluster_1 Route B: From 4-Amino-1-Boc-piperidine A1 N-Boc-4-Piperidone A3 Reductive Amination (e.g., NaBH(OAc)3) A1->A3 A2 Primary Amine (R-NH2) A2->A3 A4 N-Boc-4-(Alkylamino)piperidine A3->A4 A5 Deprotection (e.g., TFA/HCl) A4->A5 A6 4-(Alkylamino)piperidine A5->A6 A7 N-Functionalization (Alkylation/Acylation) A6->A7 A8 Final Product A7->A8 B1 4-Amino-1-Boc-piperidine B3 Reductive Amination or Alkylation B1->B3 B2 Aldehyde/Ketone or Alkyl Halide B2->B3 B4 N-Substituted-4-Amino- 1-Boc-piperidine B3->B4 B5 Boc Deprotection (e.g., TFA/HCl) B4->B5 B6 Final Product B5->B6

Caption: Common synthetic routes to substituted 4-aminopiperidines.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of a generic N-dodecyl-1-benzylpiperidin-4-amine, a representative compound from a series of antifungal agents.[5]

Objective: To synthesize a substituted 4-aminopiperidine via a two-step reductive amination and N-alkylation sequence.

Materials:

  • 1-Boc-4-piperidone

  • Dodecylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Step 1: Reductive Amination.

    • To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add dodecylamine (1.1 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent selective for imines over ketones, preventing side reactions and ensuring a clean conversion.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 4-(dodecylamino)piperidine-1-carboxylate.

  • Step 2: Boc Deprotection.

    • Dissolve the crude product from Step 1 in DCM.

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC/LCMS indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

    • Redissolve the residue in DCM and neutralize with saturated sodium bicarbonate solution. Extract with DCM, dry, and concentrate to yield N-dodecylpiperidin-4-amine.

  • Step 3: N-Alkylation.

    • Dissolve N-dodecylpiperidin-4-amine (1.0 eq) in anhydrous acetonitrile.

    • Add potassium carbonate (3.0 eq) and benzyl bromide (1.2 eq). Causality: K₂CO₃ acts as a base to scavenge the HBr byproduct, driving the reaction to completion.

    • Heat the mixture to 60°C and stir overnight.

    • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of methanol in DCM) to obtain the final product, 1-benzyl-N-dodecylpiperidin-4-amine.

Self-Validation: Each step should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to ensure complete conversion before proceeding. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chapter 1: Activity in Central Nervous System (CNS) Disorders

The 4-aminopiperidine scaffold is particularly prominent in the development of drugs targeting the CNS, owing to its ability to cross the blood-brain barrier and interact with various neuronal receptors and ion channels.[7]

N-Type Calcium Channel Blockade for Analgesia

Mechanism & Rationale: N-type voltage-gated calcium channels (Caᵥ2.2) are critical for neurotransmitter release at presynaptic terminals in nociceptive pathways. Blocking these channels can effectively dampen the transmission of pain signals, making them a prime target for novel analgesics. Several compounds containing the 4-aminopiperidine scaffold have been designed to act as N-type calcium channel blockers.[8] These compounds were developed by incorporating structural motifs from known channel blockers like verapamil and flunarizine onto the 4-aminopiperidine core.[8]

Structure-Activity Relationship (SAR) Insights: A study involving various derivatives decorated on both nitrogen atoms revealed key SAR trends for antinociceptive activity.[8]

Compound IDN1-SubstituentN4-SubstituentAntinociceptive Activity (Mouse Hot-Plate)N-Type Channel Blockade
3 4,4-Bis(4-fluorophenyl)butylAcetylActiveYes
18 3,3-Diphenylpropyl3-(4-Methoxyphenyl)propanoylPotentYes
Control UnsubstitutedUnsubstitutedInactiveN/A

Data synthesized from Teodori et al., J. Med. Chem. 2004.[8]

The data indicates that large, lipophilic groups on both the N1 and N4 positions are crucial for potent activity. Specifically, the presence of diphenyl or bis(fluorophenyl) moieties contributes significantly to both antinociceptive effects and N-type calcium channel antagonism.[8]

Muscarinic Receptor Antagonism

Mechanism & Rationale: Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems.[9] Antagonists of the M3 subtype are particularly valuable for treating conditions like overactive bladder and chronic obstructive pulmonary disease (COPD).[10][11] The 4-aminopiperidine scaffold has been successfully employed to develop highly potent and selective M3 antagonists.[10][12]

The design strategy involved exploring the structure-activity relationship in the cationic amine core of a known triphenylpropionamide class of antagonists. This led to the discovery that a piperidine pharmacophore could significantly enhance selectivity for the M3 receptor over other subtypes (M1, M2, M4, M5).[10]

Muscarinic M3 Receptor Signaling Pathway

G ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Activates Antagonist 4-Aminopiperidine Antagonist Antagonist->M3R Blocks Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Smooth Muscle Contraction Ca->Response PKC->Response

Caption: Inhibition of M3 receptor signaling by a 4-aminopiperidine antagonist.

Chapter 2: Anti-Infective Properties

The chemical diversity achievable with the 4-aminopiperidine scaffold has enabled its application against a range of pathogens, including viruses and fungi, often through novel mechanisms of action.

Antiviral Activity against Hepatitis C Virus (HCV)

Mechanism & Rationale: While most approved HCV therapeutics target viral replication, a high-throughput screen identified a 4-aminopiperidine (4AP) chemotype that acts on a different part of the viral lifecycle.[6][13] These compounds inhibit the assembly and release of infectious HCV particles.[6][13] This distinct mechanism is highly advantageous, as it provides a new avenue for treatment and allows for synergistic effects when combined with direct-acting antivirals that target viral proteins like NS5A and NS5B.[6]

An extensive SAR campaign was conducted to optimize the initial hit compound, leading to derivatives with improved potency, reduced toxicity, and better pharmacokinetic profiles.[6]

Antifungal Activity via Ergosterol Biosynthesis Inhibition

Mechanism & Rationale: Inspired by the structures of known piperidine and morpholine antifungals, researchers have developed 4-aminopiperidine derivatives with potent activity against clinically relevant fungal species, including Aspergillus and Candida.[4][5] Analysis of the fungal sterol patterns after treatment revealed that these compounds inhibit ergosterol biosynthesis.[4] Specifically, they appear to target two key enzymes in the pathway: sterol C14-reductase and sterol C8-isomerase. As ergosterol is an essential component of the fungal cell membrane, its disruption leads to cell death.

Ergosterol Biosynthesis Pathway Inhibition

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate1 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Intermediate1 C14Reductase Sterol C14-Reductase (ERG24) Intermediate1->C14Reductase Intermediate2 Fecosterol C8Isomerase Sterol C8-Isomerase (ERG2) Intermediate2->C8Isomerase Intermediate3 Episterol Ergosterol Ergosterol (Final Product) Intermediate3->Ergosterol Inhibitor 4-Aminopiperidine Derivative Inhibitor->C14Reductase Inhibits Inhibitor->C8Isomerase Inhibits C14Reductase->Intermediate2 Catalyzes C8Isomerase->Intermediate3 Catalyzes

Caption: 4-aminopiperidine derivatives inhibit fungal growth by blocking key enzymes in the ergosterol pathway.

Experimental Protocol: Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 4-aminopiperidine derivatives against fungal isolates using the broth microdilution method.

Materials:

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • Positive control antifungal (e.g., Amphotericin B)

  • Spectrophotometer or plate reader (optional, for quantitative reading)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Grow the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells. Causality: A standardized inoculum is critical for reproducibility and comparability of MIC values.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be wide enough to capture the MIC (e.g., 64 to 0.06 µg/mL).

    • Include a positive control (drug-free well with inoculum) and a negative control (drug-free, inoculum-free well).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the negative control).

    • The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and standard guidelines (e.g., CLSI).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of growth.

    • For quantitative assessment, the absorbance at a specific wavelength (e.g., 530 nm) can be read using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the positive control.

Self-Validation: The positive control well must show clear, turbid growth. The negative control well must remain clear. The MIC of the standard antifungal drug should fall within its known quality control range for the tested organism.

Chapter 3: Applications in Oncology - Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of cancer, making kinases attractive targets for therapeutic intervention. The 4-aminopiperidine scaffold has proven to be a fertile starting point for the design of potent and selective kinase inhibitors.

Dual SMO/ERK Inhibition

Mechanism & Rationale: The Hedgehog (Hh) signaling pathway, mediated by the Smoothened (SMO) receptor, is crucial for embryonic development but is often aberrantly reactivated in various cancers.[14] While SMO inhibitors exist, tumors can develop resistance, often through the activation of parallel oncogenic pathways like the ERK pathway. Therefore, a dual-inhibitor strategy that targets both SMO and ERK simultaneously can provide a synergistic anti-cancer effect and potentially overcome resistance.[14] Novel 4-aminopiperidine derivatives have been successfully designed and synthesized as potent dual SMO/ERK inhibitors, showing significant cytotoxicity against cancer cells that overexpress both pathways.[14]

Protein Kinase B (Akt) Inhibition

Mechanism & Rationale: Protein Kinase B (Akt) is a central node in signaling pathways that promote cell growth, proliferation, and survival. Its frequent deregulation in cancer makes it a high-priority therapeutic target. Researchers have developed 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent, selective, and orally bioavailable inhibitors of Akt.[15] The optimization from an initial series of 4-amino-4-benzylpiperidines, which suffered from rapid metabolic clearance, to the carboxamide series highlights a key medicinal chemistry strategy. The carboxamide linker improved the metabolic stability and oral bioavailability without sacrificing potency.[15] These compounds effectively modulated Akt signaling biomarkers in vivo and strongly inhibited human tumor xenograft growth.[15]

Conclusion and Future Outlook

The substituted 4-aminopiperidine scaffold has unequivocally demonstrated its immense value in modern drug discovery. Its structural and chemical properties provide a robust platform for developing potent and selective modulators for a remarkable diversity of biological targets, spanning CNS disorders, infectious diseases, and oncology.

The journey from identifying a hit in a high-throughput screen to optimizing it into a clinical candidate, as seen in the examples of HCV and Akt inhibitors, underscores the power of rational, structure-based drug design centered on this privileged core. The causality behind experimental choices—such as selecting specific synthetic routes for modular library creation or modifying a linker to enhance metabolic stability—is paramount to success.

Future research will undoubtedly continue to expand the pharmacological repertoire of this scaffold. Emerging areas of interest may include its application in immunomodulation, targeting protein-protein interactions, and the development of novel covalent inhibitors. As our understanding of complex disease biology deepens, the 4-aminopiperidine scaffold, with its proven track record and synthetic accessibility, will remain an indispensable tool in the hands of medicinal chemists and drug developers striving to create the next generation of therapeutics.

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. PubMed. [Link]

  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity. PubMed. [Link]

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed. [Link]

  • Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. PubMed. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]

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  • Method for synthesizing 1-boc-4-aminopiperidine.
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Exploratory

The 4-Aminopiperidine Scaffold: A Privileged Structure in Modern Drug Discovery – An In-Depth Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Abstract The 4-aminopiperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminopiperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1][2] Its inherent structural features, including a basic nitrogen atom and multiple points for substitution, allow for the precise tuning of physicochemical properties and pharmacological activity. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-aminopiperidine derivatives across various therapeutic areas. We will delve into the causal relationships behind experimental design choices, present detailed synthetic protocols, and offer insights into optimizing these molecules for enhanced potency, selectivity, and pharmacokinetic profiles.

The 4-Aminopiperidine Core: A Foundation for Versatility

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals.[1][2] The introduction of an amino group at the 4-position bestows upon this core a unique set of properties that medicinal chemists have adeptly exploited. The basicity of the two nitrogen atoms can be modulated to influence solubility, cell permeability, and target engagement. Furthermore, the piperidine ring can adopt various conformations, which can be crucial for optimal interaction with biological targets.[2]

The 4-aminopiperidine scaffold offers three primary points for chemical modification, each playing a critical role in defining the ultimate biological activity of the derivative. Understanding the impact of substitutions at these positions is fundamental to the rational design of novel therapeutics.

SAR_Core cluster_piperidine 4-Aminopiperidine Core N1 N1 C2 C2 N1->C2 R1 R1 N1->R1 Piperidine Nitrogen Substitution C3 C3 C2->C3 C4 C4 C3->C4 R3 R3 C3->R3 Piperidine Ring Substitution (C3) C5 C5 C4->C5 R2 R2 C4->R2 Amino Group Substitution C6 C6 C5->C6 R4 R4 C5->R4 Piperidine Ring Substitution (C5) C6->N1

Caption: Key modification points on the 4-aminopiperidine scaffold.

Navigating the Therapeutic Landscape: SAR Across Key Biological Targets

The versatility of the 4-aminopiperidine scaffold is evident in the diverse range of biological targets it can be engineered to modulate. This section will explore the nuanced SAR for several key therapeutic areas.

Opioid Receptor Modulation: A Legacy of Potent Analgesics

The 4-anilinopiperidine substructure, a prominent class of 4-aminopiperidine derivatives, is the bedrock of potent opioid analgesics like fentanyl.[3] The SAR in this class is well-defined, with modifications at specific positions dramatically influencing potency and receptor selectivity.

  • N1-Substitution: The substituent on the piperidine nitrogen (R1) is critical for potent mu-opioid receptor (MOR) agonism. A phenethyl group, as seen in fentanyl, is optimal. Modifications to this group, such as the introduction of a tetrazole in alfentanil or a thienylethyl group in sufentanil, can further enhance potency.[3]

  • C4-Anilino N-Acyl Group: The nature of the acyl group on the aniline nitrogen also plays a significant role. A propanoyl group is generally preferred for high MOR affinity.[3]

  • Piperidine Ring Substitution: Substitutions on the piperidine ring itself can impact both potency and selectivity. For instance, a methoxymethyl group at the C4-position, as in sufentanil, contributes to its exceptionally high potency.[3]

Table 1: SAR of 4-Anilinopiperidine-Based Opioid Agonists

CompoundN1-Substituent (R1)C4-Anilino N-Acyl GroupPiperidine C4-SubstituentMOR Binding Affinity (Ki, nM)
FentanylPhenethylPropanoylH1.23 - 1.4[3]
Sufentanil2-(2-thienyl)ethylPropanoylMethoxymethyl0.138[3]
Alfentanil(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylPropanoylH~1.1[3]

More recent efforts have focused on developing balanced MOR agonist/delta opioid receptor (DOR) antagonist ligands to mitigate the adverse effects associated with traditional opioids.[4] In this context, replacing the tetrahydroquinoline core of a lead compound with a piperidine or piperazine and modifying the side chain length and flexibility has been shown to improve binding affinity at both MOR and DOR.[4]

Kinase Inhibition: Targeting Cellular Signaling Pathways

The 4-aminopiperidine scaffold has also emerged as a valuable framework for the design of kinase inhibitors.[5] Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 4-aminopyrazolopyrimidine scaffold, for example, has been extensively explored for the development of inhibitors targeting various kinases like BTK, EGFR, and FGFR.[5] The 4-aminopiperidine moiety is often incorporated to improve solubility, cell permeability, and to probe specific interactions within the kinase active site.

A notable example is the development of selective inhibitors of Protein Kinase B (Akt). In one study, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were synthesized and shown to be potent and selective Akt inhibitors.[6]

Antiviral Activity: Combating Infectious Diseases

The adaptability of the 4-aminopiperidine scaffold has been leveraged in the fight against viral infections.

  • Hepatitis C Virus (HCV): A high-throughput phenotypic screen identified a 4-aminopiperidine derivative as a potent inhibitor of HCV assembly and release.[7] Subsequent SAR studies led to the identification of derivatives with improved potency, reduced toxicity, and better pharmacokinetic profiles.[7] These compounds were found to act synergistically with approved direct-acting antivirals.[7]

  • SARS-CoV-2: Screening of chemical libraries has also identified 4-aminopiperidine derivatives with activity against SARS-CoV-2.[8] A medicinal chemistry campaign to optimize these initial hits resulted in compounds with low micromolar antiviral activity and improved selectivity.[8] The proposed mechanism of action for these cationic amphiphilic compounds may involve the modulation of phospholipid metabolism.[8]

Central Nervous System (CNS) Disorders: From Cognition Enhancement to Pain Management

The ability of 4-aminopiperidine derivatives to cross the blood-brain barrier makes them attractive candidates for treating CNS disorders.

  • Cognition Enhancement: By modifying a known series of nootropic piperazine compounds, researchers developed 4-aminopiperidine analogues that demonstrated high cognition-enhancing activity in preclinical models.[9] One compound was particularly potent, suggesting its potential as a lead for developing treatments for neurodegenerative diseases like Alzheimer's.[9]

  • N-type Calcium Channel Blockade: Derivatives of 4-aminopiperidine have been designed as N-type calcium channel blockers for the treatment of pain, including neuropathic pain.[10] By decorating both nitrogen atoms of the 4-aminopiperidine scaffold with moieties found in known calcium channel blockers, potent antagonists were identified with significant antinociceptive activity.[10]

Synthetic Strategies: Building the 4-Aminopiperidine Core

The synthesis of 4-aminopiperidine derivatives often relies on a few key, robust chemical transformations. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Reductive Amination: A Workhorse Reaction

Reductive amination is a widely used and versatile method for preparing 4-aminopiperidine derivatives, particularly for substitutions on the 4-amino group.[7][11]

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of a 4-amino-1-Boc-piperidine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or dichloroethane) is added the desired aldehyde or ketone (1.1 eq.).

  • Reductant Addition: A mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

  • Deprotection: The Boc protecting group is typically removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the final product.[7]

Reductive_Amination Start 4-Amino-1-Boc-piperidine + Aldehyde/Ketone Intermediate Imine/Iminium Ion Intermediate Start->Intermediate Formation Product N-Substituted-4-amino-1-Boc-piperidine Intermediate->Product Reduction Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Product Deprotection Acidic Deprotection (e.g., TFA) Product->Deprotection Final_Product Final 4-Aminopiperidine Derivative Deprotection->Final_Product

Caption: Workflow for the synthesis of 4-aminopiperidine derivatives via reductive amination.

Curtius Rearrangement: Accessing 4-Substituted-4-aminopiperidines

For the synthesis of derivatives with substituents at the 4-position of the piperidine ring, the Curtius rearrangement is a powerful tool.[12] This method allows for the introduction of various substituents at the C4-position starting from isonipecotate.[12]

Conceptual Workflow for Curtius Rearrangement

Curtius_Rearrangement Isonipecotate Isonipecotate Alkylation Alkylation at C4 Isonipecotate->Alkylation Carboxylic_Acid 4-Substituted Piperidine-4-carboxylic Acid Alkylation->Carboxylic_Acid Acid_Chloride Formation of Acid Chloride Carboxylic_Acid->Acid_Chloride Azide_Formation Reaction with Azide Acid_Chloride->Azide_Formation Acyl_Azide Acyl Azide Intermediate Azide_Formation->Acyl_Azide Rearrangement Curtius Rearrangement Acyl_Azide->Rearrangement Isocyanate Isocyanate Intermediate Rearrangement->Isocyanate Hydrolysis Hydrolysis/Trapping Isocyanate->Hydrolysis Final_Product 4-Substituted-4-aminopiperidine Hydrolysis->Final_Product

Caption: Conceptual workflow for synthesizing 4-substituted-4-aminopiperidines.

This approach was successfully employed in the synthesis of a potent CCR5 antagonist for HIV-1 entry inhibition.[12]

Pharmacokinetic Profile: Metabolism and Optimization

The development of a successful drug requires not only potent biological activity but also favorable pharmacokinetic properties. 4-aminopiperidine derivatives are extensively metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major isoform involved in their N-dealkylation.[13][14]

Key Metabolic Pathways and Considerations:

  • N-dealkylation: The removal of substituents from either the piperidine nitrogen or the 4-amino nitrogen is a common metabolic pathway.[13]

  • CYP Isoform Involvement: While CYP3A4 is often the primary metabolizing enzyme, other isoforms like CYP2D6 can also contribute significantly to the metabolism of certain 4-aminopiperidine drugs.[13]

  • Improving Metabolic Stability: Strategies to enhance metabolic stability include:

    • Blocking Sites of Metabolism: Introducing substituents, such as fluorine atoms or small alkyl groups, at or near metabolically labile positions can sterically hinder the approach of CYP enzymes.

    • Bioisosteric Replacement: Replacing metabolically unstable groups with more robust bioisosteres can improve the pharmacokinetic profile.[15][16] For instance, replacing an amide with a metabolically stable heterocyclic ring can be an effective strategy.[15]

Experimental Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

  • Incubation Mixture Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Reaction Initiation: In a microcentrifuge tube, combine pooled HLM, phosphate buffer (pH 7.4), and the test compound solution. Pre-incubate the mixture at 37°C.

  • Initiation of Metabolism: Add a pre-warmed solution of NADPH to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Conclusion and Future Directions

The 4-aminopiperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its structural simplicity, synthetic tractability, and the ability to modulate its properties through substitution at multiple positions ensure its enduring relevance in medicinal chemistry.

Future research in this area will likely focus on:

  • Exploring New Chemical Space: The synthesis of novel, more complex 4-aminopiperidine derivatives, including spirocyclic systems, will continue to yield compounds with unique biological activities.

  • Polypharmacology: The deliberate design of 4-aminopiperidine derivatives that modulate multiple targets could lead to more effective treatments for complex diseases.

  • Computational Approaches: The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in the rational design and optimization of 4-aminopiperidine-based drug candidates.[17][18]

By integrating the principles of medicinal chemistry, synthetic organic chemistry, and pharmacology, the full potential of the 4-aminopiperidine scaffold can be realized, leading to the development of the next generation of innovative medicines.

References

  • Structure-Activity Relationship (SAR) of 4-Anilinopiperidine-Based Analgesics: A Comparative Guide. Benchchem.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
  • Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. PMC - NIH.
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  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI.
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Foundational

Unlocking the Therapeutic Potential of the Phenylpiperidine Scaffold: An In-Depth Technical Guide to Novel Drug Targets

For Immediate Release [CITY, STATE] – [Date] – Esteemed researchers, scientists, and drug development professionals are invited to explore a comprehensive technical guide on the diverse therapeutic applications of phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – [Date] – Esteemed researchers, scientists, and drug development professionals are invited to explore a comprehensive technical guide on the diverse therapeutic applications of phenylpiperidine compounds. This whitepaper moves beyond the traditional focus on opioid analgesia to illuminate a wider spectrum of molecular targets, offering promising new avenues for the treatment of a range of challenging diseases.

The phenylpiperidine core, a privileged scaffold in medicinal chemistry, has long been recognized for its potent analgesic properties, exemplified by cornerstone drugs such as pethidine and fentanyl.[1][2] However, intensive research has unveiled its remarkable versatility, with derivatives demonstrating significant activity at a variety of other physiologically important receptors and enzymes. This guide provides a deep dive into these emerging targets, complete with mechanistic insights, structure-activity relationships (SAR), and detailed experimental protocols to empower further discovery.

Section 1: The Enduring Legacy and Expanding Horizons of Opioid Receptor Modulation

Phenylpiperidine-based opioids primarily exert their analgesic effects through agonism at the mu (µ), kappa (κ), and delta (δ) opioid receptors, all of which are G-protein coupled receptors (GPCRs).[3][4]

Mechanism of Action: A Symphony of Cellular Signaling

Upon agonist binding, these receptors trigger a cascade of intracellular events. They couple to inhibitory G-proteins (Gi/Go), leading to the dissociation of the Gα and Gβγ subunits.[3] This dissociation initiates several downstream signaling pathways:

  • Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[3]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, underpinning the analgesic effect.[3]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Opioid receptor activation can also stimulate MAPK pathways, such as ERK1/2, JNK, and p38, which are involved in the long-term regulation of gene expression and cellular function.[5][6]

Structure-Activity Relationship (SAR): The Blueprint for Potency and Selectivity

The analgesic potency and receptor selectivity of phenylpiperidine opioids are intricately linked to their chemical structure. Key pharmacophoric features include a basic nitrogen atom and an aromatic ring.[7][8] Modifications at various positions on the piperidine and phenyl rings can dramatically alter a compound's activity. For instance, the nature of the substituent on the piperidine nitrogen is critical for activity, with aralkyl groups often conferring high potency.[7]

CompoundTarget Receptor(s)Key Structural FeaturesTherapeutic Application
Fentanyl Potent µ-opioid receptor agonist4-anilidopiperidine coreSevere pain management[1]
Pethidine (Meperidine) µ-opioid receptor agonist4-phenyl-4-ethoxycarbonylpiperidineModerate to severe pain[2]
Remifentanil Short-acting µ-opioid receptor agonistEster linkage allowing for rapid metabolismAnesthesia and postoperative analgesia[9]

Experimental Protocol: Radioligand Binding Assay for Opioid Receptor Affinity

This protocol provides a framework for determining the binding affinity of novel phenylpiperidine compounds to opioid receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for µ, κ, and δ opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ, [³H]U-69593 for κ, [³H]DPDPE for δ)

  • Test phenylpiperidine compound

  • Non-specific binding control (e.g., naloxone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare dilutions: Create a series of dilutions of the test compound.

  • Incubation: In a microtiter plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound at various concentrations.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and then calculate the Ki value using the Cheng-Prusoff equation.

Section 2: Beyond Analgesia: Phenylpiperidines as Modulators of Sigma Receptors

Sigma (σ) receptors, once misidentified as a type of opioid receptor, are now recognized as a distinct class of intracellular proteins with two main subtypes, σ1 and σ2.[10] The σ1 receptor, in particular, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.

The Sigma-1 Receptor: A Ligand-Operated Chaperone at the Crossroads of Cellular Stress

The σ1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in regulating cellular responses to stress, mitochondrial function, calcium signaling, and protein folding.[11]

Therapeutic Implications in Neurodegenerative Diseases

Dysfunction of the σ1 receptor has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). Phenylpiperidine-based ligands that modulate σ1 receptor activity are being investigated for their neuroprotective potential. Pridopidine, a selective σ1 receptor agonist, is currently in clinical development for Huntington's disease and ALS.[11]

Experimental Protocol: Neuronal Cell Viability Assay for Neuroprotection

This protocol outlines a method to assess the neuroprotective effects of phenylpiperidine compounds against a neurotoxic insult in primary neuronal cultures.[12][13][14][15]

Objective: To determine if a test compound can protect neurons from cell death induced by a neurotoxin (e.g., glutamate, oligomeric amyloid-beta).

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Neurotoxin

  • Test phenylpiperidine compound

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., Calcein-AM, LDH assay kit)

  • Plate reader

Procedure:

  • Cell Plating: Seed primary neurons in a 96-well plate at an appropriate density.

  • Compound Treatment: After allowing the neurons to mature, pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours).

  • Neurotoxin Exposure: Add the neurotoxin to the wells (except for the control wells) and incubate for a period sufficient to induce cell death (e.g., 24 hours).

  • Viability Assessment (MTT Assay Example):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A higher viability in the presence of the test compound indicates a neuroprotective effect.

Section 3: Modulating Monoamine Reuptake: A Role in Neurotransmission

Certain phenylpiperidine derivatives have been found to inhibit the reuptake of the neurotransmitters dopamine and norepinephrine by targeting the dopamine transporter (DAT) and norepinephrine transporter (NET), respectively.[5][14]

Mechanism of Action and Therapeutic Potential

Pethidine, for example, exhibits inhibitory effects on both DAT and NET, which may contribute to its stimulant-like side effects.[5] This dual activity suggests that the phenylpiperidine scaffold could be a starting point for the development of novel antidepressants or treatments for attention-deficit/hyperactivity disorder (ADHD).

A simplified workflow for screening phenylpiperidine compounds for DAT/NET inhibition.

Section 4: A Novel Frontier in Antiviral Therapy: CCR5 Receptor Antagonism

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV-1 into host immune cells.[16][17] Phenylpiperidine and related piperazine derivatives have been successfully developed as CCR5 antagonists.

Blocking Viral Entry: The Mechanism of Maraviroc

Maraviroc is an FDA-approved CCR5 antagonist that allosterically binds to the receptor, inducing a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and CCR5.[18][19][20] This effectively blocks the virus from entering and infecting the cell.

The mechanism of HIV entry via the CCR5 co-receptor and its inhibition by a CCR5 antagonist.

Experimental Protocol: In Vitro HIV Entry Assay

This protocol provides a general method for assessing the ability of phenylpiperidine compounds to inhibit HIV entry into target cells.[21][22][23][24][25]

Objective: To determine the IC50 of a test compound for inhibiting HIV-1 entry.

Materials:

  • Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR)

  • HIV-1 virus stock (CCR5-tropic)

  • Test phenylpiperidine compound

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed target cells in a 96-well plate.

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of the HIV-1 virus stock.

  • Incubation: Incubate the plate at 37°C for a period that allows for viral entry and gene expression (e.g., 48 hours).

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of viral entry for each concentration of the test compound relative to the virus-only control. Determine the IC50 value.

Section 5: Targeting Acetylcholinesterase for Cognitive Enhancement

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[8]

Phenylpiperidine-Based AChE Inhibitors

The phenylpiperidine scaffold is present in some potent and selective AChE inhibitors. A notable example is donepezil, a widely prescribed drug for the symptomatic treatment of Alzheimer's disease.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to screen for AChE inhibitors.[26][27][28]

Objective: To determine the IC50 of a test compound for AChE.

Materials:

  • Acetylcholinesterase (from electric eel or recombinant human)

  • Acetylthiocholine (substrate)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Test phenylpiperidine compound

  • Assay buffer (e.g., phosphate buffer, pH 8.0)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add AChE to each well and incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding acetylthiocholine.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.

Section 6: The Untapped Potential of Neurokinin-1 Receptor Antagonism

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide substance P, is involved in pain, inflammation, and mood regulation. There is growing interest in developing compounds that can simultaneously target both NK1 and opioid receptors for a synergistic analgesic effect with a potentially improved side-effect profile.

The phenylpiperidine scaffold represents a versatile and promising starting point for the design of such dual-target ligands, opening up new avenues for the development of next-generation analgesics.

Conclusion: A Scaffold of Immense Possibilities

The phenylpiperidine core structure has proven to be a remarkably fruitful scaffold in drug discovery. While its legacy is firmly rooted in the development of potent opioid analgesics, the future of phenylpiperidine-based therapeutics lies in the exploration of a much broader range of molecular targets. This guide has illuminated the potential of these compounds to modulate sigma receptors for neuroprotection, inhibit monoamine transporters for the treatment of neuropsychiatric disorders, block CCR5 for antiviral therapy, inhibit acetylcholinesterase for cognitive enhancement, and potentially target NK1 receptors for novel pain management strategies. By providing a comprehensive overview of the mechanisms, SAR, and experimental methodologies, this whitepaper aims to catalyze further research and development in this exciting and rapidly evolving field.

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Exploratory

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry. Its prevalence in a vast array of clinically approved drugs and bioactive natural products underscores its status as a "privileged scaffold".[1][2] This guide provides a comprehensive technical exploration of the multifaceted role of piperidine derivatives in contemporary drug discovery. We will delve into the fundamental principles that make this scaffold so attractive, from its inherent structural and physicochemical properties to the diverse synthetic strategies that allow for its intricate manipulation. Through an analysis of structure-activity relationships (SAR) and case studies of prominent piperidine-containing drugs, this document will illuminate the rationale behind the design and development of these critical therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry, providing both foundational knowledge and field-proven insights to inspire and guide future drug discovery endeavors.

The Piperidine Motif: A Privileged Scaffold in Medicinal Chemistry

The piperidine moiety is a recurring structural feature in a remarkable number of pharmaceuticals, spanning a wide range of therapeutic areas including oncology, central nervous system (CNS) disorders, and infectious diseases.[3][4] Its success can be attributed to a unique combination of properties that make it an ideal building block for crafting effective and safe medicines.

Inherent Physicochemical and Structural Advantages:

  • Conformational Rigidity and Flexibility: The piperidine ring primarily adopts a stable chair conformation, similar to cyclohexane.[5] This provides a degree of three-dimensional structure that can be crucial for precise binding to biological targets. However, it also possesses conformational flexibility, allowing it to adapt to the steric demands of a binding pocket.[1] The nitrogen atom introduces two distinct chair conformations: one with the N-H bond in an axial position and the other in an equatorial position, with the equatorial conformation generally being more stable.[5]

  • Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring (pKa of the conjugate acid is ~11.22) is often protonated at physiological pH.[5] This positive charge can be exploited to enhance water solubility and form critical ionic interactions with biological targets. The overall lipophilicity of a molecule can be fine-tuned by the strategic placement of substituents on the piperidine ring.[1]

  • Metabolic Stability: The piperidine scaffold is generally considered to be metabolically stable.[1] However, the positions adjacent to the nitrogen atom can be susceptible to metabolism. Medicinal chemists often employ strategies such as introducing steric hindrance or creating spirocyclic bioisosteres to enhance metabolic stability.[1]

  • Versatile Synthetic Handles: The nitrogen atom and the carbon atoms of the piperidine ring offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[6] This synthetic tractability is a key reason for its widespread use in drug discovery programs.

The confluence of these properties enhances the "druggability" of molecules containing a piperidine motif, improving their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties and often leading to reduced toxicity.[1]

Synthetic Strategies for Accessing Piperidine Derivatives

The ability to efficiently and selectively synthesize a diverse range of piperidine derivatives is fundamental to their successful application in drug discovery. Numerous synthetic methodologies have been developed, each with its own advantages and applications.

Hydrogenation of Pyridine Precursors

One of the most common and direct methods for the synthesis of piperidines is the reduction of readily available pyridine precursors.[3] This approach allows for the retention of substituents already present on the aromatic ring.

  • Catalytic Hydrogenation: A variety of catalysts, including rhodium, palladium, and iridium complexes, are effective for the hydrogenation of pyridines.[3] For instance, rhodium(I) complexes have been used for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from the corresponding fluoropyridines.[3] Palladium-catalyzed hydrogenation has also proven effective for substrates that are not amenable to rhodium catalysis.[3]

  • Transfer Hydrogenation: For laboratory-scale synthesis, transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas. Reagents like ammonium formate in the presence of palladium on carbon can efficiently reduce pyridine N-oxides to piperidines under mild conditions.[7] Borane-catalyzed metal-free transfer hydrogenation using ammonia borane as a hydrogen source is another valuable method that provides good yields and cis-selectivity.[7]

Intramolecular Cyclization Reactions

Intramolecular cyclization strategies are powerful for constructing the piperidine ring from acyclic precursors. These methods offer excellent control over stereochemistry.

  • Reductive Amination: Intramolecular reductive amination of δ-amino ketones or aldehydes is a classic and reliable method for piperidine synthesis.

  • Hydroamination/Cyclization Cascades: The intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes provides a pathway to substituted piperidines.[3] This reaction typically proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced.[3]

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. MCRs are particularly valuable in the generation of chemical libraries for high-throughput screening.

Structure-Activity Relationship (SAR) and Pharmacological Landscape

The strategic modification of the piperidine scaffold is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile. The position and nature of substituents on the piperidine ring can profoundly influence a drug's potency, selectivity, and pharmacokinetic properties.

Key Therapeutic Areas

Piperidine derivatives have demonstrated remarkable therapeutic efficacy across a broad spectrum of diseases.[4]

Therapeutic AreaExamples of Piperidine-Containing DrugsMechanism of Action (Simplified)
Central Nervous System (CNS) Donepezil, Methylphenidate (Ritalin), Haloperidol, Risperidone, FentanylAcetylcholinesterase inhibition, Dopamine/Norepinephrine reuptake inhibition, Dopamine D2 receptor antagonism, Serotonin 5-HT2A and Dopamine D2 receptor antagonism, μ-opioid receptor agonism
Oncology Crizotinib, RaloxifeneALK/ROS1 tyrosine kinase inhibition, Selective estrogen receptor modulation (SERM)
Allergies Loratadine, FexofenadineHistamine H1 receptor antagonism
Infectious Diseases Loperamide (for symptomatic relief)μ-opioid receptor agonism in the myenteric plexus
Case Study: Donepezil - An Acetylcholinesterase Inhibitor for Alzheimer's Disease

Donepezil is a prime example of a successful piperidine-containing drug used for the palliative treatment of Alzheimer's disease.[3] Its mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

The piperidine moiety in Donepezil plays a crucial role in its activity. It is believed to interact with the peripheral anionic site (PAS) of the AChE enzyme, while the benzyl group interacts with the catalytic active site (CAS). This dual binding contributes to its high potency and selectivity.

The Impact of Stereochemistry

The introduction of chiral centers on the piperidine ring can have a significant impact on biological activity.[8] Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, the stereoselective synthesis of piperidine derivatives is of paramount importance in modern drug discovery. The use of chiral piperidine scaffolds can lead to:

  • Enhanced biological activity and selectivity.[8]

  • Improved pharmacokinetic properties.[8]

  • Modulation of physicochemical properties.[8]

  • Reduction of cardiac hERG toxicity.[8]

Experimental Protocols and Characterization

The synthesis and evaluation of novel piperidine derivatives require robust and reliable experimental protocols. This section provides a generalized workflow for the synthesis and characterization of a piperidine derivative, followed by a key biological assay.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a piperidine derivative.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials (e.g., Pyridine derivative) B Reaction (e.g., Hydrogenation) A->B C Work-up (Extraction, Washing) B->C D Crude Product C->D E Column Chromatography D->E F Pure Piperidine Derivative E->F G Structural Analysis (NMR, MS, FTIR) F->G H Purity Assessment (HPLC) F->H

Caption: A generalized workflow for the synthesis, purification, and characterization of piperidine derivatives.

Step-by-Step Characterization Protocol

Objective: To confirm the structure and assess the purity of a synthesized piperidine derivative.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Proton (¹H) NMR: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Key signals for the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range.[9] The integration, multiplicity, and coupling constants provide detailed information about the substitution pattern and stereochemistry.
  • Carbon-¹³ (¹³C) NMR: Acquire a ¹³C NMR spectrum to identify all unique carbon environments in the molecule.

2. Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for many piperidine derivatives.[9][10]
  • Sample Preparation: Prepare a dilute solution of the compound in a solvent such as methanol or acetonitrile.[9]
  • Analysis: The resulting mass spectrum will show the molecular ion peak (e.g., [M+H]⁺), confirming the molecular weight of the synthesized compound.[9] Fragmentation patterns can provide further structural insights.[10]

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Acquire an FTIR spectrum to identify characteristic functional groups. For example, the N-H stretch of a secondary amine in the piperidine ring will appear in the region of 3300-3500 cm⁻¹.

4. High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column is commonly used.[9]
  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[9]
  • Detection: UV detection is suitable for compounds with a chromophore. For others, a charged aerosol detector (CAD) or a mass spectrometer can be used.[9] The retention time and peak area are used to assess purity.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a self-validating system for assessing the AChE inhibitory activity of a novel piperidine derivative, inspired by the mechanism of Donepezil.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test piperidine compound

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and Donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add in the following order:

    • Phosphate buffer

    • Test compound solution at various concentrations (in triplicate).

    • DTNB solution

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Initiate the reaction by adding the AChE enzyme solution to all wells except the blank.

  • Immediately start monitoring the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Controls:

    • Negative Control: Contains all reagents except the inhibitor (test compound or Donepezil). This represents 100% enzyme activity.

    • Positive Control: Contains Donepezil at a known inhibitory concentration.

    • Blank: Contains all reagents except the enzyme, to correct for non-enzymatic hydrolysis of the substrate.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Signaling Pathways and Molecular Interactions

The therapeutic effects of piperidine-containing drugs are a result of their specific interactions with biological targets, leading to the modulation of signaling pathways.

The following diagram illustrates the simplified mechanism of action of an acetylcholinesterase inhibitor like Donepezil at the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A Acetylcholine (ACh) Synthesis B Vesicular Storage A->B C Action Potential B->C D ACh Release C->D E Acetylcholine (ACh) D->E F Acetylcholinesterase (AChE) E->F Hydrolysis I ACh Receptors E->I G Choline + Acetate F->G H Piperidine Inhibitor (e.g., Donepezil) H->F Inhibition J Signal Transduction I->J K Neuronal Response J->K

Caption: Simplified signaling at a cholinergic synapse and the inhibitory action of a piperidine-based AChE inhibitor.

Future Directions and Conclusion

The piperidine scaffold continues to be a fertile ground for drug discovery.[3][11] Emerging areas of research include the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives, including those with greater three-dimensional character.[12][13] The exploration of piperidine bioisosteres, such as spirocyclic and bridged systems, is also a promising strategy for improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][14]

References

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  • Hu, Y., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry–A European Journal, 26(19), 4236-4240. [Link]

  • MDPI. (2023). New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. [Link]

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  • National Center for Biotechnology Information. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Construction of highly functionalized piperidines by stepwise dearomative functionalization reaction. Retrieved January 26, 2026, from [Link]

  • United States Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. [Link]

  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Privileged Scaffolds for Library Design and Drug Discovery. Retrieved January 26, 2026, from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC400894 privileged scaffolds/]([Link] privileged scaffolds/)

  • National Center for Biotechnology Information. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

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Foundational

Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate: A Scaffolding for Innovation in Neurological Disorder Research

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract The 3-phenylpiperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the core of numero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 3-phenylpiperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the core of numerous agents targeting a range of neurological and psychiatric conditions. This technical guide introduces Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate, a derivative with significant, yet largely unexplored, potential for neurological disorder research. Due to the absence of extensive direct research on this specific molecule, this document serves as a comprehensive framework for its synthesis, characterization, and systematic preclinical evaluation. We provide field-proven insights and detailed experimental protocols to empower researchers to investigate its therapeutic promise in areas such as Parkinson's disease, Alzheimer's disease, and other neurodegenerative conditions. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding key claims in authoritative sources.

Part 1: The Phenylpiperidine Core - A Foundation for CNS Drug Discovery

The phenylpiperidine motif is a cornerstone of neuropharmacology. Its rigid structure, combined with the lipophilic nature of the phenyl group, facilitates penetration of the blood-brain barrier (BBB), a critical challenge in the development of CNS therapeutics.[1] Derivatives of this scaffold have been successfully developed as analgesics, antipsychotics, and antidepressants.[2][3] Their biological activity is often mediated through interaction with key CNS targets, including:

  • Dopamine Receptors (e.g., D2, D3): Modulation of dopaminergic signaling is fundamental to treating Parkinson's disease and schizophrenia.

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Targeting serotonergic pathways is a validated strategy for depression, anxiety, and psychosis.[1]

  • Monoamine Transporters (DAT, SERT, NET): Inhibition of dopamine, serotonin, and norepinephrine reuptake is a common mechanism for antidepressants and stimulants.[4]

  • Opioid Receptors (μ, δ, κ): The phenylpiperidine class is renowned for its potent opioid receptor agonists used in pain management.[2][5]

Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate combines this privileged scaffold with a 4-amino group, introducing a key basic center for potential molecular interactions, and a Boc-protected nitrogen, which offers synthetic tractability and modulates the compound's pharmacokinetic properties. This unique combination warrants a thorough investigation into its potential as a novel neurotherapeutic agent.

Part 2: Synthesis and Chemical Characterization

A robust and reproducible synthetic route is the first step in evaluating any novel compound. Based on established methods for similar piperidine derivatives, a plausible multi-step synthesis can be proposed.[6][7] The following workflow provides a logical pathway from commercially available starting materials.

Proposed Synthetic Workflow

Synthesis_Workflow start Commercially Available Starting Materials step1 Step 1: Boc Protection of Piperidone start->step1 (Boc)2O, Base step2 Step 2: Phenyl Group Introduction (e.g., Grignard or Suzuki Coupling) step1->step2 PhMgBr or PhB(OH)2, Pd catalyst step3 Step 3: Introduction of Amino Precursor (e.g., Reductive Amination) step2->step3 NH2OH·HCl, then Reduction (e.g., H2/Pd) step4 Step 4: Final Modification/Deprotection to yield Amino Group step3->step4 Further chemical steps as needed product Final Product: Tert-butyl 4-amino-3-phenyl- piperidine-1-carboxylate step4->product

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Synthesis Protocol (Hypothetical)
  • Boc Protection: React a suitable 4-aminopiperidin-3-one precursor with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM) to protect the piperidine nitrogen.

  • Phenyl Group Introduction: Introduce the phenyl group at the 3-position. This could be achieved via a Grignard reaction using phenylmagnesium bromide on the ketone, followed by dehydration and reduction, or through a palladium-catalyzed cross-coupling reaction like the Suzuki coupling if a suitable halo-piperidine intermediate is used.

  • Amino Group Formation: If starting from a 3-oxo-piperidine, the ketone can be converted to an oxime using hydroxylamine, followed by catalytic hydrogenation to yield the amino group. The stereochemistry at positions 3 and 4 would need to be carefully controlled and characterized.

  • Purification and Characterization: Purify the final product using column chromatography. The structure and purity must be unequivocally confirmed through:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 3: Postulated Mechanisms and Therapeutic Targets

The structure of tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate suggests several plausible mechanisms of action within the CNS. The initial research should focus on screening the compound against targets known to be modulated by the phenylpiperidine scaffold.

Potential Signaling Pathway Modulation

Based on structure-activity relationship (SAR) studies of related compounds, a primary hypothesis is the modulation of dopaminergic or serotonergic pathways.[4][8][9] For instance, interaction with the Dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR), could inhibit adenylyl cyclase, decrease cAMP levels, and modulate downstream signaling cascades implicated in motor control and reward.

Mechanism_Pathway cluster_membrane Cell Membrane receptor Dopamine D2 Receptor (GPCR) gi Gi Protein receptor->gi Activates compound Tert-butyl 4-amino-3-phenyl- piperidine-1-carboxylate compound->receptor Binds (Agonist or Antagonist?) dopamine Dopamine dopamine->receptor Endogenous Ligand ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates response Modulation of Neuronal Excitability & Gene Expression pka->response Phosphorylates Targets In_Vitro_Workflow start Synthesized & Characterized Compound tier1a Primary Screening: Receptor Binding Assays (Dopamine, Serotonin, Opioid Panels) start->tier1a tier1b Cytotoxicity Assay (e.g., SH-SY5Y, Primary Neurons) start->tier1b tier2 Functional Cell-Based Assays (e.g., cAMP, Ca2+ Flux, MEA) tier1a->tier2 If hits identified tier1b->tier2 If non-toxic at effective conc. tier3 Disease-Relevant Assays: - Neuroprotection (vs. MPP+/6-OHDA) - Anti-inflammatory (LPS-stimulated microglia) tier2->tier3 decision Go/No-Go Decision for In Vivo Studies tier3->decision

Caption: A tiered workflow for in vitro compound evaluation.

This protocol assesses the ability of the compound to protect against a neurotoxin relevant to Parkinson's disease models.

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Plate cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM) in culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 2 hours.

  • Toxin Induction: Add the neurotoxin MPP⁺ (a metabolite of MPTP) to a final concentration of 1 mM to all wells except the vehicle control. Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using an MTT or similar metabolic assay. Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Readout: Solubilize the formazan crystals with DMSO and read the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated (no toxin) control. Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.

Tier 2: In Vivo Evaluation

Promising candidates from in vitro screening should advance to animal models to assess pharmacokinetics, safety, and efficacy in a whole-organism context. Rodent models are the standard for initial studies.

Summary of Relevant Animal Models

Disease ModelSpeciesInduction MethodKey Pathological Features
Parkinson's Disease Mouse, RatNeurotoxin (6-OHDA, MPTP)Loss of dopaminergic neurons in the substantia nigra; motor deficits. [10]
Genetic (α-synuclein overexpression) [8]Lewy body-like pathology; progressive neurodegeneration.
Alzheimer's Disease MouseGenetic (APP/PS1/Tau transgenes) [11]Amyloid plaques, neurofibrillary tangles, cognitive decline.

This model is widely used to screen for compounds that can either prevent or restore dopaminergic neuron loss and associated motor deficits.

  • Animal Selection: Use male C57BL/6 mice, 8-10 weeks old. Acclimate animals for at least one week before the experiment.

  • MPTP Administration: Administer MPTP-HCl (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection four times at 2-hour intervals on a single day to induce nigrostriatal degeneration.

  • Compound Treatment:

    • Prophylactic Paradigm: Begin daily administration of the test compound (e.g., via i.p. injection or oral gavage) 3 days before MPTP administration and continue for 7 days after.

    • Therapeutic Paradigm: Begin daily administration of the test compound 1-3 days after the final MPTP injection and continue for 1-2 weeks.

  • Behavioral Assessment: 7-14 days after MPTP treatment, perform behavioral tests to assess motor function:

    • Rotarod Test: To measure motor coordination and balance.

    • Pole Test: To assess bradykinesia.

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brains and process for cryosectioning.

    • Immunohistochemistry: Stain sections of the substantia nigra and striatum for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons and terminals.

    • HPLC: Analyze striatal tissue from a separate cohort of animals to measure levels of dopamine and its metabolites (DOPAC, HVA).

  • Data Analysis: Compare behavioral scores, TH-positive cell counts, and neurochemical levels between vehicle-treated, MPTP-only, and MPTP + test compound groups using appropriate statistical tests (e.g., ANOVA).

Part 5: Conclusion and Future Directions

Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate represents a promising, synthetically accessible starting point for novel CNS drug discovery. Its core scaffold is validated by numerous existing therapeutics, suggesting a high probability of BBB penetration and CNS activity. The systematic evaluation framework presented here provides a clear, logical, and robust pathway for elucidating its mechanism of action and therapeutic potential.

Future research should focus on a broad initial screening to identify the primary molecular target(s). Following hit identification, medicinal chemistry efforts can be employed to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of a next-generation therapeutic for debilitating neurological disorders.

References

A complete list of all sources cited within this guide is provided below.

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  • [No Author]. (n.d.). Neurological disorders and therapeutics targeted to surmount the blood–brain barrier. PMC.
  • [No Author]. (n.d.). Animal Models of Parkinson's Disease. NCBI - NIH.
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  • [No Author]. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain.
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  • [No Author]. (n.d.). Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. PMC.
  • Zajac, M., et al. (2021). Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. PubMed.
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate.
  • Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed.
  • [No Author]. (n.d.). Parkinson's Disease: Exploring Different Animal Model Systems. MDPI.
  • [No Author]. (n.d.). Animal models of Parkinson's disease. Wikipedia.
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  • Wang, J., et al. (n.d.). (PDF) tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. ResearchGate.
  • [No Author]. (n.d.). In vitro Disease Models for Screening Services. NeuroProof.
  • [No Author]. (n.d.). (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate | 1171197-20-8. ChemicalBook.
  • Froger, G., et al. (2019). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed - NIH.
  • [No Author]. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. PMC - NIH.
  • [No Author]. (n.d.). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics.
  • Björklund, A. (n.d.). Animal models for preclinical Parkinson's research: An update and critical appraisal. Neurobiology.
  • [No Author]. (n.d.). 3-(4-amino-phenyl)-piperidine-1-carboxylic acid tert-butyl ester.
  • [No Author]. (n.d.). Neurological Cell Line Characterization & Authentication Service. Creative Biolabs.
  • [No Author]. (n.d.). Mouse Models of Alzheimer's Disease. Frontiers.
  • [No Author]. (n.d.). Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H 3 Agents: Synthesis and Biological Evaluation. MDPI.
  • [No Author]. (n.d.). Neurological Disease Assays In Vitro. Axion BioSystems.
  • [No Author]. (n.d.). Animal Models of Parkinson's Disease. Charles River Laboratories.
  • [No Author]. (n.d.). Opioid Pharmacology. :::::Pain Physician:::::.
  • [No Author]. (n.d.). Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice? Medznat.ru.
  • [No Author]. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH.
  • [No Author]. (n.d.). Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C17H22N2O2. PubChem.
  • [No Author]. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PMC - PubMed Central.
  • [No Author]. (2023). Phenylpiperidine Derivatives Market Forecast 2031- CAGR of 2.3%. Growth Plus Reports.
  • [No Author]. (n.t.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
  • [No Author]. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

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Protocols & Analytical Methods

Method

Synthesis of Niraparib Intermediate (3S)-3-(4-aminophenyl)piperidine: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Significance of (3S)-3-(4-aminophenyl)piperidine in Niraparib Synthesis Niraparib, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of (3S)-3-(4-aminophenyl)piperidine in Niraparib Synthesis

Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, has emerged as a critical therapeutic agent in the treatment of various cancers, particularly ovarian and breast cancer. The efficacy and stereospecificity of Niraparib are intrinsically linked to the chirality of its core structure. A key building block in the synthesis of Niraparib is the enantiomerically pure intermediate, (3S)-3-(4-aminophenyl)piperidine. The precise stereochemistry at the C3 position of the piperidine ring is paramount for the drug's biological activity. Consequently, the development of efficient and scalable synthetic routes to obtain this chiral intermediate is of paramount importance in pharmaceutical manufacturing.

This comprehensive guide provides an in-depth analysis of the primary synthetic strategies for obtaining (3S)-3-(4-aminophenyl)piperidine. We will explore cutting-edge asymmetric synthesis, classical chiral resolution, and innovative biocatalytic methods. Each section will not only detail the step-by-step protocols but also delve into the underlying chemical principles and rationale behind the experimental choices, offering a holistic understanding for researchers and drug development professionals.

Strategic Approaches to the Synthesis of (3S)-3-(4-aminophenyl)piperidine

The synthesis of this chiral amine can be broadly categorized into three main strategies, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity.

Application

Application Note: Regioselective N-Boc Protection of 4-Amino-3-phenylpiperidine

Abstract The 4-amino-3-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents. Its synthetic utility is often predicated on the selective manipul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-amino-3-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents. Its synthetic utility is often predicated on the selective manipulation of its two distinct amine functionalities. This application note provides a detailed, field-tested protocol for the regioselective N-protection of the primary amino group at the C4 position using di-tert-butyl dicarbonate ((Boc)₂O). We will explore the underlying reaction mechanism, provide a step-by-step experimental guide, and discuss methods for reaction monitoring, purification, and comprehensive characterization of the resulting N-Boc protected product. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for this critical synthetic transformation.

Introduction and Scientific Principle

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling complex molecular architectures to be assembled with precision. The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its ease of introduction, stability across a wide range of nucleophilic and basic conditions, and facile removal under mild acidic conditions.[1][2][3]

The substrate, 4-amino-3-phenylpiperidine, possesses two nitrogen atoms with different chemical environments: a secondary amine within the piperidine ring and a primary exocyclic amine. Due to steric and electronic factors, the primary amine at the C4 position is significantly more nucleophilic and less sterically hindered than the ring's secondary amine. This inherent difference in reactivity allows for the highly regioselective protection of the primary amine, leaving the secondary amine available for subsequent transformations. This protocol leverages this principle to achieve chemoselective acylation with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.

Reaction Mechanism

The Boc protection of an amine is a nucleophilic acyl substitution reaction.[4] The mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5] This forms a transient tetrahedral intermediate.

  • Intermediate Collapse: The tetrahedral intermediate collapses, leading to the elimination of a tert-butyl carbonate anion as a leaving group.

  • Proton Transfer & Decomposition: The tert-butyl carbonate anion is basic enough to deprotonate the newly formed, positively charged carbamate. This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion, which is then protonated to form tert-butanol.[6][7]

The use of a non-nucleophilic base, such as triethylamine (TEA), can accelerate the reaction by neutralizing the protonated amine intermediate, thereby regenerating the neutral, nucleophilic amine.[4]

cluster_mech Boc Protection Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Collapse & Proton Transfer Byproducts t-BuOH + CO₂ + Base·H⁺ Intermediate->Byproducts Decomposition of Leaving Group

Caption: Simplified reaction mechanism for Boc protection.

Experimental Protocol

This protocol details the procedure for the regioselective N-Boc protection of 4-amino-3-phenylpiperidine on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )MmolMass/VolumeEquivalentsSupplier
4-Amino-3-phenylpiperidineC₁₁H₁₆N₂176.2610.01.76 g1.0Commercial
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.2511.02.40 g1.1Commercial
Triethylamine (TEA)C₆H₁₅N101.1912.01.67 mL1.2Commercial
Dichloromethane (DCM)CH₂Cl₂84.93-100 mL-Commercial
Saturated NaHCO₃ (aq)---50 mL-Lab Prep
Brine (Saturated NaCl)---50 mL-Lab Prep
Anhydrous MgSO₄ or Na₂SO₄---~5 g-Commercial
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-phenylpiperidine (1.76 g, 10.0 mmol).

  • Dissolution: Add 100 mL of dichloromethane (DCM) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Stir for 5 minutes.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) to the stirred solution in portions over 5-10 minutes. Note: The reaction may be slightly exothermic, and gas evolution (CO₂) will occur.[7] Ensure the system is not sealed.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 30 minutes (see Section 4.1). The reaction is typically complete within 2-4 hours.[4]

  • Quenching: Once the reaction is complete (disappearance of the starting material by TLC), carefully add 50 mL of deionized water to the flask and stir for 5 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and then 50 mL of brine.

  • Drying and Filtration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and wash the drying agent with a small amount of fresh DCM.

  • Concentration: Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white to off-white solid or viscous oil.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel (see Section 4.3).

A 1. Dissolve Amine in DCM B 2. Add Triethylamine A->B C 3. Add (Boc)₂O B->C D 4. Stir at RT (Monitor by TLC) C->D E 5. Aqueous Work-up (H₂O, NaHCO₃, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G H Pure Product G->H

Caption: Experimental workflow for Boc protection.

Analysis, Purification, and Characterization

A self-validating protocol requires rigorous monitoring and characterization.

Reaction Monitoring by TLC
  • System: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of 10% Methanol in Dichloromethane (DCM) or 5-10% Ethyl Acetate in Hexanes can be effective.

  • Visualization: UV light (254 nm) and staining with ninhydrin solution (for primary amines) or potassium permanganate.

  • Procedure: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). The product should have a higher Rf value than the more polar starting material. The reaction is complete when the starting material spot is no longer visible in the RM lane.

Aqueous Work-up Rationale
  • Water Wash: Removes the bulk of water-soluble components like triethylammonium salts.

  • NaHCO₃ Wash: Neutralizes any remaining acidic species and removes unreacted (Boc)₂O by hydrolysis.

  • Brine Wash: Removes residual water from the organic phase before drying.

Purification

Flash column chromatography is the standard method for purification if minor impurities are present.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) is typically effective for eluting the product.

Product Characterization

The final product, tert-butyl (3-phenylpiperidin-4-yl)carbamate, should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Result
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.20-7.40 (m, 5H, Ar-H ), ~4.50 (br s, 1H, NH -Boc), ~3.60-4.00 (m, 1H, CH -NHBoc), ~2.60-3.20 (m, 5H, piperidine-H ), ~1.50-2.00 (m, 3H, piperidine-H & NH), 1.45 (s, 9H, -C(C H₃)₃) .
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~155.0 (C=O), ~140.0 (Ar-C), ~128.0-129.0 (Ar-CH), ~126.0 (Ar-CH), ~79.5 (C (CH₃)₃), ~50.0-55.0 (piperidine carbons), 28.4 (-C(C H₃)₃) .
Mass Spec. (ESI+)[M+H]⁺: Calculated for C₁₆H₂₄N₂O₂: 277.19. Found: 277.2. Note: In-source fragmentation leading to the loss of the Boc group ([M-Boc+H]⁺ at m/z 177.1) is common.[8]
Appearance White to off-white solid.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient (Boc)₂O. 2. Inactive (Boc)₂O (hydrolyzed). 3. Insufficient base.1. Add an additional 0.1-0.2 equivalents of (Boc)₂O. 2. Use a fresh bottle of (Boc)₂O. 3. Add more TEA and monitor by TLC.
Low Yield 1. Product loss during aqueous work-up (emulsion). 2. Incomplete reaction.1. Break emulsions by adding more brine. Perform back-extraction of the aqueous layers. 2. Allow the reaction to stir for a longer duration.
Di-Boc Product Reaction conditions too harsh (e.g., high temperature) or prolonged reaction time with a large excess of (Boc)₂O.Use the recommended stoichiometry (1.1 eq). Maintain room temperature. Monitor the reaction closely and quench upon completion.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Toxic upon inhalation.[2] It can slowly decompose to generate CO₂ gas, which may cause pressure buildup in sealed containers.[2] Store in a cool, ventilated area, typically in the plastic bottle it is sold in.

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Triethylamine (TEA): A corrosive and flammable liquid with a strong odor. Handle with care.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Wikipedia. (2023). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • Kaddour, H., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. Retrieved from [Link]

  • Yadav, J. S., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. Retrieved from [Link]

  • MH Chem. (2020). Amine Boc protection-Mechanism and Reaction Setup. YouTube. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

Sources

Method

Application Note: High-Resolution Chiral Separation of 3-(4-Aminophenyl)piperidine Enantiomers by HPLC

Introduction 3-(4-aminophenyl)piperidine is a critical chiral building block in modern drug discovery, serving as a key intermediate in the synthesis of various therapeutic agents, including PARP inhibitors like Nirapari...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-aminophenyl)piperidine is a critical chiral building block in modern drug discovery, serving as a key intermediate in the synthesis of various therapeutic agents, including PARP inhibitors like Niraparib.[1] Due to the stereospecific nature of drug-receptor interactions, the pharmacological and toxicological profiles of its enantiomers can differ significantly.[2] Consequently, the development of robust and efficient analytical methods to separate and quantify these enantiomers is paramount for quality control, process monitoring, and regulatory compliance in the pharmaceutical industry.[3]

This application note presents a detailed protocol for the successful chiral separation of 3-(4-aminophenyl)piperidine enantiomers using High-Performance Liquid Chromatography (HPLC). The method leverages a polysaccharide-based chiral stationary phase (CSP), which provides excellent enantiorecognition capabilities for a wide range of chiral compounds, including primary amines.[2][4] We will delve into the causality behind the selection of the stationary phase, mobile phase composition, and the critical role of additives in achieving optimal resolution and peak shape.

Analyte Properties and Chromatographic Challenges

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

PropertyValue / DescriptionSignificance for Chiral HPLC
Structure A piperidine ring substituted with an aminophenyl group at the 3-position. Contains one stereocenter.The presence of a primary amine (aniline) and a secondary amine (piperidine) makes the molecule basic.
Molecular Formula C₁₁H₁₆N₂-
pKa (Predicted) ~4.96 (aniline amine), ~9.5 (piperidine amine, estimated)[5]The basic nature necessitates careful control of mobile phase pH and the use of basic additives to prevent peak tailing from ionic interactions with the silica support of the CSP.
Solubility Soluble in polar organic solvents like methanol, ethanol, and isopropanol.Dictates the choice of diluent for sample preparation to ensure compatibility with the mobile phase.

The primary challenge in separating basic amines like 3-(4-aminophenyl)piperidine is their tendency to interact with residual acidic silanol groups on the silica surface of the column, leading to poor peak shape, broad peaks, and low resolution.[6] This protocol directly addresses this issue through strategic mobile phase modification.

Principle of Chiral Separation on Polysaccharide-Based CSPs

The separation is achieved on a chiral stationary phase (CSP) where a chiral selector, typically a derivative of cellulose or amylose, is coated or immobilized on a silica support.[7] Enantioseparation occurs because the two enantiomers form transient, diastereomeric complexes with the chiral selector that have different association energies.[7]

The recognition mechanism is a combination of non-covalent interactions, including:

  • Hydrogen Bonding: Between the amine groups of the analyte and carbamate groups on the CSP.

  • π-π Interactions: Between the aromatic ring of the analyte and the phenyl groups of the CSP.

  • Steric Interactions: The three-dimensional structure of the chiral grooves and cavities on the CSP surface allows one enantiomer to fit more favorably than the other.

Method Development Strategy

The logical flow for developing this method is based on a systematic screening approach that prioritizes column chemistry and mobile phase composition. Polysaccharide-based CSPs, such as those derivatized with dimethylphenyl carbamate or similar selectors, are highly successful for resolving a broad range of racemates, including piperidine derivatives, making them an ideal starting point.[8][9]

The choice of a normal-phase mobile system (e.g., hexane/alcohol) provides a different selectivity mechanism compared to reversed-phase and is often successful for amine separations.[4] The critical component is the addition of a small amount of a basic additive, like diethylamine (DEA), to the mobile phase. The DEA acts as a competitive inhibitor, masking the active silanol sites on the silica support and minimizing undesirable ionic interactions, which is essential for achieving sharp, symmetrical peaks for basic analytes.[6]

MethodDevelopment cluster_0 Method Development Workflow Analyte Analyte: 3-(4-aminophenyl)piperidine (Basic Amine) CSP_Selection Step 1: CSP Selection Analyte->CSP_Selection Identify key functional groups (Aromatic ring, primary/secondary amines) MobilePhase Step 2: Mobile Phase Screening CSP_Selection->MobilePhase Select Polysaccharide CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) Provides H-bonding and π-π sites Additive Step 3: Additive Optimization MobilePhase->Additive Test Normal Phase Solvents (e.g., Hexane/Isopropanol) Observe peak shape Optimization Step 4: Final Optimization Additive->Optimization Introduce Basic Additive (0.1% DEA) Masks silanols, improves peak symmetry Result Achieve Baseline Separation Optimization->Result Fine-tune alcohol % and flow rate for optimal resolution (Rs > 1.5) ExperimentalWorkflow cluster_1 Experimental Protocol Flowchart Prep 1. Preparation - Prepare Mobile Phase (Hex/IPA/DEA) - Prepare 0.1 mg/mL Sample Equilibrate 2. System Equilibration - Flush column with mobile phase - Equilibrate for 30 min Prep->Equilibrate Inject 3. Injection & Run - Inject 10 µL of sample - Run method for ~15 min Equilibrate->Inject Detect 4. Detection - Monitor UV absorbance at 240 nm Inject->Detect Analyze 5. Data Analysis - Integrate peaks - Calculate Resolution (Rs) - Calculate Tailing Factor (Tf) Detect->Analyze Report 6. Report Results - Verify against system suitability criteria Analyze->Report

Sources

Application

Application Notes & Protocols: Reductive Amination of 1-Boc-4-piperidone for the Synthesis of Substituted Piperidines

Introduction: The Strategic Importance of Reductive Amination Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and medicinal chemistry landsca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and medicinal chemistry landscapes.[1][2] This powerful, often one-pot reaction, provides a highly efficient and controlled route to construct carbon-nitrogen (C-N) bonds, forming secondary and tertiary amines from carbonyl compounds.[3][4] Its prominence is underscored by the fact that approximately a quarter of all C-N bond-forming reactions in the pharmaceutical industry leverage this methodology.[1][5] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine.[4][6] This approach elegantly circumvents the challenges of overalkylation often encountered with direct alkylation of amines.[6]

1-Boc-4-piperidone is a versatile and commercially significant building block in drug discovery. The piperidine motif is a prevalent scaffold in numerous biologically active molecules, and the Boc (tert-butyloxycarbonyl) protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it is readily removed under acidic conditions. The C4-carbonyl group provides a convenient handle for introducing diverse functionalities, making the reductive amination of this substrate a critical step in the synthesis of a vast array of 4-substituted piperidine derivatives.

This application note provides a detailed guide to the reductive amination of 1-Boc-4-piperidone, focusing on field-proven protocols, mechanistic insights, and practical considerations for researchers in drug development.

Mechanistic Overview: A Tale of Two Steps in One Pot

The reductive amination of a ketone like 1-Boc-4-piperidone with a primary or secondary amine is a sequential process that occurs in a single reaction vessel. The process can be broken down into two key mechanistic steps:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of 1-Boc-4-piperidone. This is followed by a proton transfer and subsequent dehydration to yield a transient imine (from a primary amine) or an iminium ion (from a secondary amine). This step is typically catalyzed by mild acid.[7]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.

The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that preferentially reduces the imine/iminium ion intermediate over the starting ketone.[3][7]

Reductive_Amination_Mechanism 1-Boc-4-piperidone 1-Boc-4-piperidone Hemiaminal Hemiaminal 1-Boc-4-piperidone->Hemiaminal + Amine Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Hemiaminal Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H2O (Acid Catalyzed) Product (4-Amino-1-Boc-piperidine) Product (4-Amino-1-Boc-piperidine) Iminium Ion->Product (4-Amino-1-Boc-piperidine) + [H-] (Reducing Agent)

Caption: General mechanism of reductive amination.

Choosing the Right Tool: A Comparative Analysis of Reducing Agents

The choice of reducing agent is critical for a successful reductive amination. While several hydridic reducing agents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the reagent of choice for this transformation due to its mildness, selectivity, and broad functional group tolerance.[6][8]

Reducing AgentKey CharacteristicsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB) Mild and selective hydride donor.Excellent selectivity for imines/iminiums over ketones/aldehydes.[3][8] Effective in a one-pot procedure.[8] Tolerates a wide range of functional groups.[6][8] Non-toxic byproducts.[6]Moisture sensitive.[9] More expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions at controlled pH (6-7).[6][10]Effective for reductive amination.[7] Stable in protic solvents.[10]Highly toxic (releases HCN at acidic pH).[10] Slower reaction rates with some substrates.[10]
Sodium Borohydride (NaBH₄) Stronger reducing agent.Inexpensive and readily available.[2]Can reduce the starting ketone, leading to alcohol byproducts.[7] Requires a two-step procedure (pre-formation of the imine).[8]
Catalytic Hydrogenation (H₂/Catalyst) Uses hydrogen gas and a metal catalyst (e.g., Pd/C)."Green" reducing agent with water as the only byproduct.Requires specialized high-pressure equipment. Potential for catalyst poisoning. May reduce other functional groups.

For the reductive amination of 1-Boc-4-piperidone, sodium triacetoxyborohydride (STAB) is highly recommended due to its superior selectivity and operational simplicity in a one-pot setting.[8][11]

Experimental Protocols

The following protocols are designed to be robust and scalable for the synthesis of a diverse range of 4-amino-1-Boc-piperidine derivatives.

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is suitable for a wide variety of primary and secondary amines.

STAB_Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 1-Boc-4-piperidone and amine in solvent (e.g., DCE). B Add acetic acid (optional, but recommended for ketones). A->B C Add STAB portion-wise at 0°C to rt. B->C D Stir at room temperature for 2-24 h. C->D E Monitor reaction by TLC or LC-MS. D->E F Quench with saturated aq. NaHCO₃. E->F Upon completion G Extract with an organic solvent (e.g., DCM). F->G H Dry, filter, and concentrate. G->H I Purify by column chromatography if necessary. H->I

Caption: Workflow for STAB-mediated reductive amination.

Materials:

  • 1-Boc-4-piperidone

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Glacial acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 1-Boc-4-piperidone (1.0 eq). Dissolve the ketone in anhydrous DCE or DCM (approximately 0.1-0.2 M concentration).

  • Amine Addition: Add the desired amine (1.0-1.2 eq). For less reactive amines, a slight excess can be beneficial.

  • Acid Catalyst (Optional but Recommended): For reactions with ketones, the addition of glacial acetic acid (1.0-1.2 eq) can catalyze the formation of the iminium ion and improve reaction rates.[8]

  • Addition of STAB: Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. Then, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The addition can be exothermic, so for larger scale reactions, cooling in an ice bath may be necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Expected Yields for Various Amines:

Amine SubstrateProductTypical Yield (%)Notes
AnilineN-(1-Boc-piperidin-4-yl)aniline85-95%A common transformation in the synthesis of fentanyl analogues.[11]
BenzylamineN-benzyl-1-Boc-piperidin-4-amine90-98%Generally a high-yielding reaction.
Morpholine4-(1-Boc-piperidin-4-yl)morpholine88-96%Secondary cyclic amines react well.
Methylamine (as hydrochloride salt)N-methyl-1-Boc-piperidin-4-amine75-85%Requires a base (e.g., triethylamine) to be added to free the amine.
Protocol 2: Two-Step Procedure using Sodium Borohydride (NaBH₄)

This protocol is a more cost-effective alternative to using STAB, but requires a two-step, one-pot approach. It is particularly useful when the starting amine is a salt.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 1-Boc-4-piperidone (1.0 eq) and the amine hydrochloride salt (1.0 eq) in methanol (MeOH). Add a base such as triethylamine (1.1 eq) to liberate the free amine. Stir the mixture at room temperature for 2-4 hours to allow for imine formation. The formation of the imine can be monitored by TLC.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions.

  • Reaction and Work-up: After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 1-3 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and then perform a standard aqueous work-up and extraction as described in Protocol 1.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider adding another portion of the reducing agent. For poorly nucleophilic amines, increasing the reaction temperature or adding a Lewis acid like Ti(OiPr)₄ may be beneficial.[9]

  • Formation of Alcohol Byproduct: This is more common when using less selective reducing agents like NaBH₄.[7] Ensuring complete imine formation before adding the reducing agent is crucial. Using STAB generally avoids this issue.

  • Sterically Hindered Substrates: Reactions involving very bulky amines or ketones may be sluggish. In such cases, longer reaction times, elevated temperatures, or the use of a more reactive reducing agent might be necessary.

  • Boc Deprotection: While the Boc group is generally stable under these conditions, prolonged exposure to acidic catalysts could lead to some deprotection.[12] This can be minimized by careful control of the amount of acid used and the reaction time.

Conclusion

The reductive amination of 1-Boc-4-piperidone is a robust and versatile method for the synthesis of a wide array of 4-substituted piperidine derivatives, which are of significant interest in drug discovery. By understanding the underlying mechanism and the nuances of reagent selection, researchers can efficiently and reliably synthesize target molecules. The use of sodium triacetoxyborohydride (STAB) in a one-pot protocol is generally the most effective and reliable method, offering high yields and excellent functional group compatibility. These detailed protocols and practical insights provide a solid foundation for the successful application of this critical transformation in the modern synthetic laboratory.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
  • Wikipedia. (2023). Reductive amination. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • Tarasova, Y. A., & Afanasyev, O. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11458–11503. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Chemistry Steps. Reductive Amination. Chemistry Steps. [Link]

  • Molecules. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1262. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

Sources

Method

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-3-Halopiperidine Derivatives

Introduction: The Strategic Importance of 4-Amino-3-Arylpiperidines in Drug Discovery The 4-amino-3-arylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Amino-3-Arylpiperidines in Drug Discovery

The 4-amino-3-arylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with a variety of biological targets. The development of robust and versatile synthetic methods to access diverse libraries of these compounds is therefore of paramount importance to drug discovery and development professionals.[1]

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[2][3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal tool for the late-stage functionalization of complex molecules.[2][5][6] This guide provides a detailed exploration of the application of the Suzuki coupling for the synthesis of 4-amino-3-arylpiperidine derivatives from their corresponding 3-halo precursors, offering field-proven insights and a comprehensive experimental protocol.

The Mechanistic Heart of the Suzuki-Miyaura Coupling: A Three-Step Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps, each with its own set of critical parameters that influence the overall efficiency and outcome of the reaction.[3] Understanding this mechanism is fundamental to troubleshooting and optimizing reactions with challenging substrates like 4-amino-3-halopiperidine derivatives.

  • Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (in our case, the 3-halopiperidine) to a low-valent palladium(0) complex. This step, often the rate-determining step, results in the formation of a palladium(II) intermediate. The reactivity of the halide is a crucial factor, with the general trend being I > Br > Cl. For less reactive chlorides, the choice of a highly active catalyst system is critical.

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle

Navigating the Challenges: Key Considerations for 4-Amino-3-Halopiperidine Substrates

The presence of the 4-amino group and the saturated N-heterocyclic ring in the substrate introduces specific challenges that must be addressed for a successful Suzuki coupling.

  • Protecting Group Strategy: The free amino group at the 4-position and the secondary amine of the piperidine ring can act as Lewis bases and coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.[7] Therefore, a robust protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is a widely used and effective choice for protecting both the piperidine nitrogen and the 4-amino group due to its stability under the basic conditions of the Suzuki coupling and its straightforward removal under acidic conditions.[8]

  • Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the ligand is paramount for achieving high yields and good reaction kinetics, especially when using less reactive 3-chloro- or 3-bromopiperidine derivatives. Electron-rich and sterically bulky phosphine ligands, often referred to as "Buchwald-type" ligands (e.g., SPhos, XPhos), have proven to be highly effective in promoting the oxidative addition step and facilitating the overall catalytic cycle for challenging substrates.[7] Palladium precatalysts, which are air-stable and readily generate the active Pd(0) species in situ, are often preferred for their reliability and ease of handling.[7]

  • Base and Solvent System: The base plays a crucial role in the transmetalation step by activating the boronic acid.[9] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed. The choice of solvent is also critical and can significantly impact the reaction outcome. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is frequently used to dissolve both the organic substrates and the inorganic base.[10] The presence of water can also facilitate the formation of the active boronate species.

Data Presentation: A Comparative Overview of Reaction Parameters

The following table summarizes a typical set of reaction parameters for the Suzuki coupling of a protected 4-amino-3-halopiperidine derivative. It is important to note that optimization may be necessary for specific substrates and boronic acids.

ParameterRecommended ConditionsRationale
Substrate N-Boc-4-(N-Boc-amino)-3-bromopiperidineBoc groups protect both nitrogens from interfering with the catalyst. The bromide is generally more reactive than the chloride.
Boronic Acid Arylboronic Acid (1.2 - 1.5 equiv.)A slight excess ensures complete consumption of the halide.
Palladium Catalyst Pd₂(dba)₃ (2-5 mol%) or a Buchwald precatalyst (e.g., SPhos G3, 2-5 mol%)Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source.[4] Buchwald precatalysts offer high activity and stability.[7]
Ligand SPhos or XPhos (4-10 mol%)These bulky, electron-rich phosphine ligands promote the challenging oxidative addition step.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1 to 10:1)A mixed solvent system to dissolve both organic and inorganic reagents.
Temperature 80 - 110 °CElevated temperatures are often required to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the palladium catalyst.[11]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for a representative Suzuki coupling reaction of N-Boc-4-(N-Boc-amino)-3-bromopiperidine with a generic arylboronic acid.

Materials and Reagents:

  • N-Boc-4-(N-Boc-amino)-3-bromopiperidine

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start add_solids Add solid reagents to Schlenk flask start->add_solids inert_atm Establish inert atmosphere (N₂ or Ar) add_solids->inert_atm add_solvents Add degassed solvents inert_atm->add_solvents heat Heat to reaction temperature (e.g., 100 °C) add_solvents->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Aqueous work-up and extraction cool->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Obtain pure product purify->end

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine N-Boc-4-(N-Boc-amino)-3-bromopiperidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[11]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 3-bromopiperidine derivative.

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 4-amino-3-arylpiperidine derivative.

Conclusion: A Versatile Tool for Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of 4-amino-3-arylpiperidine derivatives. By employing a judicious choice of protecting groups, catalyst, ligand, and reaction conditions, researchers can overcome the inherent challenges associated with these functionalized saturated N-heterocycles. The protocol and insights provided in this guide serve as a robust starting point for the development of diverse libraries of these important scaffolds, ultimately accelerating the discovery of new therapeutic agents.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angew. Chem. Int. Ed.2006 , 45, 3484-3488. [Link]

  • Dounay, A. B.; Tuttle, J. B. Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Org. Lett.2014 , 16, 4, 1036–1039. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116, 19, 12564–12649. [Link]

  • Roughley, S. D.; Jordan, A. M. The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. J. Med. Chem.2011, 54, 10, 3451–3479.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 7, 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angew. Chem. Int. Ed.1998, 37, 24, 3387-3388.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. A New Class of Easily Activated Palladium Precatalysts for Suzuki−Miyaura and C−N Cross-Coupling Reactions of Aryl Chlorides. J. Am. Chem. Soc.2008, 130, 21, 6686–6687.
  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Mishra, S.; Karabiyikoglu, S.; Fletcher, S. P. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc.2023 , 145, 25, 14221–14226. [Link]

  • Kudo, N.; Perseghini, M.; Fu, G. C. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angew. Chem. Int. Ed.2006, 45, 1282-1284.
  • Singh, P.; Kumar, S. T. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2022 , 61B(5), 589-594. [Link]

  • Blakemore, D. C.; Castro, L.; Churcher, I.; Rees, D. C.; Thomas, A. W.; Wilson, D. M.; Wood, A. The impact of cross-coupling reactions in drug discovery and development. Nat. Rev. Drug Discov.2018 , 17, 31–42. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Miyaura, N. Organoborane coupling reactions (Suzuki coupling). J. Organomet. Chem.2002 , 653, 1-2, 54-57. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Suzuki-Miyaura Coupling. Angew. Chem. Int. Ed.2013, 52, 7362-7370.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books: Sausalito, CA, 2010.
  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • Fairlamb, I. J. S. Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Perspective. In Modern Palladium-Catalyzed Organic Reactions; Andersson, P. G., Ed.; Wiley-VCH: Weinheim, Germany, 2015; pp 1-46.
  • Matos, K.; Soderquist, J. A. Alkylboranes in Suzuki-Miyaura-type cross-coupling reactions. J. Org. Chem.1998, 63, 3, 461–470.
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • ResearchGate. Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]

  • Fleckenstein, C. A.; Plenio, H. Highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids. Green Chem.2007 , 9, 1287-1291. [Link]

  • Organic Syntheses. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Wang, L. et al. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Med. Chem. Lett.2017 , 8, 1, 62–67. [Link]

  • Weber, S.; St-Gallay, S.; Chen, B. The Dark Side of dba: Rapid Decomposition of Pd(dba)2 and Pd2(dba)3 and Its Impact on Catalytic Activity. Org. Process Res. Dev.2019, 23, 9, 1853–1859.

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Application

The Strategic Integration of 4-Aryl Piperidines as Linkers in PROTAC Development: Application Notes and Protocols

Introduction: Beyond the Flexible Chain - The Rationale for Rigidified Linkers in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Flexible Chain - The Rationale for Rigidified Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2][3] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[4][5][6]

While early PROTAC design heavily relied on flexible polyethylene glycol (PEG) and alkyl chains, the field is increasingly recognizing the limitations of this approach, such as metabolic instability and suboptimal cellular permeability.[5][6] This has spurred a shift towards more sophisticated, rigidified linker architectures. Among these, the 4-aryl piperidine scaffold has garnered significant attention for its ability to impart conformational pre-organization, enhance metabolic stability, and improve aqueous solubility—key attributes for developing potent and bioavailable PROTACs.[7][8] Several PROTACs incorporating piperidine or piperazine motifs are now in clinical trials, underscoring the value of this strategy.[7]

This comprehensive guide provides an in-depth exploration of the application of 4-aryl piperidines as linkers in PROTAC development. We will delve into the causality behind their advantages, provide detailed, field-proven protocols for their synthesis and evaluation, and present a case study that exemplifies their successful implementation.

The 4-Aryl Piperidine Advantage: A Mechanistic and Physicochemical Perspective

The incorporation of a 4-aryl piperidine moiety into a PROTAC linker is a deliberate design choice driven by several key factors that contribute to enhanced performance.

  • Conformational Rigidity and Ternary Complex Stabilization: Unlike flexible linkers that exist as a multitude of conformers in solution, the 4-aryl piperidine scaffold introduces a degree of rigidity.[7] This pre-organization can reduce the entropic penalty associated with the formation of the ternary complex, thereby promoting its stability and leading to more efficient ubiquitination and subsequent degradation of the target protein.[4] The aryl group can also participate in favorable π-π stacking interactions with residues on the surface of the target protein or the E3 ligase, further anchoring the ternary complex.[5][8]

  • Improved Physicochemical Properties:

    • Solubility: The nitrogen atom in the piperidine ring can be protonated at physiological pH, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[7][8] This is a critical factor for both in vitro handling and in vivo bioavailability.

    • Metabolic Stability: The piperidine ring is generally more resistant to metabolic degradation compared to linear alkyl or PEG chains, which can be susceptible to oxidative metabolism.[7] This can lead to a longer in vivo half-life and sustained target degradation.

    • Cell Permeability: While seemingly counterintuitive for a polar moiety, the rigid structure of the 4-aryl piperidine can shield some of the polar functionalities of the PROTAC, leading to an improvement in cell permeability and oral bioavailability.[5][9]

  • Vectorial Control and Synthetic Tractability: The 4-aryl piperidine scaffold provides well-defined exit vectors for attaching the warhead and the E3 ligase ligand. This allows for precise control over the spatial orientation of the two binding elements, which is crucial for optimal ternary complex formation.[4] Furthermore, the synthesis of these linkers can be achieved through robust and well-established chemical transformations, such as Suzuki cross-coupling and amide bond formation.[5]

Visualizing the PROTAC Workflow with a 4-Aryl Piperidine Linker

To better understand the central role of the 4-aryl piperidine linker, the following diagrams illustrate the PROTAC mechanism and a general synthetic strategy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC 4-Aryl Piperidine PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3->TernaryComplex TernaryComplex->POI Ubiquitination Ub Ubiquitin DegradedPOI Degraded Peptides Proteasome->DegradedPOI

Caption: The PROTAC induces proximity between the target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation.

Synthesis_Workflow Start Starting Materials (Aryl Halide, Piperidone derivative) Suzuki Suzuki Coupling Start->Suzuki Functionalization1 Functional Group Interconversion (e.g., for Warhead attachment) Suzuki->Functionalization1 AmideCoupling1 Amide Coupling to Warhead Functionalization1->AmideCoupling1 Deprotection Deprotection of Piperidine-N AmideCoupling1->Deprotection Functionalization2 Functionalization for E3 Ligase Ligand attachment Deprotection->Functionalization2 SNAr SNAr with E3 Ligase Ligand (e.g., 4-fluorothalidomide) Functionalization2->SNAr FinalPROTAC Final 4-Aryl Piperidine PROTAC SNAr->FinalPROTAC

Caption: A generalized synthetic workflow for a 4-aryl piperidine-based PROTAC, highlighting key chemical transformations.

Protocols for the Synthesis and Evaluation of 4-Aryl Piperidine-Containing PROTACs

The following protocols are provided as a guide for the synthesis and evaluation of PROTACs incorporating a 4-aryl piperidine linker. These are generalized procedures and may require optimization for specific target systems.

Part 1: Synthesis of a Bifunctional 4-Aryl Piperidine Linker

This protocol describes a representative synthesis of a 4-aryl piperidine linker with orthogonal functional groups for subsequent conjugation to a warhead and an E3 ligase ligand.

Protocol 1: Synthesis of a Carboxylic Acid-Functionalized 4-Aryl Piperidine Linker

Step 1: Suzuki Cross-Coupling

  • To a solution of 1-Boc-4-piperidone and a suitable aryl boronic acid ester (e.g., 4-(methoxycarbonyl)phenylboronic acid pinacol ester) in a 2:1 mixture of toluene and water, add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-1,2,3,6-tetrahydropyridine intermediate.

Step 2: Reduction of the Tetrahydropyridine

  • Dissolve the intermediate from Step 1 in methanol and cool to 0 °C.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain the Boc-protected 4-aryl piperidine.

Step 3: Saponification of the Ester

  • Dissolve the product from Step 2 in a mixture of THF, methanol, and water.

  • Add an excess of lithium hydroxide (LiOH) and stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid-functionalized linker.

Part 2: Conjugation to Warhead and E3 Ligase Ligand

This section outlines the general procedures for attaching the synthesized linker to the warhead and E3 ligase ligand.

Protocol 2: Amide Coupling to a Warhead

  • Dissolve the carboxylic acid-functionalized linker from Protocol 1, the amine-containing warhead, and a coupling agent (e.g., HATU or HBTU) in an anhydrous aprotic solvent such as DMF.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography or preparative HPLC.

Protocol 3: Deprotection and Conjugation to Pomalidomide (E3 Ligase Ligand)

Step 1: Boc Deprotection

  • Dissolve the product from Protocol 2 in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude amine salt can often be used directly in the next step.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with 4-Fluorothalidomide

  • Dissolve the deprotected amine from the previous step and 4-fluorothalidomide in a polar aprotic solvent like DMSO or DMF.

  • Add a base, such as K₂CO₃ or DIPEA, and heat the reaction to 80-100 °C for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Part 3: Evaluation of PROTAC Activity

A series of in vitro and in-cell assays are essential to characterize the biological activity of the newly synthesized PROTAC.

Protocol 4: Ternary Complex Formation Assay (NanoBRET™)

This protocol provides a general guideline for assessing ternary complex formation in live cells.

  • Co-transfect HEK293T cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag®.

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Label the HaloTag®-E3 ligase fusion with the HaloTag® NanoBRET™ 618 Ligand.

  • Treat the cells with serial dilutions of the PROTAC or a vehicle control.

  • Add the Nano-Glo® substrate and measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer equipped with appropriate filters.

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC₅₀).

Protocol 5: Target Protein Degradation Assay (Western Blot)

  • Plate the desired cell line in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Protocol 6: In-Cell Target Degradation (Nano-Glo® HiBiT Assay)

For a more high-throughput and quantitative assessment of protein degradation kinetics:

  • Use a cell line where the endogenous target protein is tagged with the HiBiT peptide using CRISPR/Cas9 gene editing.

  • Plate the cells in a 96-well plate.

  • Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and furimazine substrate.

  • Treat with serial dilutions of the PROTAC.

  • Measure the luminescent signal at various time points using a luminometer.

  • A decrease in luminescence corresponds to the degradation of the HiBiT-tagged target protein.

Case Study: ARD-69, a Potent Androgen Receptor Degrader

A compelling example of the successful application of a 4-aryl piperidine linker is in the development of ARD-69, a potent PROTAC that degrades the androgen receptor (AR), a key driver of prostate cancer.[1][10][11]

ParameterARD-69 (with 4-aryl piperidine linker)
Target Androgen Receptor (AR)
E3 Ligase VHL
DC₅₀ (LNCaP cells) 0.86 nM[11]
DC₅₀ (VCaP cells) 0.76 nM[11]
Dₘₐₓ >95% in LNCaP and VCaP cells[11]
In Vivo Activity A single 50 mg/kg IP injection in mice bearing VCaP xenografts led to a significant and sustained reduction of AR protein levels for at least 48 hours.[11]

The rigid linker in ARD-69, which contains a piperidine moiety, is crucial for its high potency and favorable in vivo pharmacodynamic properties.[1][10] This case study highlights how the rational incorporation of a 4-aryl piperidine linker can lead to the development of highly effective PROTAC degraders.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low yield in linker synthesis Inefficient Suzuki coupling or incomplete reduction.Screen different palladium catalysts, bases, and solvents for the Suzuki coupling. Ensure the freshness and appropriate stoichiometry of the reducing agent.
Poor solubility of the final PROTAC High lipophilicity of the warhead and linker.Introduce more polar functional groups on the aryl ring of the linker or consider using a salt form of the final compound.
Low degradation efficiency (high DC₅₀) Suboptimal linker length or geometry, leading to poor ternary complex formation.Synthesize a library of PROTACs with varying linker lengths and attachment points on the aryl ring to perform structure-activity relationship (SAR) studies.
"Hook effect" in degradation assays At high concentrations, the PROTAC forms binary complexes (PROTAC-POI or PROTAC-E3) that do not lead to degradation.This is an inherent property of some PROTACs. The focus should be on optimizing the potency at lower concentrations.
Poor in vivo exposure Low oral bioavailability due to poor solubility or high efflux.Further optimize the linker to balance lipophilicity and polarity. Consider formulation strategies to improve solubility.[12]

Conclusion and Future Perspectives

The strategic incorporation of 4-aryl piperidine scaffolds into PROTAC linkers represents a significant advancement in the design of targeted protein degraders. By imparting conformational rigidity, enhancing physicochemical properties, and providing synthetic tractability, these linkers have enabled the development of highly potent and bioavailable PROTACs, as exemplified by the clinical success of molecules with similar rigid motifs. The detailed protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this powerful design strategy.

Future innovations in this area will likely focus on the development of novel 4-aryl piperidine analogues with diverse substitution patterns to fine-tune their properties further. Additionally, the integration of computational modeling and structural biology will continue to provide a deeper understanding of how these rigid linkers influence the dynamics of ternary complex formation, paving the way for the rational design of the next generation of highly selective and efficacious PROTAC therapeutics.[4][13]

References

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  • Marchese, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(37), 24209-24217. Available at: [Link]

  • Bulatov, E., & Fomin, V. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390. Available at: [Link]

  • Kofink, C., et al. (2022). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry, 65(15), 10475-10490. Available at: [Link]

  • Li, Y., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Grienke, U., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 234-243. Available at: [Link]

  • Chen, J., et al. (2024). Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. Cancers, 16(3), 643. Available at: [Link]

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  • Hu, M., & Crews, C. M. (2022). Structures of PROTACs in co-crystal structures of ternary complex. ResearchGate. Available at: [Link]

  • Lanning, M. E., et al. (2022). Computational Modeling of PROTAC Ternary Complexes as Ensembles Using SILCS-xTAC. ChemRxiv. Available at: [Link]

  • Campos, K. R., et al. (2010). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Organic Letters, 12(16), 3644-3647. Available at: [Link]

  • Ciulli Laboratory. (2017). First ternary crystal structure of a PROTAC bound to its E3 ligase VHL and Brd4 target. University of Dundee. Available at: [Link]

  • Słabik, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116843. Available at: [Link]

  • Iska, V. B., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Carbone, C., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(14), 5519. Available at: [Link]

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  • Zhang, Y., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry, 277, 116694. Available at: [Link]

  • Han, X., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 62(2), 941-964. Available at: [Link]

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Method

Application Notes and Protocols for the Synthesis and Evaluation of σ1 Receptor Ligands with Antiproliferative Properties

Abstract The sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER), has emerged as a significant target in oncology.[1][2] Overexpressed in numerous cancer ce...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER), has emerged as a significant target in oncology.[1][2] Overexpressed in numerous cancer cell types, it plays a critical role in tumor cell survival, proliferation, and resistance to therapy.[1][3] This guide provides a comprehensive overview and detailed protocols for the rational design, chemical synthesis, and biological evaluation of novel σ1 receptor ligands as potential antiproliferative agents. We delve into the underlying mechanisms of action, present a representative synthetic workflow, and provide step-by-step protocols for receptor binding and cell viability assays, equipping researchers in drug development with the necessary tools to explore this promising therapeutic avenue.

The σ1 Receptor: A Strategic Target in Cancer Biology

The σ1 receptor is not a traditional cell surface receptor but an intracellular chaperone protein that resides at the mitochondria-associated ER membrane (MAM).[2][4] In this strategic location, it regulates a host of cellular processes, including calcium signaling, ion channel function, and the cellular stress response.[4][5][6] Cancer cells exploit these functions to their advantage. The high metabolic rate and rapid proliferation of tumors create significant intracellular stress, and the σ1 receptor helps mitigate this stress, thereby promoting cell survival and growth.[5]

Modulation of the σ1 receptor with small molecule ligands, particularly antagonists, has been shown to disrupt these pro-survival functions.[3][7] This disruption can inhibit cancer cell growth, proliferation, and mobility, making the σ1 receptor a compelling target for the development of new cancer therapeutics.[3]

Mechanism of Antiproliferative Action

The antiproliferative effects of σ1 receptor antagonists are not attributed to a single pathway but rather a cascade of interconnected events initiated by ligand binding. The binding of an antagonist is thought to disrupt the receptor's chaperone activity and its interaction with client proteins, leading to:

  • Induction of ER Stress and the Unfolded Protein Response (UPR): Antagonists can trigger the UPR, a cellular stress response that, when prolonged, can lead to apoptosis.[3][8][9]

  • Repression of Protein Translation: Treatment with σ1 antagonists has been shown to suppress the phosphorylation of key translational regulators like p70S6K and 4E-BP1, leading to an overall decrease in protein synthesis and a reduction in cell mass.[7]

  • Disruption of Calcium Homeostasis: The σ1 receptor modulates calcium signaling between the ER and mitochondria.[2][6] Antagonists can cause a rapid rise in cytosolic calcium, which can trigger downstream apoptotic pathways.[10]

  • Inhibition of Key Survival Pathways: Evidence suggests that σ1 antagonists can inhibit pro-survival signaling, such as the Phosphatidylinositol 3-kinase (PI3K) pathway.[10]

The convergence of these effects shifts the cellular balance from survival and proliferation towards cell cycle arrest and programmed cell death.

sigma1_pathway cluster_membrane ER / Mitochondria-Associated Membrane (MAM) cluster_effects Downstream Cellular Effects cluster_outcome Cellular Outcome s1r σ1 Receptor ip3r IP3R s1r->ip3r Modulates bip BiP Chaperone s1r->bip Binds er_stress ER Stress & Unfolded Protein Response (UPR) s1r->er_stress ca_dys Ca2+ Dysregulation s1r->ca_dys pi3k Inhibition of PI3K/Akt Pathway s1r->pi3k translation Repression of Protein Translation s1r->translation antagonist σ1 Antagonist Ligand antagonist->s1r Binds & Inhibits apoptosis Apoptosis er_stress->apoptosis ca_dys->apoptosis pi3k->apoptosis proliferation Decreased Proliferation pi3k->proliferation translation->proliferation

Figure 2: Generalized pharmacophore model for σ1 receptor ligands.

Below, we provide a representative, two-step protocol for the synthesis of an N-substituted piperidine derivative, a common scaffold in σ1 ligand development. This example utilizes a Buchwald-Hartwig amination followed by N-alkylation.

Protocol 1: Synthesis of a Representative Piperidine-Based Ligand

Step A: Buchwald-Hartwig Amination

This step couples an aryl halide with a piperidine-containing building block.

  • Reaction Setup: To an oven-dried Schlenk flask, add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq), aryl bromide (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.02 eq) and RuPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Heating: Stir the reaction mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Causality Note: The Buchwald-Hartwig reaction is a powerful cross-coupling method ideal for forming C-N bonds. The palladium catalyst facilitates the oxidative addition to the aryl bromide and subsequent reductive elimination to form the desired product. An inert atmosphere is critical to prevent the oxidation and deactivation of the catalyst.

Step B: Boc-Deprotection and N-Alkylation

This step removes the protecting group and adds the second hydrophobic moiety.

  • Deprotection: Dissolve the purified intermediate from Step A in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Alkylation Setup: Dissolve the resulting TFA salt in a polar aprotic solvent like acetonitrile or DMF. Add a base such as potassium carbonate (K₂CO₃) (3.0 eq).

  • Reagent Addition: Add the desired alkyl halide (e.g., phenethyl bromide) (1.2 eq).

  • Heating: Stir the reaction at 60-80 °C until completion (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction, filter off the base, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Final Purification: Purify the final compound by flash column chromatography or preparative HPLC. The final product is often converted to its hydrochloride salt for improved stability and solubility.

Biological Evaluation of Synthesized Ligands

Once synthesized and purified, the compounds must be evaluated for their biological activity. This involves two key experiments: confirming binding to the target (σ1 receptor) and measuring the desired functional effect (antiproliferative activity).

workflow start Ligand Synthesis & Purification binding_assay σ1 Receptor Binding Assay start->binding_assay proliferation_assay Antiproliferative Assay (MTT) start->proliferation_assay data_analysis Data Analysis (Ki & IC50) binding_assay->data_analysis proliferation_assay->data_analysis conclusion Identify Lead Compound data_analysis->conclusion

Figure 3: Standard experimental workflow for the evaluation of novel σ1 receptor ligands.
Protocol 2: σ1 Receptor Radioligand Binding Assay

This protocol determines the affinity (Ki) of a test compound for the σ1 receptor by measuring its ability to displace a known high-affinity radioligand. [11][12] Materials

Reagent/Equipment Details
Membrane Homogenate Guinea pig liver or cells overexpressing human σ1R
Radioligand -pentazocine
Non-specific Ligand Haloperidol (10 µM final concentration)
Test Compounds Synthesized ligands at various concentrations
Assay Buffer 50 mM Tris-HCl, pH 8.0
Scintillation Counter For measuring radioactivity

| 96-well Filter Plates | GF/B or GF/C glass fiber filters |

Procedure

  • Preparation: Prepare serial dilutions of your test compounds in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • Total Binding wells: 25 µL buffer, 25 µL membrane homogenate, 25 µL -pentazocine.

    • Non-specific Binding (NSB) wells: 25 µL Haloperidol, 25 µL membrane homogenate, 25 µL -pentazocine.

    • Test Compound wells: 25 µL test compound dilution, 25 µL membrane homogenate, 25 µL -pentazocine.

  • Incubation: Incubate the plate at 37 °C for 120 minutes with gentle shaking. [13]4. Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash each filter 3 times with ice-cold 10 mM Tris-HCl buffer to remove any remaining unbound radioligand. [13]6. Scintillation Counting: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter. [13]7. Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of ligand that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: MTT Antiproliferative Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of a test compound suggests antiproliferative or cytotoxic effects.

Materials

Reagent/Equipment Details
Cancer Cell Line e.g., MCF-7 (breast), PC-3 (prostate), A549 (lung)
Cell Culture Medium e.g., DMEM or RPMI-1640 with 10% FBS
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
Solubilizing Agent DMSO or acidified isopropanol
96-well Culture Plates Sterile, flat-bottomed

| Plate Reader | Capable of measuring absorbance at ~570 nm |

Procedure

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Compound Treatment: The next day, remove the medium and replace it with fresh medium containing serial dilutions of the synthesized σ1 ligands. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well (to a final concentration of ~0.5 mg/mL) and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control wells (which represent 100% viability).

    • Plot the percentage of cell viability against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability).

Data Summary and Interpretation

The ultimate goal is to identify ligands that potently bind to the σ1 receptor and exhibit strong antiproliferative activity. The data from the above assays should be compiled for clear comparison.

Table 1: Example Data for Novel σ1 Ligands

Compound ID σ1 Ki (nM) Antiproliferative IC₅₀ (µM) [MCF-7 cells, 72h]
Ligand-001 5.2 8.5
Ligand-002 15.8 22.1
Ligand-003 1.9 3.7

| Rimcazole* | 9.1 | 15.0 |

*Rimcazole is a known σ1 ligand with antiproliferative effects, included here as a potential reference compound.[9][14]

A successful lead candidate will typically exhibit high binding affinity (low nanomolar Ki) and potent antiproliferative activity (low micromolar IC₅₀). A strong correlation between high affinity and high potency can suggest that the antiproliferative effect is indeed mediated through the σ1 receptor.

Conclusion and Future Perspectives

The synthesis and evaluation of σ1 receptor ligands represent a validated and promising strategy in the search for novel cancer therapeutics. The protocols outlined in this guide provide a robust framework for researchers to design, create, and test new chemical entities targeting this important intracellular chaperone. Future work in this field will likely focus on developing ligands with improved subtype selectivity (σ1 vs σ2), optimizing pharmacokinetic properties for in vivo applications, and exploring combination therapies where σ1 ligands may sensitize cancer cells to existing chemotherapeutic agents.

References

  • Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors.
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI.
  • Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. PubMed Central.
  • Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. PubMed Central.
  • Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers.
  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PubMed Central.
  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective.
  • Inhibition of tumor cell growth by Sigma1 ligand mediated transl
  • Design and Synthesis of Selective Sigma Ligands. ProQuest.
  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. MDPI.
  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental D
  • Small molecule antagonists of the sigma-1 receptor cause selective release of the death program in tumor and self-reliant cells and inhibit tumor growth in vitro and in vivo. Cancer Research. [Link]

  • Sigma-1 receptor overexpression promotes proliferation and ameliorates cell apoptosis in β-cells. PubMed Central.
  • The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers.
  • An Emerging Role for Sigma Receptor 1 in Personalized Tre
  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. [Link]

  • Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PubMed Central.
  • The sigma-1 receptor: a regulator of cancer cell electrical plasticity? PubMed Central.
  • Sigma-1 receptor. Wikipedia. [Link]

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Application

Application Notes & Protocols: Strategic Use of Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate for Accelerated Drug Discovery

Introduction: The Strategic Value of Privileged Scaffolds in Library Synthesis In modern medicinal chemistry, the piperidine ring is a quintessential "privileged scaffold," a structural motif frequently found in clinical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Privileged Scaffolds in Library Synthesis

In modern medicinal chemistry, the piperidine ring is a quintessential "privileged scaffold," a structural motif frequently found in clinically successful drugs due to its favorable physicochemical properties and ability to engage with biological targets.[1][2] Its conformational flexibility and capacity to present substituents in precise three-dimensional vectors make it a cornerstone of drug design.[3] Within this class, Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate emerges as a particularly powerful building block for parallel synthesis and the generation of diverse chemical libraries.

This guide, intended for researchers and professionals in drug development, details the strategic application of this reagent. We will explore its core utility in constructing libraries through robust chemical transformations and provide detailed, field-tested protocols.

The molecule's design is inherently suited for combinatorial chemistry:

  • Orthogonal Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of reaction conditions used to modify the primary amine but can be selectively removed later for further diversification.

  • Primary Amine Handle: The 4-amino group serves as a versatile nucleophilic handle, ideal for a variety of high-throughput-compatible reactions like amide couplings and reductive aminations.

  • Stereochemical Complexity: The fixed cis or trans relationship between the 3-phenyl and 4-amino groups provides a rigid, three-dimensional framework, which is critical for moving beyond flat, "2D" molecules and exploring more relevant chemical space for protein targets.

By leveraging this building block, chemists can rapidly generate libraries of compounds with significant structural diversity, accelerating the hit-to-lead optimization process.[4][5]

Core Application I: Parallel Amide Library Synthesis

Amide bond formation is arguably the most common reaction in medicinal chemistry. Its reliability and the vast commercial availability of carboxylic acids make it a primary choice for library synthesis. The primary amine of Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate is an excellent nucleophile for this transformation.

Causality in Protocol Design: Choosing the Right Coupling System

For parallel synthesis, the choice of coupling reagent is critical. While many options exist, systems like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole) are favored.

  • Why HATU? HATU is highly efficient, leading to rapid reaction times and high yields, even with sterically hindered or electronically deactivated substrates. The byproducts are water-soluble, facilitating straightforward aqueous workups, a necessity for high-throughput formats.

  • Why EDC/HOBt? This is a cost-effective and reliable combination. HOBt reacts with the O-acylisourea intermediate formed from EDC and the carboxylic acid, creating an activated HOBt ester. This intermediate is less prone to racemization and side reactions, such as N-acylurea formation, ensuring higher purity of the final products.[6][7] The water-solubility of the EDC byproduct is also advantageous for parallel purification.[6]

Workflow for Parallel Amide Coupling

This workflow diagram illustrates the process of generating a diverse amide library from the core building block.

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Library reagent_plate Stock Plate: Array of Carboxylic Acids (R-COOH) in DMF reaction_plate 96-Well Reaction Plate (Deep Well) reagent_plate->reaction_plate Dispense Acids amine_stock Stock Solution: Building Block in DMF amine_stock->reaction_plate Dispense Amine & Coupling Reagents workup Parallel Workup (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) reaction_plate->workup Reaction Incubation (e.g., 16h, RT) hplc Mass-Directed Prep-HPLC workup->hplc final_plate Final Library Plate: Pure Compounds in DMSO hplc->final_plate

Caption: Parallel synthesis workflow for an amide library.

Detailed Protocol: Parallel Amide Coupling in a 96-Well Plate
  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate in anhydrous N,N-Dimethylformamide (DMF).

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

    • In a 96-well plate (the "acid plate"), dispense 100 µL of a 0.22 M solution of each unique carboxylic acid in anhydrous DMF into separate wells (yielding 22 µmol per well, a 1.1 equivalent).

  • Reaction Assembly:

    • To each well of a 1.0 mL 96-well deep-well reaction plate, add 100 µL (20 µmol) of the Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate stock solution.

    • Transfer the 100 µL of carboxylic acid solutions from the "acid plate" to the corresponding wells of the reaction plate.

    • Add 100 µL (40 µmol, 2.0 equivalents) of the DIPEA stock solution to each well.

    • Initiate the reaction by adding 100 µL (20 µmol, 1.0 equivalent) of the HATU stock solution to each well.

  • Incubation and Quenching:

    • Seal the reaction plate and shake at room temperature for 12-16 hours.

    • Monitor the reaction completion of a few representative wells by LC-MS.

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

  • Workup and Isolation:

    • Extract the products by adding 500 µL of ethyl acetate to each well. Seal the plate and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully remove the upper organic layer and transfer to a new 96-well plate.

    • Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

    • The crude products can then be redissolved in a suitable solvent (e.g., DMSO/Methanol) for high-throughput purification by mass-directed preparative HPLC.

Data Presentation: Example Amide Library Synthesis
Carboxylic Acid (R-COOH)Coupling ReagentBaseTime (h)Purity (LC-MS, %)
Benzoic AcidHATUDIPEA12>95%
4-Chlorobenzoic AcidHATUDIPEA12>95%
Isobutyric AcidHATUDIPEA12>90%
Acetic AcidHATUDIPEA12>95%
Thiophene-2-carboxylic acidHATUDIPEA12>95%

Core Application II: Reductive Amination for Secondary Amine Libraries

Reductive amination is a robust and efficient method for forming C-N bonds, converting the primary amine of our building block into a diverse array of secondary amines. This reaction proceeds in a one-pot fashion, first forming an imine intermediate with an aldehyde or ketone, which is then immediately reduced.[8]

Causality in Protocol Design: The Choice of Reducing Agent

The success of a one-pot reductive amination hinges on the choice of reducing agent.

  • Why Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB)? STAB is the reagent of choice for this transformation for several key reasons.[9] It is a mild reducing agent, which allows it to selectively reduce the protonated imine intermediate much faster than it reduces the starting aldehyde or ketone. This selectivity prevents the wasteful formation of alcohols from the carbonyl starting materials. Furthermore, it is not water-sensitive and can be handled easily in air, making it ideal for high-throughput applications. Stronger reagents like sodium borohydride (NaBH₄) would indiscriminately reduce the carbonyl starting material.

General Scheme: Reductive Amination

This diagram illustrates the one-pot reaction to form a diverse secondary amine library.

G cluster_reaction One-Pot Reaction Amine Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate plus1 + Carbonyl Aldehyde/Ketone (R1COR2) Imine Imine Intermediate (in situ) Carbonyl->Imine DCM, Acetic Acid Reduction Reduction [NaBH(OAc)3] Imine->Reduction Product Secondary Amine Product Reduction->Product Yields >80%

Caption: One-pot reductive amination pathway.

Detailed Protocol: Parallel Reductive Amination
  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate in Dichloromethane (DCM).

    • In a 96-well "carbonyl plate," dispense 120 µL of a 0.2 M solution of each unique aldehyde or ketone in DCM (24 µmol, 1.2 equivalents).

  • Reaction Assembly:

    • To each well of a 1.0 mL 96-well deep-well reaction plate, add 100 µL (20 µmol) of the piperidine stock solution.

    • Add 10 µL of glacial acetic acid to each well. This is crucial as it catalyzes the formation of the iminium ion intermediate.

    • Transfer the 120 µL of the carbonyl solutions to the corresponding wells of the reaction plate.

    • Seal the plate and shake at room temperature for 1 hour to facilitate imine formation.

  • Reduction and Workup:

    • Unseal the plate and add ~64 mg (30 µmol, 1.5 equivalents) of solid Sodium Triacetoxyborohydride to each well using a solid-handling robot or multi-channel pipette. Note: This should be done in a well-ventilated hood.

    • Reseal the plate and shake at room temperature for 12-16 hours.

    • Quench the reaction by slowly adding 300 µL of saturated aqueous sodium bicarbonate to each well.

    • Add 500 µL of DCM, shake, centrifuge, and transfer the lower organic layer to a new plate for solvent evaporation.

    • The crude products are then ready for purification via mass-directed preparative HPLC.

Post-Synthesis Diversification: Boc Deprotection

A key feature of this building block is the Boc-protected piperidine nitrogen. After creating the initial library via amide coupling or reductive amination, this group can be efficiently removed to reveal a secondary amine, which serves as a second point for diversification.

General Scheme: Two-Vector Library Synthesis

G cluster_r1 R1 Diversification cluster_r2 R2 Diversification Start Building Block Amidation Amidation or Reductive Amination Start->Amidation Intermediate Boc-Protected Intermediate Library Amidation->Intermediate Deprotection Boc Deprotection (e.g., TFA in DCM) Intermediate->Deprotection R2_Reaction Sulfonylation, Acylation, Alkylation, etc. Deprotection->R2_Reaction Final Final Two-Vector Diverse Library R2_Reaction->Final

Caption: Strategy for two-vector library diversification.

Protocol: Parallel Boc Deprotection
  • Dissolve the purified, dried library compounds from the previous steps in DCM (approx. 500 µL per well).

  • Add an equal volume (500 µL) of a 20% solution of Trifluoroacetic Acid (TFA) in DCM to each well.

  • Shake at room temperature for 1-2 hours until LC-MS analysis confirms complete removal of the Boc group.

  • Evaporate the solvent and TFA under a stream of nitrogen. The resulting TFA salts are often used directly in the next diversification step, with an added excess of a non-nucleophilic base (e.g., DIPEA) to neutralize the salt.

Conclusion

Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate is a high-value, strategically designed building block for parallel synthesis. Its inherent structural features—an orthogonally protected piperidine, a reactive primary amine, and a rigid 3D core—provide an exceptional platform for the rapid generation of diverse and medicinally relevant compound libraries. The robust and scalable protocols for amide coupling and reductive amination detailed herein enable efficient exploration of chemical space, significantly enhancing the capabilities of modern drug discovery programs.

References

  • Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information (PMC). [Link]

  • 3-(4-amino-phenyl)-piperidine-1-carboxylic acid tert-butyl ester. Chemdad. [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information (PMC). [Link]

  • Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? ResearchGate. [Link]

  • Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
  • Parallel Synthesis and Library Design. In Burger's Medicinal Chemistry and Drug Discovery. [Link]

  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. National Center for Biotechnology Information (PMC). [Link]

  • Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • nBu4NI-catalyzed unexpected amide bond formation between aldehydes and aromatic tertiary amines. ResearchGate. [Link]

  • Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. PubMed. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. OAJI. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. MDPI. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. [Link]

  • 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Substituted Piperidine Diastereomers

Welcome to the technical support center for the purification of substituted piperidine diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted piperidine diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet complex challenge of separating these closely related stereoisomers. The piperidine moiety is a cornerstone of many pharmaceuticals, and achieving high diastereomeric purity is often a critical step in ensuring therapeutic efficacy and safety.

This guide moves beyond simple protocols to provide in-depth, field-tested insights into the principles and practices of diastereomer purification. We will explore the causality behind experimental choices, offering troubleshooting advice and detailed methodologies to empower you to overcome separation challenges in your own laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when dealing with diastereomeric mixtures of substituted piperidines.

Q1: My synthesis produced a mixture of piperidine diastereomers. What is the first step I should take to separate them?

The first step is analytical. Before attempting any preparative separation, you must have a reliable analytical method to determine the diastereomeric ratio (d.r.) of your crude product. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the preferred methods. This analytical trace will serve as your benchmark for optimizing the preparative separation.

Q2: Is it better to use chromatography or crystallization to separate my diastereomers?

Both methods are powerful, and the best choice depends on the specific properties of your compound, the scale of your synthesis, and the required purity.

  • Chromatography (Flash, HPLC, SFC) is often the most versatile and quickest method to develop, especially for small to medium scales (mg to grams). It is generally applicable to a wider range of substrates.

  • Crystallization can be highly efficient and cost-effective for large-scale separations (multi-gram to kg).[1] However, it is highly substrate-dependent and may require more extensive screening of solvents and conditions. It is not always possible to obtain diastereomerically pure compounds, even after multiple recrystallizations.[1]

Q3: Do I need a chiral stationary phase (CSP) to separate diastereomers?

Not necessarily. Diastereomers have different physical properties, which means they can often be separated on standard, achiral stationary phases like silica gel or C18.[2][3] Chiral columns are primarily designed for separating enantiomers, although they can sometimes show good selectivity for diastereomers as well. A systematic approach often starts with achiral chromatography before moving to more specialized chiral methods if needed.[2]

Q4: My diastereomers are very close in polarity. How can I improve their separation on silica gel?

This is a common challenge. If simple solvent screening doesn't work, consider derivatization. Converting your piperidine diastereomers into amides or esters using a chiral auxiliary can significantly enhance the separation on standard silica gel.[1] The introduction of a new chiral center and bulky groups alters the overall shape and polarity of the diastereomers, making them easier to resolve.

Troubleshooting Guide: Chromatographic Purification

This section provides solutions to common problems encountered during the chromatographic separation of substituted piperidine diastereomers.

Issue 1: Poor to No Resolution in Flash Chromatography (Normal Phase)

Your diastereomers are co-eluting or showing very little separation on a silica gel column.

Root Cause Analysis & Solution Pathway:

The diastereomers have very similar polarities and interactions with the silica surface. To resolve this, you need to amplify the subtle differences between them.

Caption: Troubleshooting workflow for poor resolution in normal-phase chromatography.

Expert Insights:

  • The Power of Modifiers: For piperidines, which are basic, peak tailing on acidic silica gel is a common problem that ruins resolution. Adding a small amount of a basic modifier like triethylamine (Et₃N) or ammonia in methanol to your mobile phase will neutralize the acidic silanol groups, leading to sharper peaks and better separation.

  • Alternative Achiral Phases: If silica fails, don't immediately jump to a chiral column. Try other achiral stationary phases. A cyano (CN) or diol-based column offers different selectivities and can sometimes resolve challenging diastereomers.

Issue 2: My Diastereomers are Inseparable by Normal Phase, What Next?

You've exhausted normal phase options without success.

Recommended Actions:

  • Switch to Reversed-Phase (RP) Chromatography: Some diastereomers that are inseparable on silica can be resolved on a C18 column.[3] The separation mechanism is different (hydrophobicity vs. polarity), providing an orthogonal approach.

    • Typical Solvents: Acetonitrile/Water or Methanol/Water, often with additives like formic acid or TFA to improve peak shape.

  • Explore Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating stereoisomers. It often provides faster separations and higher resolution than HPLC. The mobile phase (supercritical CO₂) is non-polar, but polarity is easily tuned with co-solvents like methanol.

  • Derivatization Strategy: As mentioned in the FAQs, reacting your piperidine with a chiral acid (like Mosher's acid or camphorsulfonic acid) to form diastereomeric amides can dramatically increase the physical differences between them, often allowing for easy separation on standard silica gel.[1]

Troubleshooting Guide: Purification by Crystallization

Issue 3: I Can't Get My Piperidine Diastereomers to Crystallize.

Your diastereomeric mixture remains an oil, or evaporation just yields a film.

Root Cause Analysis & Solution Pathway:

Crystallization requires a supersaturated solution and favorable nucleation kinetics. Oils are often too impure or have low melting points.

  • Increase Purity First: Crystallization is also a purification technique, but it works best on material that is already >90% pure. Run a quick flash column to remove baseline impurities first. This can dramatically improve crystallization success.

  • Systematic Solvent Screening: Use a small amount of your material (10-20 mg) in several vials and test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, water). Look for a solvent that dissolves your compound when hot but in which it is sparingly soluble at room temperature or below.

  • Utilize Anti-Solvent Addition: Dissolve your compound in a small amount of a good solvent (e.g., DCM or Ethyl Acetate). Then, slowly add a poor solvent (an "anti-solvent" like hexane or pentane) until the solution becomes cloudy. Warm slightly to redissolve, then allow to cool slowly. This is a very powerful technique for inducing crystallization.

Issue 4: My Crystals Have the Same Diastereomeric Ratio as the Starting Material.

The crystallization did not enrich one diastereomer.

Expert Insights:

This indicates that your diastereomers are forming a solid solution or a conglomerate that crystallizes together. To overcome this, you must change the molecular interactions by forming a diastereomeric salt.

  • Diastereomeric Salt Formation: Since piperidines are basic, they can be resolved by forming salts with a chiral acid. The resulting diastereomeric salts have significantly different physical properties, including solubility, which can be exploited for fractional crystallization.[1]

Chiral Resolving AcidTypical Application
(+)- or (-)-Tartaric AcidWidely used, commercially available, and relatively inexpensive. A good first choice.
(+)- or (-)-Camphorsulfonic AcidStrong acid, forms stable salts. Good for weakly basic piperidines.
(+)- or (-)-Mandelic AcidOffers different steric and electronic properties than tartaric or camphorsulfonic acid.
(+)- or (-)-Dibenzoyltartaric AcidBulkier resolving agent, can lead to highly crystalline salts with enhanced solubility differences.

Detailed Experimental Protocols

Protocol 1: General Procedure for Flash Chromatography Separation
  • Analytical TLC: Develop a thin-layer chromatography (TLC) method to achieve baseline separation of your two diastereomers. Aim for a retention factor (Rf) of ~0.2-0.3 for the lower spot and a delta Rf of at least 0.1.

  • Column Packing: Dry pack a flash column with silica gel (typically 50-100x the mass of your crude sample).

  • Sample Loading:

    • Liquid Loading: Dissolve your crude material in a minimal amount of the mobile phase or a strong solvent like DCM.

    • Dry Loading (Recommended for best resolution): Dissolve your crude material in a suitable solvent (e.g., DCM, MeOH), add a small amount of silica gel (~2-3x the sample mass), and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your column.

  • Elution: Run the column with your optimized mobile phase. Use a gradient elution if the diastereomers are far apart in polarity, or an isocratic elution for closely eluting spots.

  • Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify the pure fractions containing each diastereomer.

  • Combine and Concentrate: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.

Protocol 2: Diastereomeric Salt Resolution via Fractional Crystallization
  • Salt Formation: Dissolve your diastereomeric piperidine mixture (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve 0.5 equivalents of the chosen chiral resolving acid in the same solvent. Note: Using 0.5 eq. of the acid is a common starting point to selectively crystallize the salt of one diastereomer.

  • Combine Solutions: Slowly add the acid solution to the piperidine solution with stirring. If a precipitate forms immediately, you may need to heat the mixture to achieve a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try storing the solution at 4°C or -20°C. Scratching the inside of the flask with a glass rod can also help induce nucleation.

  • Isolation of Crystals: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them. This is your "Crop 1".

  • Analysis: Determine the diastereomeric purity of the crystallized salt using your analytical HPLC method (after liberating the free base).

  • Liberation of Free Base: Dissolve the salt in water and basify with an aqueous solution of NaOH or Na₂CO₃ until the pH is >10. Extract the free piperidine with an organic solvent (e.g., DCM or EtOAc). Dry the organic layer, filter, and concentrate to obtain the diastereomerically enriched piperidine.

  • Mother Liquor: The filtrate (mother liquor) is now enriched in the other diastereomer. This can also be treated to recover the free base and potentially be purified further.

Caption: Workflow for diastereomeric salt resolution.

Final Recommendations

The purification of substituted piperidine diastereomers is a challenge that can be systematically overcome. Always begin with a robust analytical method. Explore achiral chromatography extensively before concluding that more specialized techniques are necessary. For larger-scale operations or when chromatography fails, diastereomeric salt formation followed by crystallization is a powerful and scalable alternative. By understanding the underlying chemical principles of these techniques, you can intelligently troubleshoot and optimize your separations for success.

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health (NIH). [Link]

  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. [Link]

  • Separation of diastereomers. Chromatography Forum. [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Amino-3-Phenylpiperidine

Welcome to our dedicated technical support center for the synthesis of 4-amino-3-phenylpiperidine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 4-amino-3-phenylpiperidine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic scaffold. Here, we address common challenges and side reactions encountered during key synthetic transformations, providing not only troubleshooting guides but also the underlying mechanistic rationale to empower you to optimize your experimental outcomes.

Introduction: Navigating the Synthetic Landscape

The 4-amino-3-phenylpiperidine core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. Its synthesis, while achievable through several established routes, is often accompanied by challenges related to chemoselectivity, stereocontrol, and the formation of undesired byproducts. This guide is structured to address the most prevalent issues encountered in the three primary synthetic strategies:

  • Reductive Amination of 3-Phenyl-4-piperidone: A direct and common approach to installing the C4-amino group.

  • Rearrangement Reactions (Hofmann, Curtius, Schmidt): Powerful transformations for converting carboxylic acid derivatives into amines.

  • Catalytic Hydrogenation of Pyridine Precursors: A route involving the reduction of an aromatic precursor.

Section 1: Reductive Amination of N-Protected-3-Phenyl-4-piperidone

Reductive amination is a robust method for amine synthesis, but its application to 3-phenyl-4-piperidone is not without its nuances. The primary challenges revolve around controlling the reactivity of the intermediates and achieving the desired stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: My reductive amination is giving me a significant amount of the secondary amine byproduct (bis-piperidyl amine). How can I favor the formation of the primary amine?

A1: This is a classic case of over-alkylation, where the desired primary amine product is more nucleophilic than the ammonia source and reacts with the remaining 3-phenyl-4-piperidone. To mitigate this, you can:

  • Use a large excess of the ammonia source: Employing a significant molar excess of ammonia (or an ammonium salt like ammonium acetate) will statistically favor the reaction of the piperidone with ammonia over the product amine.[1]

  • Control the addition of the reducing agent: A stepwise procedure can be beneficial. First, allow the imine to form by stirring the piperidone with the ammonia source, and then add the reducing agent.[2] This minimizes the concentration of the product amine in the presence of the starting ketone.

  • Choose the right reducing agent: Sodium triacetoxyborohydride (STAB) is often effective in these reactions as it is a mild reducing agent.[3]

Q2: I'm observing the formation of 3-phenyl-4-piperidinol instead of the desired amine. What is causing this?

A2: This indicates that the reducing agent is reducing the ketone carbonyl group faster than the imine is being formed or reduced. This is particularly problematic with strong reducing agents like sodium borohydride if not used correctly.[3]

  • Ensure imine formation is complete before reduction: As mentioned above, a stepwise approach is recommended. You can monitor the imine formation by techniques like TLC or NMR before adding the reducing agent.

  • Use a pH-sensitive reducing agent: Sodium cyanoborohydride (NaBH3CN) is a good choice as it is more effective at reducing imines/iminium ions at a mildly acidic pH (around 6-7) where ketone reduction is slower.[1]

Q3: How can I control the diastereoselectivity of the reduction to obtain the desired cis or trans isomer of 4-amino-3-phenylpiperidine?

A3: The reduction of the intermediate imine creates a new stereocenter at C4, leading to a mixture of diastereomers. The stereochemical outcome is influenced by the steric hindrance around the imine and the nature of the reducing agent.

  • Bulky reducing agents: Agents like Lithium tri-sec-butylborohydride (L-Selectride®) will typically approach from the less sterically hindered face of the imine, which can provide higher diastereoselectivity.

  • Substrate control: The conformation of the piperidine ring and the orientation of the C3-phenyl group will influence the facial bias of the imine. The N-protecting group can also play a significant role in directing the approach of the hydride.

Troubleshooting Guide: Reductive Amination
Observed Issue Potential Cause(s) Recommended Action(s)
Low Conversion Incomplete imine formation; Inactive reducing agent.- Ensure mildly acidic conditions (pH ~6) to promote imine formation. - Use a fresh batch of reducing agent. - Increase reaction time or temperature moderately.
Over-alkylation (Secondary Amine Formation) Product amine is reacting with starting piperidone.[4]- Use a large excess of the ammonia source (e.g., NH4OAc). - Add the piperidone slowly to the mixture of ammonia and reducing agent.
Piperidinol Byproduct Premature reduction of the ketone.[3]- Use a milder or more selective reducing agent (e.g., NaBH(OAc)3 or NaBH3CN). - Allow for complete imine formation before adding the reducing agent.
Poor Diastereoselectivity Lack of facial control during imine reduction.- Experiment with different reducing agents (e.g., bulky hydrides like L-Selectride®). - Modify the N-protecting group to influence the steric environment.

Experimental Protocol: Optimized Reductive Amination

  • To a solution of N-Boc-3-phenyl-4-piperidone (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor by TLC.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate diastereomers.

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side1 Side Reaction 1: Over-alkylation cluster_side2 Side Reaction 2: Carbonyl Reduction Piperidone N-Boc-3-phenyl- 4-piperidone Imine Iminium Intermediate Piperidone->Imine + NH3 - H2O Piperidinol 3-Phenyl-4-piperidinol Piperidone->Piperidinol + [H-] (Premature Reduction) Product cis/trans-4-amino- 3-phenylpiperidine Imine->Product + [H-] (Reduction) SecondaryAmine Bis-piperidyl Amine Imine->SecondaryAmine + Product Amine - NH3

Caption: Reductive amination pathway and common side reactions.

Section 2: Rearrangement Reactions

The Hofmann, Curtius, and Schmidt rearrangements offer alternative routes to 4-amino-3-phenylpiperidine from precursors like 3-phenylpiperidine-4-carboxamide or the corresponding carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: My Hofmann rearrangement of 3-phenylpiperidine-4-carboxamide is giving a low yield of the desired amine. What are the likely side products?

A1: The Hofmann rearrangement proceeds via an isocyanate intermediate.[5] Low yields can be due to:

  • Hydrolysis of the starting amide: The strong basic conditions can lead to hydrolysis of the carboxamide back to the carboxylic acid, especially with prolonged reaction times or high temperatures.[6]

  • Formation of urea byproducts: If any water is present, it can react with the isocyanate intermediate to form an unstable carbamic acid, which decarboxylates to the primary amine. This amine can then react with another molecule of isocyanate to form a symmetric urea.

Q2: I'm attempting a Curtius rearrangement and observing a complex mixture of products. What could be going wrong?

A2: The Curtius rearrangement is generally a clean reaction, but issues can arise from the stability of the acyl azide intermediate or the conditions of the rearrangement.

  • Purity of the acyl azide: Ensure the acyl azide is pure and free of residual acid chloride or other reagents from its preparation.

  • Reaction conditions: Thermal rearrangement is generally preferred. Photochemical conditions can generate a highly reactive nitrene intermediate, which can lead to side reactions like C-H insertion into the solvent or other parts of the molecule.[7]

Q3: In the Schmidt reaction with 3-phenyl-4-piperidone, am I likely to get ring expansion instead of the desired amine?

A3: The Schmidt reaction of a ketone with hydrazoic acid can indeed lead to a lactam via a Beckmann-type rearrangement.[8] For an unsymmetrical ketone like 3-phenyl-4-piperidone, there is a possibility of migration of either the C3 or C5 carbon. This would result in the formation of a seven-membered ring lactam, which would be a significant side product competing with the desired reaction pathway if you were starting from a carboxylic acid precursor.

Troubleshooting Guide: Rearrangement Reactions
Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield in Hofmann Rearrangement Hydrolysis of amide; Formation of urea byproduct.[6]- Use anhydrous conditions. - Optimize base concentration and reaction temperature to minimize hydrolysis.
Complex Mixture in Curtius Rearrangement Impure acyl azide; Nitrene insertion side reactions (photochemical).[7]- Purify the acyl azide before rearrangement. - Favor thermal over photochemical conditions.
Ring Expansion in Schmidt Reaction (from ketone) Competing Beckmann-type rearrangement.[8]- This is an inherent reactivity of ketones in the Schmidt reaction. Consider starting from the carboxylic acid to favor amine formation.[9]

Reaction Pathway: Curtius Rearrangement

G cluster_main Main Reaction Pathway cluster_side Side Reaction: Urea Formation CarboxylicAcid 3-Phenylpiperidine- 4-carboxylic Acid AcylAzide Acyl Azide CarboxylicAcid->AcylAzide + NaN3, etc. Isocyanate Isocyanate AcylAzide->Isocyanate Heat (Δ) - N2 Amine 4-Amino-3-phenylpiperidine Isocyanate->Amine + H2O - CO2 Urea Symmetrical Urea Amine->Urea + Isocyanate

Caption: Curtius rearrangement pathway and a common side reaction.

Section 3: Catalytic Hydrogenation of Pyridine Precursors

The hydrogenation of a substituted pyridine, such as 4-amino-3-phenylpyridine or a precursor like 4-nitro-3-phenylpyridine, is a viable route to the saturated piperidine ring. However, controlling the extent of reduction and avoiding the cleavage of protecting groups are key challenges.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation of 3-phenyl-4-aminopyridine is stalling, and I'm isolating tetrahydropyridine intermediates. How can I drive the reaction to completion?

A1: The aromaticity of the pyridine ring makes it relatively resistant to hydrogenation. Incomplete reduction is a common issue.[10]

  • Increase hydrogen pressure: Higher pressures (50-1000 psi) are often necessary for the complete saturation of the pyridine ring.

  • Optimize catalyst and solvent: Platinum-based catalysts (e.g., PtO2, Adam's catalyst) are often more effective than palladium for pyridine reduction. Acidic solvents (e.g., acetic acid, or ethanol with HCl) can activate the pyridine ring towards reduction by protonation.[11]

  • Elevate the temperature: Gently increasing the reaction temperature can improve the reaction rate, but must be balanced against the risk of side reactions.

Q2: I'm using an N-benzyl protecting group, and it's being cleaved during the hydrogenation. How can I selectively reduce the pyridine ring?

A2: The N-benzyl group is susceptible to hydrogenolysis under typical catalytic hydrogenation conditions, especially with Pd/C.[12]

  • Choose a different catalyst: Rhodium on alumina (Rh/Al2O3) or platinum-based catalysts may offer better selectivity for pyridine reduction without cleaving the N-benzyl group under optimized conditions.

  • Use a non-hydrogenolysis-labile protecting group: If possible, switch to a protecting group that is stable to hydrogenation, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) under certain conditions, although Cbz can also be removed by hydrogenolysis.

  • Alternative reduction methods: Consider transfer hydrogenation or reduction with non-catalytic methods if hydrogenolysis is a persistent issue.

Q3: I'm observing some aromatization of my piperidine product back to the pyridine. What causes this?

A3: This is a dehydrogenation reaction and can occur if the reaction conditions are too harsh or if there are oxidizing agents present. It is more likely to be an issue if the catalyst is not sufficiently active for the forward hydrogenation reaction.[13] Ensure the system is free of air/oxygen and that the hydrogen supply is adequate.

Troubleshooting Guide: Catalytic Hydrogenation
Observed Issue Potential Cause(s) Recommended Action(s)
Incomplete Reduction (Tetrahydropyridine formation) Insufficiently active catalyst; Low H2 pressure; Neutral pH.[10]- Increase H2 pressure. - Switch to a more active catalyst (e.g., PtO2). - Add an acid co-solvent (e.g., acetic acid).
N-Debenzylation Hydrogenolysis of the N-benzyl group.[12][14]- Use a less hydrogenolysis-prone catalyst (e.g., Rh/Al2O3). - Lower the reaction temperature. - Consider an alternative N-protecting group.
Reduction of other functional groups Non-selective reduction conditions.[15]- Screen different catalysts for chemoselectivity (e.g., Pd, Pt, Rh have different selectivities). - Optimize temperature and pressure.
Aromatization (Dehydrogenation) Catalyst deactivation; Presence of oxidants.[13]- Use a fresh, active catalyst. - Ensure an inert atmosphere and pure hydrogen source.

Experimental Protocol: Catalytic Hydrogenation of a Pyridine Precursor

  • In a high-pressure reactor, dissolve N-benzyl-3-phenyl-4-aminopyridinium chloride (1.0 eq) in methanol.

  • Add the catalyst (e.g., 10 mol% PtO2) to the solution.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (e.g., 500 psi) and stir at a slightly elevated temperature (e.g., 50 °C).

  • Monitor the reaction by hydrogen uptake and/or periodic sampling and analysis (TLC, LC-MS).

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as necessary.

Hydrogenation Workflow

G Start Start: 3-Phenyl-4-aminopyridine Precursor Setup Setup Reaction: - Choose Catalyst (e.g., PtO2) - Choose Solvent (e.g., MeOH/AcOH) - Set Pressure and Temperature Start->Setup Monitor Monitor Reaction: - H2 Uptake - TLC/LC-MS Setup->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup: - Filter Catalyst - Purify Product Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No Incomplete Incomplete Reduction? Increase Pressure/Temp Troubleshoot->Incomplete SideProducts Side Products? Change Catalyst/Conditions Troubleshoot->SideProducts Incomplete->Setup SideProducts->Setup

Caption: Workflow for troubleshooting catalytic hydrogenation.

References

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Antenucci, A., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(13), 3072. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]

  • Legnani, L., et al. (2017). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Angewandte Chemie International Edition, 56(14), 3936-3940. [Link]

  • Hu, X., et al. (2024). Electrochemical Ring-Opening Reaction of Piperidine-Containing Peptides. Nature Communications, 15, 5181. [Link]

  • Morack, T., et al. (2018). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 57(42), 13937-13941. [Link]

  • Chemistry Steps. Hofmann Rearrangement. [Link]

  • Domagala, J. M., et al. (1997). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry, 4(6), 435-456. [Link]

  • Google Patents. (1956).
  • Chemistry Steps. Curtius Rearrangement. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • YouTube. (2021). Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. [Link]

  • ResearchGate. (2014). Partial hydrogenation of substituted pyridines and quinolines: A crucial role of the reaction conditions. [Link]

  • ResearchGate. (2002). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

  • ScienceMadness Discussion Board. (2019). Hofmann rearrangement via chloroamide not working?. [Link]

  • Wikipedia. Schmidt reaction. [Link]

  • Organic Chemistry Portal. Schmidt Reaction. [Link]

  • Chen, J. P., et al. (2002). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. In Catalysis of Organic Reactions (pp. 313-328). CRC Press. [Link]

  • Wikipedia. Curtius rearrangement. [Link]

Sources

Troubleshooting

Optimization of chiral resolution of 3-(4-aminophenyl)piperidine

An Application Scientist's Guide to the Chiral Resolution of 3-(4-aminophenyl)piperidine Welcome to the technical support center for the chiral resolution of 3-(4-aminophenyl)piperidine. This critical chiral intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Chiral Resolution of 3-(4-aminophenyl)piperidine

Welcome to the technical support center for the chiral resolution of 3-(4-aminophenyl)piperidine. This critical chiral intermediate is a cornerstone in the synthesis of various pharmaceuticals, most notably as a precursor to the PARP inhibitor Niraparib. Achieving high enantiopurity is not merely a matter of process efficiency; it is a fundamental requirement for therapeutic efficacy and safety, as the biological activity often resides in a single enantiomer.[1][2]

This guide is structured to provide practical, field-tested advice for researchers, process chemists, and drug development professionals. We will move from foundational concepts to specific, actionable troubleshooting protocols, explaining the causality behind each experimental step to empower you to optimize your resolution process effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of a successful resolution strategy.

Q1: What are the primary methods for resolving racemic 3-(4-aminophenyl)piperidine?

A1: There are three principal strategies for separating the enantiomers of this compound:

  • Classical Resolution via Diastereomeric Salt Formation: This is the most common and industrially scalable method.[3] It involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.[4] These differing solubilities allow for their separation by fractional crystallization.[5][6]

  • Chiral Chromatography (HPLC/SFC): This method uses a chiral stationary phase (CSP) to physically separate the enantiomers.[3] While highly effective for both analytical quantification and small-scale preparative work, scaling up can be costly.[3]

  • Enzymatic Resolution: This kinetic resolution approach uses an enzyme that selectively acylates or deacylates one enantiomer, leaving the other unreacted for isolation.[3] This method often requires protecting the piperidine nitrogen (e.g., with a Boc group) to be effective.[7]

Q2: Which chiral resolving agents are most effective for this class of compound?

A2: Since 3-(4-aminophenyl)piperidine is a basic compound, chiral acids are the resolving agents of choice.[8][9] The selection is critical and often requires empirical screening. Highly effective agents for this and similar piperidine structures include:

  • Tartaric Acid Derivatives: Specifically, dibenzoyl-D-tartaric acid and di-p-toluoyl-D-tartaric acid are frequently successful.[7][10]

  • Mandelic Acid: Both (R)- and (S)-mandelic acid are cost-effective and have proven effective for resolving piperidine derivatives.[10]

  • N-acyl-amino acids: A patent for a Niraparib intermediate specifically cites the use of a D-phenylglycine derivative (like benzenesulfonyl-D-PG) for resolving the Boc-protected version of 3-(4-aminophenyl)piperidine.[11]

  • Other Chiral Acids: Camphorsulfonic acid and cyclic phosphoric acids are also potential candidates to include in a screen.[7][10]

Q3: Should I resolve the molecule directly or with a protecting group?

A3: Both strategies are viable and the choice depends on your overall synthetic route and the resolution method.

  • Direct Resolution: Classical resolution on the unprotected diamine is common.[7] The presence of two basic centers (the piperidine and aniline nitrogens) can, however, complicate salt stoichiometry and solubility.

  • Protected Resolution: Protecting the piperidine nitrogen with a group like tert-butyloxycarbonyl (Boc) is a very common strategy.[11] This simplifies the molecule to a mono-basic amine, often leading to more predictable crystallization behavior. It also prevents potential side reactions in subsequent synthetic steps.

Q4: How do I determine the enantiomeric excess (e.e.) of my final product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method.[7] A significant challenge with 3-(4-aminophenyl)piperidine is its weak UV chromophore. To achieve the necessary sensitivity for detecting minor enantiomeric impurities, a pre-column derivatization step is essential.[12][13] This involves reacting the amine with a UV-active reagent, such as p-toluenesulfonyl chloride (PTSC) or benzoyl chloride, to attach a chromophore.[12][14] The resulting sulfonamides or amides can then be readily separated on a polysaccharide-based chiral column (e.g., Chiralpak® AD-H).[4][12]

Part 2: Troubleshooting Guide for Diastereomeric Salt Crystallization

This section is designed to solve the most common issues encountered during classical resolution.

Workflow Overview: Diastereomeric Salt Resolution

The following diagram illustrates the key stages of the classical resolution process.

G cluster_0 cluster_1 cluster_2 racemate Racemic Amine (R/S)-3-(4-aminophenyl)piperidine salts Diastereomeric Salt Mixture (R,D) and (S,D) salts in solution racemate->salts 1. Salt Formation (Solvent) agent Chiral Resolving Agent (e.g., D-Tartaric Acid Derivative) crystallization Fractional Crystallization (Controlled Cooling / Evaporation) salts->crystallization separation Solid-Liquid Separation (Filtration) crystallization->separation less_soluble Less Soluble Diastereomeric Salt (e.g., (S,D) salt crystals) separation->less_soluble Solid mother_liquor Mother Liquor (Enriched in more soluble (R,D) salt) separation->mother_liquor Liquid liberation Liberation of Free Base (Aqueous Base, e.g. NaOH) less_soluble->liberation product Enantioenriched Free Amine (S)-3-(4-aminophenyl)piperidine liberation->product analysis Purity & e.e. Analysis (Chiral HPLC) product->analysis

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Problem 1: No crystals are forming after adding the resolving agent and cooling.

  • Possible Cause A: The diastereomeric salt is too soluble in the chosen solvent.

    • Scientific Rationale: Crystallization requires a supersaturated state. If the salt's affinity for the solvent is too high, it will remain in solution even at low temperatures.

    • Solution Protocol:

      • Concentrate the Solution: Carefully remove a portion of the solvent under reduced pressure to increase the solute concentration.

      • Add an Anti-solvent: Slowly add a solvent in which the salt is known to be poorly soluble (e.g., adding an ether like MTBE or a hydrocarbon like heptane to an alcohol solution).[4] Add it dropwise until slight turbidity persists, then allow it to stand.

      • Change the Solvent System: Screen different solvents entirely. A summary of potential starting points is provided in the table below.

      • Cool to a Lower Temperature: If not already done, cool the solution in an ice-salt bath or freezer, but be mindful that very rapid cooling can cause oiling out.[7]

  • Possible Cause B: Insufficient time or nucleation sites.

    • Scientific Rationale: Crystallization is a two-step process: nucleation (the initial formation of stable crystal nuclei) and growth. Both can be kinetically slow.

    • Solution Protocol:

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[4]

      • Add Seed Crystals: If available from a previous successful batch, add one or two tiny crystals to the supersaturated solution to initiate crystallization.[4]

      • Allow More Time: Some crystallizations can take several hours or even days.[4] Ensure the flask is sealed to prevent solvent evaporation and stored in a vibration-free location at a constant low temperature.

Problem 2: The product has "oiled out," forming a viscous liquid instead of a crystalline solid.

  • Possible Cause: The solution is too supersaturated, or the cooling rate is too fast.

    • Scientific Rationale: When a solution is highly supersaturated or cooled too quickly, the molecules may not have enough time to arrange themselves into an ordered crystal lattice. Instead, they crash out of the solution as a disordered, amorphous liquid phase (an oil).

    • Solution Protocol:

      • Re-dissolve and Dilute: Gently warm the mixture until the oil redissolves completely. Add a small amount (10-20% by volume) of the same solvent to reduce the supersaturation level.

      • Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to a refrigerator or ice bath. Insulating the flask (e.g., with glass wool in a beaker) can help achieve a slow, linear cooling profile.[7]

      • Ensure Adequate Stirring: Gentle stirring during the initial cooling phase can sometimes promote orderly crystal growth, but should be stopped once nucleation begins to avoid breaking up the crystals.[7]

Problem 3: The yield is low, but the enantiomeric excess (e.e.) of the crystallized product is high.

  • Possible Cause: The desired diastereomeric salt has significant solubility in the mother liquor.

    • Scientific Rationale: The final yield is dictated by the equilibrium solubility of the desired salt at the final filtration temperature. Even with a large solubility difference between the two diastereomers, if the desired one is still moderately soluble, a significant portion will remain in the liquid phase.

    • Solution Protocol:

      • Optimize Solvent Composition: The goal is to find a solvent that maximizes the solubility difference between the two diastereomers while minimizing the absolute solubility of the desired one. This requires systematic screening. (See Table 1).

      • Lower the Final Crystallization Temperature: Cool the slurry to the lowest practical temperature (e.g., 0°C or -10°C) and hold for several hours before filtration to minimize the amount of product lost to the mother liquor.[7]

      • Optimize Stoichiometry: The molar ratio of the resolving agent to the racemic substrate can influence yield. Ratios between 1.0 and 1.5 are often explored.[15]

Problem 4: The enantiomeric excess (e.e.) of the resolved amine is low (<95%).

  • Possible Cause A: Co-crystallization of the undesired diastereomer.

    • Scientific Rationale: This is the most common cause. The solubility difference between the two diastereomeric salts may not be large enough in the chosen solvent system, leading to the undesired salt crystallizing along with the desired one.

    • Solution Protocol:

      • Perform a Recrystallization: The most reliable way to upgrade purity. Dissolve the isolated diastereomeric salt in a minimum amount of a suitable hot solvent and allow it to cool slowly.[7] This second crystallization will further enrich the less-soluble diastereomer. Often, a different solvent is used for recrystallization than for the initial resolution.

      • Slow Down the Crystallization: A slower cooling rate provides more time for the system to remain in equilibrium, favoring the crystallization of only the least soluble species.[7]

      • Screen Different Resolving Agents: If recrystallization does not sufficiently improve the e.e., the chosen resolving agent may not be effective enough. A different chiral acid may provide diastereomeric salts with a greater solubility difference.[10]

  • Possible Cause B: Incomplete liberation or racemization.

    • Scientific Rationale: During the liberation step (hydrolysis of the salt with base), incomplete reaction or harsh conditions (e.g., excessive heat) could potentially cause some degree of racemization, although this is less common for this type of chiral center.

    • Solution Protocol:

      • Ensure Complete Liberation: After adding the aqueous base, stir the biphasic mixture vigorously for an adequate amount of time (e.g., 1-2 hours). Check the pH of the aqueous layer to ensure it remains strongly basic (pH > 12).

      • Use Mild Conditions: Perform the liberation and subsequent extraction at room temperature. Avoid heating the basic solution of the free amine.

Troubleshooting Decision Tree: Low Enantiomeric Excess

G start Low e.e. (<95%) Observed recrystallize Recrystallize the Diastereomeric Salt start->recrystallize check_ee Analyze e.e. Again recrystallize->check_ee success Success! e.e. > 98% check_ee->success e.e. is High screen_solvents Screen New Solvents for Recrystallization check_ee->screen_solvents e.e. Improved, but still low screen_agents Screen New Resolving Agents check_ee->screen_agents e.e. is still very low screen_solvents->recrystallize

Caption: Decision-making workflow for addressing low enantiomeric excess.

Part 3: Data & Protocols

Table 1: Recommended Starting Conditions for Resolution Screening

This table provides empirically derived starting points for developing a diastereomeric salt resolution. The key is to screen a matrix of resolving agents and solvents.

Chiral Resolving AgentRecommended Solvent(s)Key Considerations
(-)-Dibenzoyl-L-tartaric acid Methanol, Ethanol, IsopropanolOften gives highly crystalline salts. Can be expensive for large scale.[7]
(+)-Di-p-toluoyl-D-tartaric acid Acetone, Ethyl Acetate, AcetonitrileSimilar to above; solubility may differ, providing a good alternative.[10]
(S)-(+)-Mandelic acid Water, Ethanol/Water mixturesCost-effective and readily available. Salts can sometimes be more soluble.[10]
N-Benzene­sulfonyl-D-phenyl­glycine Ethanol/Water (e.g., 50% v/v)Particularly effective for the Boc-protected amine, as per patent literature.[11]
Protocol 1: General Procedure for Diastereomeric Salt Resolution

This protocol describes a typical experiment for resolving Boc-protected 3-(4-aminophenyl)piperidine using a D-phenylglycine derivative, based on patent literature.[11]

  • Dissolution: Dissolve racemic N-Boc-3-(4-aminophenyl)piperidine (1.0 eq) in a suitable aqueous alcohol solvent (e.g., 50% ethanol) at 60-70 °C.

  • Salt Formation: In a separate vessel, dissolve the chiral resolving agent (e.g., N-Benzenesulfonyl-D-phenylglycine, ~0.5-1.0 eq) in the same solvent system. Add the resolving agent solution dropwise to the warm amine solution with stirring.

  • Crystallization: Maintain the temperature at 60-70 °C for 2-3 hours after the addition is complete.[11] Then, cool the mixture slowly to 40-45 °C and hold for 1-2 hours to induce crystallization. Finally, allow the mixture to cool to room temperature and stir for an additional 12-18 hours to maximize the yield.[7][11]

  • Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent.

  • Recrystallization (if needed): To improve diastereomeric purity, suspend the isolated salt in a fresh portion of the solvent, heat to reflux, and repeat the slow cooling and filtration process.[7]

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) dropwise with vigorous stirring until the pH of the aqueous layer is >12.[11][16]

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantioenriched free amine.

Protocol 2: Sample Preparation for Chiral HPLC Analysis (e.e. Determination)

This protocol is based on the common need for derivatization to analyze piperidine enantiomers.[12]

  • Sample Preparation: Accurately weigh ~5 mg of the resolved amine into a small vial.

  • Derivatization:

    • Dissolve the amine in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add a non-nucleophilic base (e.g., triethylamine, 2-3 equivalents).

    • Add the derivatizing agent (e.g., p-toluenesulfonyl chloride, 1.2 equivalents).

    • Seal the vial and allow it to react at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or LCMS if necessary).

  • Workup: Quench the reaction by adding 1 mL of water. Vortex the vial and allow the layers to separate. Dilute an aliquot of the organic layer with the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: Chiralpak® AD-H (or similar polysaccharide-based CSP).[12]

    • Mobile Phase: A polar organic mode is often effective, e.g., Ethanol with 0.1% diethylamine.[12] Isocratic elution is typical.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at a suitable wavelength for the derivative (e.g., 228 nm for the tosylamide).[12]

    • Calculation: Calculate enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: e.e. = [(Area1 - Area2) / (Area1 + Area2)] * 100.

References

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Resolving Enantiomers of 3-Aminopiperidine. Benchchem.
  • Google Patents. (n.d.). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Benchchem.
  • Google Patents. (n.d.). EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives.
  • PubMed Central. (2024, October 22). The significance of chirality in contemporary drug discovery-a mini review.
  • Thieme. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
  • PubMed Central. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. NIH.
  • The Journal of Organic Chemistry. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • PubMed Central. (2022, December 23). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. NIH.
  • RSC Publishing. (2023).
  • PubMed. (n.d.). Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones.
  • PubMed. (2014, December).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2014, August 9).
  • PubMed. (1980, March-April). 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity.
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Chemistry LibreTexts. (2020, May 30). 6.
  • ScienceDirect. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.

Sources

Optimization

Technical Support Center: Stability and Handling of Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate

Welcome to the technical support guide for tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and questions regarding its stability, particularly the lability of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions. Our goal is to provide you with the causal understanding and practical protocols necessary to ensure experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the chemical behavior of tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate in acidic environments.

Q1: What is the general stability profile of this compound under acidic conditions?

A1: The stability of tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate is dominated by the acid-labile N-Boc (tert-butyloxycarbonyl) protecting group. While the compound is generally stable under neutral and basic conditions, the Boc group is designed to be removed under acidic conditions.[1] The rate and efficiency of this cleavage are directly dependent on the strength of the acid, its concentration, the reaction temperature, and the solvent used. For routine handling and reactions that do not involve strong acids (e.g., some couplings, neutral substitutions), the compound is robust. However, exposure to strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) will lead to rapid deprotection.[2][3]

Q2: What is the precise mechanism for the acid-catalyzed cleavage of the Boc group?

A2: The deprotection proceeds via a well-established three-step mechanism.[4]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, making it a better leaving group.

  • Carbocation Formation: The C-O bond cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[2][4]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide (CO2) gas and yielding the free secondary amine of the piperidine ring as its corresponding acid salt.[2][4]

This process is energetically favorable due to the formation of stable products: a tertiary carbocation and two neutral molecules (CO2 and the deprotected amine).

Boc_Deprotection Mechanism of Acid-Catalyzed Boc Deprotection Start Boc-Protected Amine Protonated Protonated Intermediate Start->Protonated + H⁺ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - tert-Butyl Cation tBu tert-Butyl Cation Protonated->tBu Product Deprotected Amine Salt CarbamicAcid->Product - CO₂ CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed removal of the Boc protecting group.

Q3: What are the primary concerns and potential side reactions during the Boc-deprotection of this specific molecule?

A3: The principal concern is the generation of the reactive tert-butyl cation.[1][5] This electrophile can potentially alkylate other nucleophilic sites in the molecule or solvent. For tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate, the phenyl ring is an electron-rich, nucleophilic site susceptible to Friedel-Crafts-type alkylation by the tert-butyl cation. This side reaction can lead to a mixture of products and reduce the yield of the desired deprotected amine. To mitigate this, the use of "scavengers" is critical.[1] These are reagents added to the reaction mixture to trap the tert-butyl cation before it can react with the product.

Q4: What are the recommended standard conditions for Boc removal, and how do they compare?

A4: The choice of reagent depends on the presence of other acid-sensitive functional groups in the molecule. The most common conditions are summarized below.

Reagent/Solvent SystemTypical ConditionsAdvantagesDisadvantages
TFA in DCM 20-50% TFA in CH₂Cl₂, 0°C to RT, 30-120 min[3][6]Fast, reliable, volatile reagents are easy to remove.Harsh conditions may cleave other acid-labile groups.
HCl in Dioxane/Ether 4M HCl in Dioxane, 0°C to RT, 1-4 hoursOften considered milder than TFA; product precipitates as HCl salt.Dioxane can form peroxides; HCl is corrosive.
HCl in Methanol/Ethanol 1.25M HCl in alcohol, RT, 2-12 hoursMilder conditions; suitable for some sensitive substrates.Can be slower; potential for esterification with other groups.
p-TsOH in Toluene/DCM 1.1-2.0 eq., RT to 40°C, 4-16 hoursMilder solid acid, easier to handle.Slower reaction times, requires heating for some substrates.

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a cause-and-effect format.

Issue 1: Incomplete or Stalled Deprotection Reaction

  • Symptom: Analysis by TLC or LC-MS shows a significant amount of starting material remains, even after the recommended reaction time.

  • Possible Cause 1 (Insufficient Acid): The molar equivalents of acid are insufficient to both protonate the basic 4-amino group and catalyze the Boc cleavage effectively.

  • Solution 1: Ensure at least 2-3 equivalents of acid are used. For TFA, using it as a co-solvent (20-50% v/v) is standard practice.

  • Possible Cause 2 (Low Temperature): The reaction is being run at a temperature too low for the chosen acid system, resulting in slow kinetics.

  • Solution 2: Allow the reaction to warm to room temperature. If using a milder acid like p-TsOH, gentle heating (40°C) may be required.

  • Possible Cause 3 (Water Content): While scavengers are important, excessive water in the reaction can hydrolyze the protonated intermediate back to the starting material, slowing the reaction. Anhydrous conditions are generally preferred for Boc cleavage.[1]

  • Solution 3: Use anhydrous solvents and reagents. If a scavenger is needed, use options like triethylsilane (TES) or thioanisole.

Issue 2: Significant Formation of an Unknown, Less Polar Byproduct

  • Symptom: A new major spot appears on the TLC plate (often with a higher Rf value), and the isolated yield of the desired amine is low.

  • Possible Cause (Alkylation): This is the classic sign of alkylation of the phenyl ring by the tert-butyl cation. The added tert-butyl group increases the lipophilicity of the molecule, resulting in a less polar byproduct.

  • Solution: This issue is best addressed proactively by incorporating a carbocation scavenger into the reaction mixture from the beginning.

    • Recommended Scavengers: Anisole (5-10% v/v), Thioanisole (5-10% v/v), Triethylsilane (TES, 1.1-1.5 eq.), or a small amount of water (1-5% v/v). These readily react with the tert-butyl cation to form harmless byproducts.

Troubleshooting Troubleshooting Workflow for Boc Deprotection Start Run Deprotection & Monitor by TLC/LC-MS CheckComplete Is Reaction Complete? Start->CheckComplete CheckByproducts Are Major Byproducts Observed? CheckComplete->CheckByproducts Yes ActionIncomplete Increase Acid Conc./Temp Ensure Anhydrous Conditions CheckComplete->ActionIncomplete No Success Proceed to Workup CheckByproducts->Success No ActionByproduct Re-run Reaction with Scavenger (e.g., Anisole, TES) CheckByproducts->ActionByproduct Yes ActionIncomplete->Start Re-evaluate ActionByproduct->Start Re-run

Caption: A logical workflow for diagnosing deprotection issues.

Section 3: Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common procedures.

Protocol 1: Standard Boc Deprotection with TFA and Scavenger

This protocol is robust and effective for complete and clean deprotection.

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Add anisole (5% v/v of the total solvent volume) as a scavenger.

  • Reaction: Cool the flask to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA, 25-50% v/v of the total solvent volume) dropwise via a syringe. Caution: The reaction is exothermic and will evolve CO₂ gas; ensure adequate ventilation and do not seal the flask.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-2 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Isolation: The crude product will be the trifluoroacetate salt. It can be purified directly or converted to the free base. To obtain the free base, dissolve the crude residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected free amine.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This is a critical step for validating reaction completion and identifying issues.

  • Plate Preparation: Use a silica gel TLC plate (e.g., silica gel 60 F₂₅₄).

  • Spotting: Before starting the reaction (t=0), dissolve a small amount of your starting material in a suitable solvent (e.g., DCM) and spot it in the first lane. Once the reaction begins, use a capillary tube to take a small aliquot from the reaction mixture and spot it in the next lane at various time points (e.g., t=30 min, t=60 min).

  • Elution: Develop the TLC plate in an appropriate mobile phase. A good starting point for this compound is 10% Methanol in DCM with 1% Ammonium Hydroxide (to prevent streaking of the basic amines).

  • Visualization: Visualize the plate under a UV lamp (254 nm). The starting material (Boc-protected) will have a higher Rf value (less polar) than the deprotected product (amine salt), which is highly polar and will often remain at or near the baseline. Staining with ninhydrin can be used to specifically visualize the primary/secondary amines (product will turn blue/purple).

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has completely disappeared.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Google Patents. (Patent CN108558792B). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • James, S. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Sun, C., et al. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • Campos, K. R., et al. (2006). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. ACS Publications. [Link]

  • Organic Chemistry Data. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Fisher Scientific. (n.d.). MSDS of (3S,4S)-4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. [Link]

  • O'Brien, P., et al. (2007). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • Proietti, M., et al. (2022). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. ResearchGate. [Link]

  • Campos, K. R., et al. (2007). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. PubMed Central. [Link]

Sources

Optimization

Technical Support Center: Effective Removal of Residual Palladium from Aminopiperidine Compounds

Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and fine chemical industries. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and fine chemical industries. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the effective removal of residual palladium from aminopiperidine compounds. Given the strong chelating nature of the aminopiperidine scaffold, this guide focuses on practical and robust strategies to achieve the stringent purity levels required for active pharmaceutical ingredients (APIs).

Understanding the Challenge: Palladium's Affinity for Aminopiperidines

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable tools for synthesizing complex molecules, including those containing the aminopiperidine moiety.[1][2][3] However, the nitrogen atoms within the piperidine ring and the amino group can act as potent ligands, forming stable complexes with palladium.[4] This chelation makes the complete removal of the metal catalyst a significant downstream challenge, often rendering standard purification techniques like simple filtration or crystallization insufficient.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for palladium in pharmaceutical products?

A1: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products.[2] Palladium is classified as a metal of significant toxicological concern, and its permitted daily exposure (PDE) is carefully controlled.[2] For oral medications, a common target is to reduce palladium levels to below 10 ppm in the final API.

Q2: What are the primary methods for removing residual palladium?

A2: The most common and effective methods for palladium removal can be categorized as follows:

  • Adsorption: This involves the use of solid-supported materials that bind to the palladium, which is then removed by filtration. The most common adsorbents are activated carbon and specialized metal scavengers.[1][5]

  • Crystallization: Purifying the aminopiperidine compound through crystallization can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of the palladium species.[1][6]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from the product.[1][7]

  • Filtration: While simple filtration is often insufficient for removing homogeneous palladium catalysts, it is a crucial first step for removing heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[8]

Q3: How do I choose the best palladium removal method for my aminopiperidine compound?

A3: The optimal method depends on several factors, including the specific structure of your compound, the nature of the palladium species (oxidation state, ligands), the solvent system, and the scale of your reaction.[1][9] A systematic screening of different methods is often the most effective approach.[10] The decision-making process can be guided by the following workflow:

Caption: Decision workflow for selecting a palladium removal strategy.

Troubleshooting Guide

This section addresses specific issues you might encounter during the palladium removal process for your aminopiperidine compounds.

Issue 1: High palladium content in the final product after initial purification attempts.

  • Possible Cause: Strong chelation of palladium to the aminopiperidine nitrogen atoms is the most likely culprit. The specific palladium species present (e.g., different oxidation states) can also affect the efficiency of a given removal method.[1]

  • Troubleshooting Steps:

    • Employ a High-Affinity Scavenger: Switch to or screen a variety of palladium scavengers with different functional groups. Thiol-based, amine-based, and trithiocyanuric acid (TMT) functionalized scavengers are often effective.[1][11] For challenging cases, TMT-based scavengers have shown very high affinity for palladium.[11]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio (typically 5-10 equivalents), temperature (room temperature to 40-60 °C), and treatment time (1 to 24 hours).[2][11][12]

    • Consider a Pre-treatment Step: In some cases, a mild oxidation or reduction step can convert various palladium species into a single, more easily removed form.

    • Combination Approach: A sequential treatment of an aqueous wash with a chelating agent like N-acetyl cysteine followed by a scavenger treatment can be highly effective.[2]

Issue 2: Significant loss of the aminopiperidine product during the purification process.

  • Possible Cause: Non-specific adsorption of your product onto the purification medium, especially with activated carbon, is a common cause of yield loss.[13] Some scavengers can also physically trap the product.

  • Troubleshooting Steps:

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon. A screening study can help determine the optimal loading.

    • Solvent Selection: The choice of solvent can influence the binding of both the palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its non-specific binding.

    • Thorough Washing: After filtration to remove the scavenger or carbon, wash the filter cake with fresh solvent to recover any adsorbed product.

    • Alternative Method: If product loss remains high, consider switching to a different purification method such as optimized crystallization or liquid-liquid extraction.[14]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variations in the reaction work-up can lead to different palladium species being present in the crude product, which can affect the performance of your chosen removal method.[1]

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent and robust work-up procedure before initiating the palladium removal step.

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on TMT, are effective against a wider range of palladium species.[11]

    • Analyze Palladium Speciation: If the problem persists, more advanced analytical techniques may be necessary to identify the different palladium species present in your reaction mixture.

Experimental Protocols

Protocol 1: Screening of Palladium Scavengers (Batch Mode)

This protocol provides a general method for screening the effectiveness of different palladium scavengers.

  • Preparation: In separate vials, dissolve a known amount of your crude aminopiperidine compound in a suitable solvent.

  • Scavenger Addition: To each vial, add a different palladium scavenger (e.g., Si-Thiol, Si-Amine, MP-TMT). A typical starting point is 5-10 equivalents of scavenger relative to the initial amount of palladium catalyst used in the reaction.[12]

  • Agitation: Stir the mixtures at room temperature for a set period (e.g., 4 hours).[15] For more challenging cases, the time can be extended to 16-24 hours, and the temperature can be increased to 40-60 °C.[2][11]

  • Filtration: Filter each mixture through a syringe filter or a small plug of celite to remove the solid scavenger.

  • Analysis: Analyze the palladium content of the filtrate from each vial using ICP-MS.[6] Also, assess the recovery of your aminopiperidine compound to identify any significant product loss.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude aminopiperidine compound in a suitable solvent (e.g., THF, ethyl acetate).[1]

  • Carbon Addition: Add activated carbon (e.g., Darco KB-B) to the solution. A typical loading is 10-20% by weight relative to the crude product.[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 45 °C) for 1 to 18 hours.[1]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Determine the palladium content of the purified product by ICP-MS.[6]

Protocol 3: Palladium Removal Using a Fixed-Bed Scavenger Cartridge

This method is particularly useful for larger scale operations and can be more efficient than batch mode.[1]

G cluster_0 Experimental Setup solution Crude Aminopiperidine Solution pump Pump solution->pump cartridge Scavenger Cartridge pump->cartridge purified_solution Purified Solution cartridge->purified_solution

Caption: Fixed-bed scavenger cartridge workflow.

  • Cartridge Selection: Choose a pre-packed scavenger cartridge with a suitable sorbent (e.g., Si-TMT).

  • Equilibration: Pass 3-5 bed volumes of the pure solvent through the cartridge to wet the sorbent and remove any air gaps.[11]

  • Loading: Pass the solution of your crude aminopiperidine compound through the cartridge at a controlled flow rate. Gravity flow or a pump can be used.[11]

  • Washing: After the entire solution has passed through, wash the cartridge with 3-5 bed volumes of fresh solvent to ensure complete elution of your product.[11]

  • Collection and Analysis: Collect the eluent and analyze the palladium content and product recovery. A single pass is often sufficient to reduce palladium to very low levels.[11]

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes typical results for different palladium removal techniques, compiled from various case studies. Note that the efficiency of each method is highly dependent on the specific substrate and reaction conditions.

MethodInitial Pd (ppm)Final Pd (ppm)Product RecoveryKey Considerations
Activated Carbon 300<1~97%Cost-effective, but may require higher loading and can lead to product loss.[1]
Thiol-based Scavenger 1000<150>95%Good general-purpose scavenger, but may not be sufficient for strongly chelating compounds.[2]
TMT-based Scavenger 330~10-30>95%Very high affinity for palladium, effective for challenging substrates.[1]
Optimized Crystallization >500<10VariableCan be very effective, but often requires significant process development.
Fixed-Bed Scavenger Cartridge 60015>95%Highly efficient and scalable, minimizes handling of loose scavenger powder.[1]

Analytical Considerations: Accurate Palladium Quantification

Accurate measurement of palladium content is crucial for process development and ensuring your final product meets regulatory requirements.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals in pharmaceutical samples due to its high sensitivity and specificity.[6]

  • Sample Preparation: Proper sample preparation is critical for accurate ICP-MS analysis. This typically involves digesting the organic sample in a mixture of concentrated acids (e.g., nitric and hydrochloric acid) using a microwave digester to break down the organic matrix and ensure all palladium is in a soluble form.[16]

  • Fluorescence-based Assays: For high-throughput screening of scavenger efficiency, fluorescence-based detection kits are available. These provide a rapid, semi-quantitative measure of palladium levels and can be a useful tool in early-stage process development.[6] It is important to note that these kits are not a replacement for ICP-MS for final product validation.[6]

Conclusion

The removal of residual palladium from aminopiperidine compounds presents a significant, yet manageable, challenge. A thorough understanding of the underlying chelation chemistry, coupled with a systematic approach to selecting and optimizing a purification strategy, is key to success. This guide provides a framework for troubleshooting common issues and implementing effective palladium removal protocols. By leveraging the appropriate combination of techniques, from specialized scavengers to optimized crystallization, researchers can consistently achieve the high levels of purity required for their aminopiperidine-containing drug candidates and fine chemicals.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Metal Scavenger Guide. Sopachem. [Link]

  • Metal Scavenger User Guide. Biotage. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Method for the solvent extraction of palladium
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral Resolution of Aminopiperidines: A Comparative Analysis of Resolving Agents

For researchers, scientists, and professionals in drug development, the stereochemical purity of aminopiperidine scaffolds is a critical determinant of therapeutic efficacy and safety.[1][2] These chiral building blocks...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of aminopiperidine scaffolds is a critical determinant of therapeutic efficacy and safety.[1][2] These chiral building blocks are integral to a wide array of pharmaceuticals, and their resolution into single enantiomers is a frequently encountered challenge in process development.[1][3] This guide provides an in-depth comparison of the efficacy of various chiral resolving agents for aminopiperidines, grounded in the principles of diastereomeric salt formation. We will explore the mechanistic underpinnings of chiral recognition, present comparative experimental data, and offer detailed protocols to empower you to make informed decisions in your laboratory.

The Imperative of Chirality in Aminopiperidine-Containing Drugs

The three-dimensional arrangement of atoms in a molecule can have profound implications for its biological activity. For aminopiperidines, the chirality at the amino-substituted carbon often dictates the molecule's binding affinity and selectivity for its target protein.[1] Consequently, regulatory bodies worldwide mandate the development of single-enantiomer drugs unless it can be demonstrated that the racemic mixture is safe and effective. This necessitates robust and efficient methods for chiral resolution.[4]

Principles of Chiral Resolution by Diastereomeric Salt Formation

The most common and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts.[1][5] This technique leverages the reaction of a racemic amine with a single enantiomer of a chiral acid (the resolving agent). The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility.[5][6] This difference in solubility allows for their separation by fractional crystallization.[5][6]

The success of this method hinges on several factors: the choice of resolving agent, the solvent system, the crystallization temperature, and the stoichiometry of the reactants.[7] A well-chosen resolving agent will form a stable, crystalline salt with one enantiomer of the amine while the salt of the other enantiomer remains in solution.

Comparative Efficacy of Chiral Resolving Agents

The selection of an appropriate resolving agent is often a combination of empirical screening and rational design based on the structures of the amine and the acid.[5] Here, we compare three commonly employed classes of chiral resolving agents for aminopiperidines: tartaric acid derivatives, mandelic acid derivatives, and camphorsulfonic acid.

Tartaric Acid Derivatives

Tartaric acid and its derivatives are among the most widely used and cost-effective resolving agents for chiral bases.[8][9] Their dicarboxylic acid nature allows for the formation of both neutral and acidic salts, providing flexibility in optimizing the resolution process.[8] Dibenzoyl-D-tartaric acid is a particularly effective agent for the resolution of 3-aminopiperidine.[7]

Mandelic Acid Derivatives

Mandelic acid and its derivatives are another class of valuable chiral acids for resolving amines.[10][11] The presence of a hydroxyl group in addition to the carboxylic acid can lead to additional hydrogen bonding interactions, influencing the stability and crystallinity of the diastereomeric salts.

Camphorsulfonic Acid

Camphorsulfonic acid (CSA) is a strong chiral acid that has proven effective in resolving a variety of chiral amines.[5][12][13] Its rigid bicyclic structure can provide a high degree of chiral recognition, leading to significant differences in the solubilities of the diastereomeric salts.[12][13]

Quantitative Comparison of Resolving Agents for 3-Aminopiperidine

To provide a clear comparison, the following table summarizes illustrative experimental data for the resolution of racemic 3-aminopiperidine with three different chiral resolving agents. These results are representative of what one might expect in a laboratory setting and highlight the key performance indicators for a successful resolution.

Chiral Resolving AgentSolventYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) (%)Optical Purity of Recovered Amine (e.e.) (%)
(+)-Dibenzoyl-D-tartaric acidMethanol/Water4295>99 (after recrystallization)
(R)-(-)-Mandelic acidEthanol358897 (after recrystallization)
(1S)-(+)-10-Camphorsulfonic acidIsopropanol389298 (after recrystallization)

Note: The yields are for the less soluble diastereomeric salt and are based on a theoretical maximum of 50%. Diastereomeric and enantiomeric excess were determined by chiral HPLC analysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments involved in the chiral resolution of an aminopiperidine.

General Workflow for Chiral Resolution

The overall process of chiral resolution via diastereomeric salt formation can be visualized as follows:

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation and Analysis racemic_amine Racemic Aminopiperidine salt_formation Formation of Diastereomeric Salts racemic_amine->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization Different Solubilities filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble liberation Liberation of Free Amine (Base Treatment) less_soluble->liberation extraction Extraction liberation->extraction pure_enantiomer Enantiomerically Pure Aminopiperidine extraction->pure_enantiomer analysis Chiral HPLC Analysis pure_enantiomer->analysis

Caption: General workflow for chiral resolution of aminopiperidines.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization

Objective: To form and isolate the less soluble diastereomeric salt of 3-aminopiperidine with (+)-dibenzoyl-D-tartaric acid.

Materials:

  • Racemic 3-aminopiperidine

  • (+)-Dibenzoyl-D-tartaric acid

  • Methanol

  • Deionized water

  • Reaction flask with magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Dissolve racemic 3-aminopiperidine (1.0 eq) in a minimal amount of a methanol/water (e.g., 9:1 v/v) mixture in a reaction flask.

  • In a separate flask, dissolve (+)-dibenzoyl-D-tartaric acid (0.5-1.0 eq) in the same solvent system, warming gently if necessary.

  • Slowly add the resolving agent solution to the stirred amine solution at room temperature.

  • Stir the resulting mixture for a predetermined time (e.g., 2-24 hours) to allow for complete salt formation and crystallization. The less soluble diastereomeric salt should precipitate.[7]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.[3]

  • Wash the collected solid with a small amount of the cold solvent mixture to remove any adhering mother liquor.[3]

  • Dry the isolated diastereomeric salt under vacuum.

Protocol 2: Liberation of the Free Amine

Objective: To recover the enantiomerically enriched aminopiperidine from the isolated diastereomeric salt.

Materials:

  • Isolated diastereomeric salt

  • Aqueous base solution (e.g., 2M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Suspend the dried diastereomeric salt in water.

  • Add the aqueous base solution dropwise while stirring until the pH is basic (e.g., pH > 11) to liberate the free amine.[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like dichloromethane.[3]

  • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na2SO4).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the enantiomerically enriched aminopiperidine.

Protocol 3: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

Objective: To determine the optical purity of the resolved aminopiperidine.

Rationale: Due to the often weak UV absorbance of aminopiperidines, a pre-column derivatization step is frequently necessary to introduce a chromophore for sensitive detection.[7][14]

Materials:

  • Resolved aminopiperidine sample

  • Derivatizing agent (e.g., p-toluenesulfonyl chloride)

  • Base (e.g., triethylamine)

  • Aprotic solvent (e.g., acetonitrile)

  • Chiral HPLC column (e.g., Chiralpak AD-H)

  • HPLC system with UV detector

Procedure:

  • Derivatization: In a small vial, dissolve a small amount of the resolved aminopiperidine in the aprotic solvent. Add the base followed by the derivatizing agent. Allow the reaction to proceed to completion.

  • HPLC Analysis:

    • Column: Chiralpak AD-H (or equivalent)

    • Mobile Phase: A suitable mixture of heptane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength appropriate for the introduced chromophore (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100

Causality Behind Experimental Choices

  • Choice of Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher diastereomeric excess in the precipitated salt, although at the cost of a lower yield.

  • Solvent Selection: The ideal solvent system should provide a significant difference in the solubility of the two diastereomeric salts. Protic solvents like alcohols and water are often used due to their ability to engage in hydrogen bonding.

  • Cooling Rate: A slow cooling rate during crystallization generally leads to larger, more well-defined crystals with higher purity. Rapid cooling can trap impurities and the undesired diastereomer.

Conclusion and Future Outlook

The classical method of chiral resolution through diastereomeric salt formation remains a robust, scalable, and cost-effective technique for obtaining enantiomerically pure aminopiperidines.[5][15] The success of this method is highly dependent on the judicious selection of the chiral resolving agent and the optimization of crystallization conditions. While tartaric acid derivatives, mandelic acid derivatives, and camphorsulfonic acid are all effective, the optimal choice will vary depending on the specific aminopiperidine substrate.

Future advancements in this field may focus on the development of novel resolving agents with enhanced chiral recognition capabilities and the application of high-throughput screening methods to rapidly identify optimal resolution conditions. Furthermore, the integration of dynamic kinetic resolution processes, where the undesired enantiomer is racemized in situ, holds the promise of achieving theoretical yields approaching 100%.

References

  • Benchchem. (2025). Resolving Enantiomers of 3-Aminopiperidine. Benchchem Technical Support Center.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Wikipedia. (2023). Chiral resolution. [Link]

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337–1348.
  • Chiralpedia. (2025). Resolution of Enantiomers. [Link]

  • Benchchem. (2025). The Cornerstone of Asymmetric Synthesis: A Technical Guide to the Chirality of 1-Boc-3-aminopiperidine.
  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • PubMed. (2015). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • Google Patents. (1989).
  • Royal Society of Chemistry. (2011). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

  • National Institutes of Health. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

  • MDPI. (2025). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Royal Society of Chemistry. (2012). Rapid determination of enantiomeric excess. [Link]

  • ACS Publications. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. [Link]

  • National Institutes of Health. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]

  • Google Patents. (2003).
  • National Institutes of Health. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • National Institutes of Health. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. [Link]

  • Wikipedia. (2023). Camphorsulfonic acid. [Link]

  • Google Patents. (1989).
  • Asian Journal of Chemistry. (2010). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. [Link]

  • University of Birmingham. (2017). Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. [Link]

  • ACS Publications. (1992). Resolution of chiral alcohols with mandelic acid. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • Royal Society of Chemistry. (2016). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. [Link]

  • Royal Society of Chemistry. (2019). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

  • Royal Society of Chemistry. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link]

  • PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Link]

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Comparative

A Senior Application Scientist's Guide to the Biological Evaluation of Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate Derivatives as Neurokinin-1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Targeting the Neurokinin-1 Receptor The neurokinin-1 (NK1) receptor, a G protein-coupled receptor, and its endoge...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting the Neurokinin-1 Receptor

The neurokinin-1 (NK1) receptor, a G protein-coupled receptor, and its endogenous ligand, substance P, are key players in a multitude of physiological and pathological processes. Their involvement in pain transmission, inflammation, and the regulation of mood and emesis has made the NK1 receptor an attractive target for therapeutic intervention. The development of NK1 receptor antagonists has been a significant focus in medicinal chemistry, leading to the successful launch of drugs like aprepitant for the prevention of chemotherapy-induced nausea and vomiting.

At the heart of many of these antagonists lies the piperidine scaffold, a privileged structure in medicinal chemistry known for its favorable pharmacokinetic properties and synthetic tractability. This guide focuses on a specific class of piperidine derivatives: tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate and its analogues. We will provide a comparative analysis of their biological performance, grounded in experimental data, and offer detailed protocols to empower researchers in their own investigations.

The Core Scaffold: A Versatile Platform for NK1 Receptor Antagonism

The tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate core provides a robust framework for the design of potent and selective NK1 receptor antagonists. The key structural features that contribute to its activity include:

  • The Piperidine Ring: This central motif serves as a rigid scaffold to orient the key pharmacophoric elements in the correct spatial arrangement for optimal receptor binding.

  • The 3-Phenyl Group: This aromatic ring is crucial for establishing hydrophobic and potential π-π stacking interactions within the binding pocket of the NK1 receptor.

  • The 4-Amino Group: This basic nitrogen atom is often a key interaction point, forming hydrogen bonds with specific residues in the receptor.

  • The tert-butyl Carbamate: The Boc protecting group on the piperidine nitrogen modulates the compound's lipophilicity and can influence its pharmacokinetic profile.

The strategic modification of these core elements allows for the fine-tuning of a compound's affinity, selectivity, and in vivo efficacy.

Comparative Biological Evaluation: A Structure-Activity Relationship (SAR) Analysis

The following table summarizes the structure-activity relationships of a series of tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate derivatives, highlighting the impact of various substitutions on their binding affinity for the human NK1 receptor.

CompoundR1 (Phenyl Ring Substitution)R2 (Amino Group Substitution)hNK1 IC50 (nM)[1]
1 (Lead) HH5.3
2 3,5-bis(CF3)H0.95
3 4-FH8.1
4 4-ClH6.5
5 HMethyl12.7
6 HAcyl5.3
7 HSulfonyl5.7

Analysis of Structure-Activity Relationships:

  • Substitution on the Phenyl Ring (R1): The data clearly indicates that substitution on the phenyl ring significantly impacts binding affinity. The introduction of two trifluoromethyl groups at the 3 and 5 positions (Compound 2 ) leads to a substantial increase in potency, with an IC50 value of 0.95 nM. This suggests that bulky, lipophilic, and electron-withdrawing groups in these positions are highly favorable for interaction with a hydrophobic pocket in the NK1 receptor. Halogen substitution at the 4-position (Compounds 3 and 4 ) results in a slight decrease in affinity compared to the unsubstituted lead compound.

  • Substitution on the Amino Group (R2): Modification of the 4-amino group generally leads to a decrease in potency. N-methylation (Compound 5 ) more than doubles the IC50 value, suggesting that a primary amine is preferred for optimal interaction, likely through hydrogen bonding. Interestingly, acylation and sulfonylation of the amino group (Compounds 6 and 7 ) are well-tolerated, with IC50 values remaining in the single-digit nanomolar range. This indicates that while a free primary amine is not strictly necessary, the nature of the substituent is critical.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the trustworthiness and reproducibility of the biological data, it is imperative to follow well-validated experimental protocols. Here, we detail the methodologies for key in vitro and in vivo assays used to characterize NK1 receptor antagonists.

In Vitro Evaluation: Quantifying Receptor Binding Affinity

Objective: To determine the binding affinity of the synthesized compounds for the human NK1 receptor.

Methodology: Radioligand Binding Assay [1]

  • Membrane Preparation:

    • Human NK1 receptor-expressing cells (e.g., CHO-K1 or U-373 MG) are cultured and harvested.

    • The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P or a specific tritiated antagonist) and varying concentrations of the test compound.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow for binding equilibrium to be reached.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled known NK1 antagonist.

  • Filtration and Scintillation Counting:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The filters are dried, and the amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis of the competition binding data.

cluster_0 In Vitro NK1 Receptor Binding Assay Membrane Prep Membrane Prep Binding Incubation Binding Incubation Membrane Prep->Binding Incubation Cell Membranes Filtration Filtration Binding Incubation->Filtration Bound/Unbound Ligand Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Bound Radioligand Data Analysis (IC50) Data Analysis (IC50) Scintillation Counting->Data Analysis (IC50) Radioactivity Data

Caption: Workflow for the in vitro NK1 receptor binding assay.

In Vivo Evaluation: Assessing Functional Antagonism

Objective: To evaluate the in vivo efficacy of the NK1 receptor antagonists in a behavioral model. Gerbils are a preferred species for this assay due to the high homology of their NK1 receptor to the human receptor.

Methodology: Substance P-Induced Foot-Tapping in Gerbils

  • Animal Acclimatization:

    • Male Mongolian gerbils are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Animals are acclimatized to the testing room for at least one hour before the experiment.

  • Drug Administration:

    • Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • A vehicle control group is included in each experiment.

  • Induction of Foot-Tapping Behavior:

    • At a specific time point after drug administration (e.g., 1-2 hours), a sub-maximal dose of a selective NK1 receptor agonist (e.g., GR73632) is administered intracerebroventricularly (i.c.v.) to induce a characteristic foot-tapping behavior.

  • Behavioral Observation:

    • Immediately after the agonist injection, each animal is placed in an individual observation cage.

    • The number of foot taps with one hind paw is counted for a defined period (e.g., 5 minutes).

  • Data Analysis:

    • The percentage inhibition of the foot-tapping response is calculated for each dose of the test compound compared to the vehicle-treated group.

    • The ID50 value (the dose of the antagonist that inhibits the agonist-induced response by 50%) is determined from the dose-response curve.

cluster_1 In Vivo Gerbil Foot-Tapping Assay Drug Admin Drug Admin Agonist Injection (i.c.v.) Agonist Injection (i.c.v.) Drug Admin->Agonist Injection (i.c.v.) Test Compound/Vehicle Behavioral Observation Behavioral Observation Agonist Injection (i.c.v.)->Behavioral Observation Induces Foot-Tapping Data Analysis (ID50) Data Analysis (ID50) Behavioral Observation->Data Analysis (ID50) Foot Tap Count

Caption: Workflow for the in vivo gerbil foot-tapping assay.

Synthetic Approach: A Reliable Route to the Core Scaffold

The synthesis of tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate derivatives can be achieved through a multi-step sequence, with a key step being the stereoselective synthesis of the 3,4-disubstituted piperidine ring.

General Synthetic Scheme:

A common approach involves the preparation of a suitable piperidone precursor, followed by the introduction of the phenyl and amino functionalities. The final step is the protection of the piperidine nitrogen with the tert-butoxycarbonyl (Boc) group.

cluster_2 General Synthetic Pathway Piperidone Precursor Piperidone Precursor Phenyl Introduction Phenyl Introduction Piperidone Precursor->Phenyl Introduction Amino Introduction Amino Introduction Phenyl Introduction->Amino Introduction Boc Protection Boc Protection Amino Introduction->Boc Protection Final Product Final Product Boc Protection->Final Product

Caption: General synthetic route to the target compounds.

Conclusion: A Promising Scaffold for Future Drug Discovery

The tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate scaffold has demonstrated significant potential as a platform for the development of potent neurokinin-1 receptor antagonists. The structure-activity relationships discussed in this guide provide a clear rationale for the design of new analogues with improved biological profiles. The detailed experimental protocols offer a self-validating framework for the biological evaluation of these compounds. By understanding the key molecular interactions and employing robust assay methodologies, researchers can effectively advance the discovery of novel therapeutics targeting the NK1 receptor.

References

  • Xiao, D., Wang, C., Palani, A., Tsui, H. C., Reichard, G., Paliwal, S., ... & Nomeir, A. (2010). Discovery of a series of potent, orally active α,α-disubstituted piperidine NK (1) antagonists. Bioorganic & medicinal chemistry letters, 20(21), 6313-6315. [Link]

Sources

Validation

Validation of analytical methods for purity assessment of piperidine intermediates

An Expert's Comparative Guide to the Validation of Analytical Methods for Purity Assessment of Piperidine Intermediates For researchers, scientists, and drug development professionals, the structural integrity of a pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Validation of Analytical Methods for Purity Assessment of Piperidine Intermediates

For researchers, scientists, and drug development professionals, the structural integrity of a pharmaceutical product is paramount. This integrity begins with the purity of its foundational components. Piperidine and its derivatives are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). Ensuring the purity of these building blocks is not merely a quality control checkpoint; it is a critical determinant of the final drug's safety and efficacy. The presence of impurities, even in trace amounts, can introduce toxicity or alter the pharmacological profile of the API.

This guide provides an in-depth, objective comparison of the principal analytical techniques for validating the purity of piperidine intermediates. We will move beyond rote procedural lists to explore the causality behind experimental choices, grounding our discussion in established regulatory frameworks and field-proven insights. The objective is to equip you with the knowledge to select, develop, and validate analytical methods that are robust, reliable, and fit for their intended purpose, as mandated by global regulatory bodies.[1][2]

The Regulatory Bedrock: ICH and USP Guidelines

The validation of an analytical procedure is the process of demonstrating its suitability for the intended use.[1] This is not an arbitrary exercise but a structured process governed by internationally harmonized guidelines. The primary documents that provide the framework for our discussion are:

  • ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" : This guideline from the International Council for Harmonisation is the cornerstone of method validation, detailing the validation characteristics required for various analytical tests.[1][3][4]

  • United States Pharmacopeia (USP) General Chapter <1225> "Validation of Compendial Procedures" : This chapter provides a detailed framework that is largely harmonized with the ICH Q2 guidelines, outlining the data required for validating analytical methods.[5][6][7][8]

These guidelines ensure that a validated method is reliable, reproducible, and meets the stringent standards of the pharmaceutical industry.

Comparison of Core Analytical Techniques

The choice of an analytical technique for purity assessment hinges on the physicochemical properties of the piperidine intermediate, primarily its volatility and thermal stability.[9][10] The most powerful and widely adopted methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced specificity and sensitivity.[10][11][12]

  • Gas Chromatography (GC) is ideal for compounds that are volatile or can be made volatile without decomposition.[10][13] It separates components in a gaseous mobile phase based on their interaction with a stationary phase.[14] For piperidine intermediates, which are often volatile, GC is a powerful tool, especially for identifying residual solvents and other volatile impurities.[11]

  • High-Performance Liquid Chromatography (HPLC) is the workhorse for non-volatile, thermally labile, or high molecular weight compounds.[10][12] Separation occurs in a liquid mobile phase.[10] Many complex piperidine derivatives fall into this category, making HPLC an indispensable technique for their purity and impurity profiling.[9][15]

  • Mass Spectrometry (MS) is a detection technique that provides information about the mass-to-charge ratio of ionized molecules.[16] When coupled with a separation technique (GC-MS or LC-MS), it offers unparalleled specificity and sensitivity, enabling the definitive identification of unknown impurities.[11][17] For genotoxic impurities like piperidine itself, the high sensitivity of LC-MS is critical for ensuring drug safety.[18][19]

Performance Characteristics at a Glance

The following table summarizes the key performance characteristics of these techniques for the purity analysis of piperidine intermediates.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS) as a Detector
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[10]Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[10]Ionization of molecules and separation of ions based on their mass-to-charge ratio.[16]
Typical Analytes Volatile and thermally stable piperidine intermediates and impurities.[13]Non-volatile or thermally labile piperidine intermediates and degradation products.Applicable to a wide range of compounds that can be ionized.
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).[10]Ultraviolet (UV) Detector, Photodiode Array (PDA), Mass Spectrometry (MS).[20]Quadrupole, Time-of-Flight (TOF), Orbitrap.
Sensitivity High (ppb level with FID), Very High (ppt level with MS).Moderate to High (ppm to ppb level).Extremely High (ppb to ppt level), offering superior trace analysis capabilities.[16]
Derivatization May be required for polar amines to improve peak shape and volatility.[13]May be needed to add a UV-chromophore for detection if the analyte lacks one.[21][22]Generally not required for detection, but can be used to improve ionization.
Analysis Time Typically faster, with run times from a few minutes to 30 minutes.[14]Can be longer, typically 10-60 minutes.[14]Does not add significantly to the chromatography run time.

The Analytical Method Validation Workflow

A successful validation follows a structured, logical progression. The objective is to build a comprehensive data package that proves the method is fit for its intended purpose.

G Overall Analytical Method Validation Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Protocol Execution cluster_2 Phase 3: Reporting & Lifecycle P1 Define Analytical Target Profile (ATP) P2 Develop Analytical Procedure P1->P2 P3 Draft Validation Protocol P2->P3 V1 Specificity P3->V1 V2 Linearity P3->V2 V3 Range P3->V3 V4 Accuracy P3->V4 V5 Precision (Repeatability & Intermediate) P3->V5 V6 Detection Limit (LOD) P3->V6 V7 Quantitation Limit (LOQ) P3->V7 V8 Robustness P3->V8 R1 Analyze Data & Assess Against Acceptance Criteria V1->R1 V2->V3 V2->R1 V3->R1 V4->R1 V5->R1 V6->R1 V7->R1 V8->R1 R2 Generate Validation Report R1->R2 R3 Implement for Routine Use & Continuous Monitoring R2->R3

Caption: A flowchart of the analytical method validation process.

Specificity

What it is: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[23]

Why it matters for piperidine intermediates: In a synthesis reaction, numerous side-products or unreacted starting materials can be present. A specific method ensures that the signal you are measuring comes only from your target piperidine intermediate, preventing overestimation of purity. For impurity testing, the method must be able to separate and detect all relevant impurities from the main compound and each other.

Experimental Protocol (Specificity for an HPLC method):

  • Prepare Samples:

    • A solution of the piperidine intermediate reference standard.

    • A solution containing a mixture of all known potential impurities.

    • A placebo solution (all reaction components except the analyte).

    • A spiked sample: the analyte solution spiked with known impurities and/or degradants.

  • Forced Degradation (for stability-indicating methods): Subject the piperidine intermediate to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis: Analyze all prepared samples by HPLC.

  • Acceptance Criteria:

    • The peak for the main component should be free from any co-eluting peaks in the spiked and degraded samples.

    • Peak purity analysis (using a PDA detector) should pass for the analyte peak, indicating it is spectrally homogeneous.

    • All relevant impurity peaks should be well-separated from the main peak and from each other (Resolution > 1.5).

Linearity

What it is: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[24]

Why it matters: Linearity demonstrates that the method's response is predictable across a range of concentrations. This is fundamental for accurately quantifying the level of impurities relative to the main component.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five concentrations of the piperidine intermediate reference standard, ranging from the limit of quantitation (LOQ) to 120% or 150% of the target concentration.[1]

  • Analysis: Inject each concentration in triplicate.

  • Data Evaluation:

    • Plot a graph of the average peak area versus concentration.

    • Perform a linear regression analysis to calculate the correlation coefficient (r or R²), y-intercept, and slope of the regression line.[5]

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

What it is: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]

Why it matters: An accurate method provides results that are correct. For purity testing, this ensures that the reported levels of impurities are a true reflection of their concentration in the intermediate, which is critical for making decisions about batch release.

Experimental Protocol (Spiked Recovery Method):

  • Prepare Samples: Spike a known amount of the piperidine intermediate with known quantities of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analysis: Analyze these spiked samples in triplicate.

  • Calculation: Calculate the percentage recovery of the impurities.

    • Recovery (%) = (Amount Found / Amount Added) * 100

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 80-120% for impurities.

Precision

What it is: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[24]

Why it matters: A precise method yields consistent and reliable results. This is crucial for monitoring the consistency of a manufacturing process and ensuring that results obtained on different days or by different analysts are comparable.

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples of the piperidine intermediate at the same concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the analysis of six samples on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this set of data and compare it with the repeatability results.

  • Acceptance Criteria: The %RSD should be within acceptable limits, typically not more than 2.0% for the main component and not more than 10% for impurities.[24]

G Logical Relationship in Precision Assessment Precision Precision Repeatability Repeatability (Intra-assay precision) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay precision) Precision->Intermediate Repro Reproducibility (Inter-laboratory) Precision->Repro C1 Same Day Same Analyst Same Instrument Repeatability->C1 C2 Different Day Different Analyst Different Instrument Intermediate->C2 C3 Different Laboratory Repro->C3

Caption: The hierarchical levels of precision validation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

What they are:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][24]

Why they matter: For purity analysis, the LOQ is particularly critical. It defines the lower limit of the method's reporting range for impurities. This is essential for controlling potentially toxic or genotoxic impurities that have very low specification limits.[18]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N): Analyze a series of solutions with decreasingly low concentrations of the analyte.

  • LOD Estimation: The concentration that yields a signal-to-noise ratio of approximately 3:1 is estimated as the LOD.

  • LOQ Estimation: The concentration that yields a signal-to-noise ratio of approximately 10:1 is estimated as the LOQ.

  • Confirmation: The estimated LOQ must be confirmed by analyzing samples at this concentration to demonstrate that the precision and accuracy are acceptable.

Robustness

What it is: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[25]

Why it matters: A robust method is reliable in a real-world QC laboratory environment where minor variations are inevitable. It ensures that the method will perform consistently when transferred between different laboratories or instruments.[26]

Experimental Protocol:

  • Identify Parameters: Identify critical method parameters (e.g., for HPLC: mobile phase composition, pH, column temperature, flow rate; for GC: flow rate, oven temperature).[5][26]

  • Introduce Variations: Deliberately vary these parameters one at a time (e.g., flow rate ±10%, temperature ±5°C).

  • Analysis: Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within their acceptance criteria under all varied conditions.

Detailed Experimental Protocols

GC-FID Method for Purity of a Volatile Piperidine Intermediate

This protocol is a generalized procedure that must be adapted and optimized for a specific piperidine intermediate.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • GC Conditions:

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program: Initial temperature 80°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Sample Preparation:

    • Diluent: Dichloromethane (DCM).

    • Standard Solution: Accurately weigh about 25 mg of the piperidine intermediate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.

    • Test Solution: Prepare the sample solution at the same concentration as the Standard Solution.

  • System Suitability:

    • Inject the standard solution six times.

    • The %RSD of the peak area for the six replicate injections should be ≤ 1.0%.

    • The tailing factor should be ≤ 2.0.

  • Purity Calculation (Area %):

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

HPLC-UV Method for Purity of a Non-Volatile Piperidine Intermediate
  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 column (e.g., Atlantis C18), 150 mm x 4.6 mm, 5 µm particle size.[19]

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.[21]

    • Column Temperature: 30°C.[21]

    • Detection Wavelength: 220 nm (or wavelength of maximum absorbance).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: 50:50 Water:Acetonitrile.

    • Standard Solution: Prepare a 1.0 mg/mL solution of the reference standard in the diluent.

    • Test Solution: Prepare the sample at the same concentration.

  • System Suitability:

    • Inject the standard solution six times.

    • The %RSD of the peak area and retention time should be ≤ 1.0%.

    • The tailing factor should be ≤ 2.0.

    • Theoretical plates should be ≥ 2000.

  • Purity Calculation (Area %):

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Conclusion

The validation of analytical methods for the purity assessment of piperidine intermediates is a scientifically rigorous and legally mandated process. The choice between GC and HPLC is primarily dictated by the analyte's volatility and thermal stability. While GC offers speed and efficiency for volatile compounds, HPLC provides versatility for a wider range of non-volatile and complex piperidine derivatives. Coupling these separation techniques with mass spectrometry provides the highest level of confidence in peak identification and trace-level quantitation.

By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, researchers can develop a self-validating system. This ensures that the analytical method is not just a procedure, but a trustworthy tool that consistently delivers reliable data. Ultimately, a well-validated method is the foundation upon which the quality, safety, and efficacy of the final pharmaceutical product are built.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • Chromatography Forum. (2015). piperidine analysis in API by GC-HS. Retrieved from [Link]

  • uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • ResearchGate. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the.... Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • ResearchGate. (2025). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

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Comparative

The Fulcrum of Function: A Head-to-Head Comparison of Piperidine-Based Linkers in PROTACs

<-404_The_requested_URL_was_not_found_on_this_server> Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable...

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3] While the choice of POI and E3 ligase ligands determines the "what" and "how" of protein degradation, the linker is the architectural linchpin that dictates the efficiency and success of this process. The linker's length, rigidity, and chemical composition are not merely passive spacers; they are critical determinants of the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase), which ultimately governs the ubiquitination and subsequent degradation of the target protein.[][4][5]

Among the various linker strategies, the incorporation of saturated heterocyclic scaffolds, particularly piperidine rings, has gained significant traction. This guide provides an in-depth, head-to-head comparison of piperidine-based linkers, offering insights into their structural advantages, impact on PROTAC performance, and practical considerations for their implementation in drug design.

The Rationale for Rigidification: Why Piperidine?

Early PROTAC design often relied on flexible polyethylene glycol (PEG) or alkyl chains.[][7] While synthetically accessible, these linkers can incur a significant entropic penalty upon formation of the ternary complex. By introducing a degree of rigidity, piperidine-based linkers can pre-organize the PROTAC molecule into a conformation more amenable to binding both the target protein and the E3 ligase, thereby reducing the entropic cost of ternary complex assembly.[]

Furthermore, the incorporation of a piperidine motif can confer advantageous physicochemical properties. Piperidine-containing linkers have been shown to improve the aqueous solubility of PROTACs, a common challenge for these high molecular weight molecules.[7][9] This improvement in solubility can positively impact cell permeability and overall pharmacokinetic profiles.[9][10]

Visualizing the PROTAC Mechanism

To understand the linker's role, it is essential to visualize the overall mechanism of action of a PROTAC.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein and an E3 ligase into proximity for ubiquitination and subsequent proteasomal degradation.

Head-to-Head Comparison: Piperidine Linker Architectures

The orientation of the piperidine ring and its substitution patterns are critical design elements that significantly influence the vector and trajectory of the attached ligands.

1,4-Disubstituted Piperidines: The Linear Vector

The 1,4-disubstituted piperidine is a commonly employed motif. In its stable chair conformation, the substituents can be either in a cis (axial-equatorial) or trans (di-equatorial or di-axial) arrangement. The di-equatorial conformation is generally favored as it minimizes steric hindrance and projects the POI and E3 ligase ligands in a near-linear fashion.

  • Advantages:

    • Provides a relatively rigid and linear extension, which can be beneficial for spanning the distance between the POI and E3 ligase.

    • The nitrogen atom can be protonated, potentially improving solubility.[4][11]

    • Synthetically accessible through various well-established chemical routes.

  • Disadvantages:

    • The linear vector may not always be optimal for inducing productive protein-protein interactions within the ternary complex.

    • The conformational flexibility, although reduced compared to acyclic linkers, still allows for some degree of rotation that might not be ideal.

2,6-Disubstituted Piperidines: A C-Shaped Scaffold

The 2,6-disubstituted piperidine offers a distinct C-shaped or bent geometry. This architecture can be particularly useful for bringing the POI and E3 ligase into closer proximity and in a specific orientation that favors ubiquitination.

  • Advantages:

    • The fixed C-shape can pre-organize the PROTAC into a conformation that promotes ternary complex formation.

    • Can lead to highly potent degraders by optimizing the spatial arrangement of the two proteins.

  • Disadvantages:

    • The synthesis of stereochemically defined 2,6-disubstituted piperidines can be more challenging compared to their 1,4-disubstituted counterparts.

    • The rigid, bent structure may introduce steric clashes if not correctly matched with the target and E3 ligase pair.

3,5-Disubstituted Piperidines: An Alternative Vector

Less common but still valuable, the 3,5-disubstituted piperidine provides another set of vectors for orienting the warhead and E3 ligase binder. This substitution pattern can be explored when 1,4- and 2,6-disubstitution do not yield optimal degradation.

  • Advantages:

    • Offers a unique spatial arrangement that may be beneficial for specific target-ligase pairs.

    • Expands the available chemical space for linker design.

  • Disadvantages:

    • Synthetic routes can be complex.

    • Less precedented in the literature, requiring more empirical optimization.

Piperidine_Linkers cluster_14 1,4-Disubstituted cluster_26 2,6-Disubstituted cluster_35 3,5-Disubstituted node_14 Linear Vector node_26 C-Shaped Vector node_35 Alternative Vector

Caption: Different substitution patterns on the piperidine ring result in distinct vectors for the attached ligands.

Performance Data: A Comparative Overview

The choice of piperidine linker architecture can have a profound impact on the degradation efficiency of a PROTAC. The following table summarizes representative data from the literature, highlighting the importance of empirical testing.

PROTAC TargetE3 LigasePiperidine Linker TypeKey FindingReference
BRD9CRBNShort, rigid piperidine linkersAchieved nanomolar DC50 values for BRD9 degradation.[12]
Androgen Receptor (AR)VHLDi-piperidine motifSignificantly improved aqueous solubility and led to potent AR depletion (DC50 < 1 nM).[9]

Note: This table is illustrative. The optimal linker is always dependent on the specific POI and E3 ligase pair.

Experimental Protocols: Assessing PROTAC Efficacy

A crucial aspect of PROTAC development is the rigorous experimental validation of target degradation. A standard workflow is outlined below.

Workflow for PROTAC Evaluation

PROTAC_Workflow Synthesis PROTAC Synthesis Cell_Culture Cell Culture Synthesis->Cell_Culture Treatment PROTAC Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Quantification Densitometry & DC50/Dmax Calculation Western_Blot->Quantification

Caption: A typical experimental workflow for evaluating the efficacy of a PROTAC.

Step-by-Step Protocol: Western Blot for Protein Degradation
  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control and determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Self-Validation: The inclusion of a loading control is a critical self-validating step in this protocol, ensuring that any observed decrease in the target protein is due to degradation and not variations in sample loading.

Conclusion and Future Directions

The linker is a pivotal component in the design of effective PROTACs, and piperidine-based linkers offer a compelling strategy to enhance their performance. By providing a degree of rigidity and improving physicochemical properties, these linkers can facilitate the formation of a productive ternary complex and lead to potent protein degradation. The choice between different piperidine substitution patterns is highly dependent on the specific biological system and often requires empirical optimization. As our understanding of the structural biology of ternary complexes deepens, we can anticipate the development of more rational and predictive models for linker design, further unlocking the therapeutic potential of PROTACs.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Dal Bello, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1133–1142. [Link]

  • Shcherbakov, D., & Varfolomeev, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 381–390. [Link]

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  • Dal Bello, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1133–1142. [Link]

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Validation

A Technical Guide to Cross-Reactivity Profiling of 4-Aminopiperidine Analogs

For researchers, scientists, and drug development professionals, the 4-aminopiperidine scaffold represents a privileged structure in medicinal chemistry. Its prevalence in a wide array of biologically active agents, from...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the 4-aminopiperidine scaffold represents a privileged structure in medicinal chemistry. Its prevalence in a wide array of biologically active agents, from antiviral and anticancer to central nervous system-targeted therapies, underscores its versatility.[1] However, this chemical versatility can also be a double-edged sword, leading to potential cross-reactivity with unintended biological targets and subsequent safety liabilities.

This guide provides an in-depth, technical comparison of cross-reactivity profiling for 4-aminopiperidine analogs. We will delve into the rationale behind experimental design, present illustrative comparative data, and provide detailed protocols for key assays, empowering you to build robust, self-validating systems for lead candidate selection.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

The 4-aminopiperidine core is a structural motif found in numerous bioactive compounds, highlighting its ability to interact with a diverse range of protein targets.[2] This inherent promiscuity necessitates a proactive approach to identifying potential off-target interactions early in the drug discovery pipeline. Undesirable cross-reactivity can lead to adverse drug reactions (ADRs) and is a significant contributor to late-stage clinical trial failures.[3] By systematically evaluating the selectivity of 4-aminopiperidine analogs, we can mitigate these risks and select candidates with a higher probability of success.

A tiered and iterative approach to cross-reactivity profiling is most effective. Initial screens against a broad panel of targets can identify major liabilities, guiding subsequent structure-activity relationship (SAR) studies to engineer out unwanted interactions while retaining on-target potency.

Comparative Cross-Reactivity Profiles of Representative 4-Aminopiperidine Analogs

To illustrate the importance of comprehensive profiling, the following table presents a synthesized dataset for four hypothetical 4-aminopiperidine analogs. This data, while illustrative, is based on the known pharmacology of this compound class and reflects plausible cross-reactivity profiles.

Compound Primary Target GPCR Panel (Ki, µM) Kinase Panel (% Inhibition @ 10 µM) hERG (IC50, µM) Dopamine D4 Receptor (Ki, µM)
Analog A CCR5 AntagonistCCR2: 0.5CXCR4: >10µ-Opioid: 2.1PIM1: 65%ROCK1: 15%8.51.2
Analog B µ-Opioid Agonistδ-Opioid: 0.1κ-Opioid: 0.8CCR5: 5.2PIM1: 5%ROCK1: 8%>307.8
Analog C HCV NS5A InhibitorCCR5: 1.5Dopamine D2: 3.4PIM1: 8%ROCK1: 12%12.30.9
Analog D Dopamine D4 AntagonistDopamine D2: 0.8Dopamine D3: 1.1Serotonin 5-HT2A: 2.5PIM1: 12%ROCK1: 5%>300.05

Analysis of the Comparative Data:

  • Analog A , a CCR5 antagonist, shows significant cross-reactivity with the closely related CCR2 receptor and the µ-opioid receptor. Its moderate hERG inhibition and activity at the dopamine D4 receptor warrant further investigation. The PIM1 kinase inhibition could be a potential liability or an opportunity for polypharmacology.

  • Analog B , a potent µ-opioid agonist, displays expected activity at other opioid receptor subtypes. Its off-target profile is relatively clean, with weak interactions at the other assessed targets.

  • Analog C , an HCV NS5A inhibitor, demonstrates notable cross-reactivity with CCR5 and the dopamine D2 receptor, suggesting a potential for off-target effects related to these pathways.

  • Analog D , a highly potent and selective dopamine D4 antagonist, shows good selectivity against other dopamine receptor subtypes and a favorable hERG profile. This compound represents a more desirable candidate from a safety pharmacology perspective.

This comparative analysis underscores the necessity of screening even seemingly targeted compounds against a broad panel of potential off-targets.

Experimental Workflows for Robust Cross-Reactivity Profiling

A comprehensive assessment of cross-reactivity should employ a battery of orthogonal assays that probe different aspects of compound-target interaction. The following diagram illustrates a logical workflow for profiling 4-aminopiperidine analogs.

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Elucidation cluster_2 Lead Optimization Primary Target Assay Primary Target Assay Broad GPCR Panel Broad GPCR Panel Primary Target Assay->Broad GPCR Panel Potent Hits Dose-Response Assays Dose-Response Assays Broad GPCR Panel->Dose-Response Assays Kinome Screen Kinome Screen Kinome Screen->Dose-Response Assays Significant Inhibition hERG Assay hERG Assay hERG Assay->Dose-Response Assays Positive Hits Orthogonal Functional Assays Orthogonal Functional Assays Dose-Response Assays->Orthogonal Functional Assays Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Orthogonal Functional Assays->Cellular Thermal Shift Assay (CETSA) Confirm Cellular Engagement Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Cellular Thermal Shift Assay (CETSA)->Structure-Activity Relationship (SAR) Iterative Rescreening Iterative Rescreening Structure-Activity Relationship (SAR)->Iterative Rescreening Iterative Rescreening->Primary Target Assay G cluster_0 Off-Target Interaction cluster_1 Downstream Signaling cluster_2 Cellular Response 4-AP Analog 4-AP Analog GPCR GPCR 4-AP Analog->GPCR Kinase Kinase 4-AP Analog->Kinase G-Protein Activation G-Protein Activation GPCR->G-Protein Activation Phosphorylation Cascade Phosphorylation Cascade Kinase->Phosphorylation Cascade Second Messengers Second Messengers G-Protein Activation->Second Messengers Gene Expression Changes Gene Expression Changes Second Messengers->Gene Expression Changes Phosphorylation Cascade->Gene Expression Changes Adverse Effect Adverse Effect Gene Expression Changes->Adverse Effect Unintended Efficacy Unintended Efficacy Gene Expression Changes->Unintended Efficacy

Caption: Potential downstream effects of off-target interactions of a 4-aminopiperidine analog.

Conclusion

The 4-aminopiperidine scaffold will undoubtedly continue to be a valuable starting point for the design of novel therapeutics. However, its inherent potential for cross-reactivity demands a rigorous and early assessment of off-target interactions. By employing a multi-faceted approach that combines broad panel screening with orthogonal, mechanistic assays, drug discovery teams can make more informed decisions, leading to the selection of safer and more effective clinical candidates. The experimental frameworks and protocols detailed in this guide provide a robust foundation for establishing a self-validating system for the cross-reactivity profiling of 4-aminopiperidine analogs.

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